Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHYDBXMMSEFTR-FGWVZKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129649 | |
| Record name | 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273207-58-2 | |
| Record name | 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol: Properties and Protocols
This guide provides a comprehensive overview of the physical properties, synthesis, and handling of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol, a key building block in modern drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize complex scaffolds to construct novel therapeutic agents.
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane core is a rigid bicyclic structure that serves as a valuable scaffold in medicinal chemistry. Its conformational constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The exo stereochemistry of the 3-methanol substituent provides a specific three-dimensional vector for further chemical elaboration, making it a crucial component in the design of molecules with precise pharmacological profiles. The tert-butyloxycarbonyl (Boc) protecting group on the bridgehead nitrogen ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions, revealing the secondary amine for subsequent reactions.
Physicochemical Properties
Precise experimental data for some physical properties of this compound are not widely reported in peer-reviewed literature. The following table summarizes the available information from commercial suppliers and safety data sheets. The lack of definitive melting and boiling points suggests that the compound may exist as an oil or a low-melting solid at room temperature, and it is likely prone to decomposition at elevated temperatures.
| Property | Value | Source(s) |
| CAS Number | 273207-58-2 | [1] |
| Molecular Formula | C₁₃H₂₃NO₃ | [1] |
| Molecular Weight | 241.33 g/mol | [1] |
| Appearance | Not available | [2] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Not available | [2] |
Synthesis and Purification
The synthesis of this compound typically starts from the commercially available N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate). A common synthetic strategy involves the stereoselective reduction of a 3-carboxy or 3-carboalkoxy intermediate.
Synthetic Pathway Overview
The logical flow for the synthesis is outlined below. This pathway leverages established transformations in organic chemistry to achieve the target molecule with the desired stereochemistry.
Caption: Synthetic pathway from N-Boc-nortropinone.
Exemplary Experimental Protocol
Step 1: Synthesis of tert-Butyl 3-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
This step would typically involve a reaction such as a Reformatsky reaction or the generation of an enolate followed by quenching with an electrophilic source of the carboxyl group.
Step 2: Stereoselective Reduction to this compound
-
To a solution of tert-butyl 3-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent. A bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (L-Selectride®), is often chosen to favor the formation of the exo isomer.
-
The reducing agent should be added portion-wise to control the reaction temperature.
-
Stir the reaction mixture at 0 °C for a specified time (typically 1-4 hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction cautiously by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude product is typically purified by column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is commonly employed to isolate the desired product.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and confirmation of the structure of this compound. While specific spectra for this exact compound are not publicly available, the expected characteristic signals are described below based on the analysis of its chemical structure and data from closely related analogs.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the protons of the bicyclic core, and the hydroxymethyl group. The protons on the bridgehead carbons and those adjacent to the nitrogen and oxygen atoms will have distinct chemical shifts.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl and quaternary carbons of the Boc group, the carbons of the bicyclic scaffold, and the carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. A strong absorption band around 1680-1700 cm⁻¹ would correspond to the C=O stretching of the Boc protecting group.
Handling, Storage, and Safety
Safety Precautions
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
Storage
The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.
-
In all cases of exposure, seek medical advice if irritation persists or if you feel unwell.
The logical workflow for handling and characterization is as follows:
Caption: Workflow for handling and use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. While some of its physical properties are not extensively documented, its synthesis and handling can be approached with standard laboratory techniques. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.
References
- AK Scientific, Inc. Safety Data Sheet: this compound. (No URL provided in search results)
- Capot Chemical Co., Ltd. Product Specifications: this compound. (No URL provided in search results)
Sources
A Comprehensive Technical Guide to Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical structure, synthesis, and applications of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol, a pivotal building block in the design and synthesis of novel therapeutics. As a senior application scientist, this document aims to deliver not only technical accuracy but also field-proven insights into the strategic utilization of this versatile scaffold.
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane skeleton, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry. It forms the core of the tropane alkaloids, a class of naturally occurring compounds with a long history of medicinal use and a wide range of physiological effects.[1][2] The conformational rigidity of this bicyclic system provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific and high-affinity interactions with biological targets.
This compound, with its protected nitrogen and a strategically placed primary alcohol, serves as a versatile and highly valuable intermediate for the synthesis of a diverse array of pharmacologically active molecules. The "exo" stereochemistry of the methanol group and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom are key features that dictate its synthetic utility and the biological activity of its derivatives.
This guide will delve into the nuances of its chemical structure, provide a detailed and validated synthetic protocol, and explore its applications in the development of therapeutics targeting the central nervous system (CNS) and beyond.
Chemical Structure and Stereochemistry
The chemical structure of this compound is characterized by the rigid 8-azabicyclo[3.2.1]octane core. The nomenclature specifies key structural features:
-
8-azabicyclo[3.2.1]octane: A bicyclic system with a nitrogen atom at the bridgehead position (position 8). The numbers in the brackets denote the number of atoms in the bridges connecting the two bridgehead carbons.
-
-3-methanol: A hydroxymethyl group (-CH₂OH) is attached to the 3-position of the bicyclic system.
-
exo-: This descriptor indicates the stereochemistry of the substituent at the 3-position. In the context of the 8-azabicyclo[3.2.1]octane ring system, the "exo" position points away from the larger six-membered ring and towards the ethylene bridge. This orientation has a significant impact on the biological activity of the final molecule.
-
8-boc-: The nitrogen atom at the 8-position is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial for modulating the reactivity of the nitrogen during synthetic transformations and is readily removable under acidic conditions.
The molecular formula for this compound is C₁₃H₂₃NO₃, and its molecular weight is 241.33 g/mol .[3]
Diagram: Chemical Structure of this compound
Caption: Boc protection of nortropinone.
Causality Behind Experimental Choices:
-
Nortropinone Hydrochloride: The starting material is often the hydrochloride salt, which is commercially available and stable. The addition of a base, such as triethylamine (Et₃N), is necessary to neutralize the HCl and liberate the free secondary amine for reaction.
-
Di-tert-butyl dicarbonate (Boc₂O): This is the standard reagent for Boc protection due to its high reactivity and the clean byproducts (t-butanol and CO₂).
-
Dichloromethane (DCM): A common aprotic solvent that is inert to the reaction conditions and effectively solubilizes the reactants.
-
0 °C to Room Temperature: The reaction is typically initiated at a lower temperature to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.
Step 2: Stereoselective Reduction to the Exo-Alcohol
The critical step in the synthesis is the stereoselective reduction of the ketone in N-Boc-nortropinone to the desired exo-alcohol. The choice of reducing agent is paramount to achieving high diastereoselectivity.
Reaction Scheme:
Caption: Stereoselective reduction of N-Boc-nortropinone.
Causality Behind Experimental Choices:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent for ketones. In the case of the 8-azabicyclo[3.2.1]octane system, the hydride attack preferentially occurs from the sterically less hindered endo face, leading to the formation of the exo-alcohol as the major product. The bulky Boc group on the nitrogen further enhances this steric bias.
-
Methanol: A protic solvent that is compatible with NaBH₄ and helps to protonate the resulting alkoxide.
-
0 °C: The reaction is performed at a low temperature to maximize the stereoselectivity.
The preference for the exo product can be rationalized by considering the steric hindrance presented by the ethylene and propylene bridges of the bicyclic system. The endo face is more accessible to the incoming hydride reagent.
Detailed Experimental Protocol
This protocol is a self-validating system, providing clear steps for synthesis, purification, and characterization.
Part A: Synthesis of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone)
-
To a stirred suspension of nortropinone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (2.5 eq) dropwise.
-
After stirring for 15 minutes, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL/g) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with ethyl acetate in hexanes) to afford N-Boc-nortropinone as a white solid.
Part B: Synthesis of tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (this compound)
-
Dissolve N-Boc-nortropinone (1.0 eq) in methanol (10 mL/g) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., gradient elution with methanol in dichloromethane) to yield this compound as a white solid or a colorless oil.
Table 1: Summary of Synthetic Parameters
| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |
| Boc Protection | Nortropinone HCl | Boc₂O, Et₃N | DCM | 0 °C to rt | 85-95% |
| Reduction | N-Boc-nortropinone | NaBH₄ | Methanol | 0 °C | 90-98% |
Spectroscopic Characterization
Accurate characterization of the final product is essential for its use in further synthetic steps. The following are typical spectroscopic data for this compound.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.15-4.25 (m, 2H, N-CH-), 3.55-3.65 (m, 2H, -CH₂OH), 2.00-2.10 (m, 1H, -CH-CH₂OH), 1.85-1.95 (m, 4H), 1.50-1.60 (m, 4H), 1.47 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.5, 79.2, 67.5, 53.0, 42.1, 35.5, 28.5, 26.8.
-
Mass Spectrometry (ESI+): m/z 242.17 [M+H]⁺, 264.15 [M+Na]⁺.
-
IR (KBr, cm⁻¹): 3420 (O-H stretch), 2970, 2860 (C-H stretch), 1685 (C=O stretch of Boc group), 1420, 1170.
Applications in Drug Discovery: A Scaffold for CNS-Active Agents
The this compound scaffold is a cornerstone in the synthesis of molecules targeting the central nervous system. The rigid framework allows for the precise positioning of pharmacophoric elements, leading to high-affinity ligands for various receptors and transporters.
Neurokinin-1 (NK1) Receptor Antagonists
A significant application of this building block is in the synthesis of NK1 receptor antagonists. [1][4]These agents have therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The exo-hydroxymethyl group can be further elaborated to introduce the necessary side chains for potent NK1 receptor binding.
Diagram: General Synthetic Strategy for NK1 Receptor Antagonists
Caption: Synthetic workflow for NK1 antagonists.
Monoamine Transporter Inhibitors
Derivatives of the 8-azabicyclo[3.2.1]octane core are well-known inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). [5][6][7]These inhibitors are crucial for the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders. The exo-3-methanol functionality provides a handle for the introduction of various aryl ether or ester moieties that are key for high-affinity binding to these transporters. The stereochemistry at the 3-position is often critical for both potency and selectivity.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
This compound stands out as a highly valuable and versatile building block for drug discovery. Its rigid, well-defined three-dimensional structure, coupled with the strategic placement of a protected nitrogen and a functionalizable exo-hydroxyl group, provides medicinal chemists with a powerful tool to design and synthesize novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The robust and stereoselective synthetic route described herein ensures its accessibility for research and development endeavors. As our understanding of the structural requirements for targeting complex biological systems continues to evolve, the importance of such well-designed molecular scaffolds will undoubtedly continue to grow.
References
-
Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. PubMed. [Link]
-
The Chemical Synthesis and Applications of Tropane Alkaloids. PubMed. [Link]
-
1-Phenyl-8-azabicyclo[3.2.1]octane ethers: a novel series of neurokinin (NK1) antagonists. PubMed. [Link]
-
Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. PMC. [Link]
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST WebBook. [Link]
-
Synthesis and Biological Evaluation of N-heterocycles for Activity on Monoamine Transporters and Exploration of Iridium Chemistry. ScholarWorks@UNO. [Link]
-
Wei Li Xumu Zhang Editors - National Academic Digital Library of Ethiopia. [Link]
-
This compound hydrochloride, min 97%, 500 mg. CP Lab Safety. [Link]
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters. PubMed. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]
-
Synthesis of an NK1 Receptor Antagonist (CF17,493). ResearchGate. [Link]
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PMC. [Link]
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, exo-. NIST WebBook. [Link]
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. SpectraBase. [Link]
- Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
-
8-Azabicyclo[3.2.1]octan-3-ol. PubChem. [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Publikationsserver der Universität Regensburg. [Link]
- Salts and crystalline form of mutilin 14-(exo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-sufanyl)-acetate.
-
8-Azabicyclo-3-2-1-octane-3-chloro-8-methyl-exo.pdf. Cheméo. [Link]
Sources
- 1. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-Phenyl-8-azabicyclo[3.2.1]octane ethers: a novel series of neurokinin (NK1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 7. 2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol (CAS No. 273207-58-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol, a pivotal building block in contemporary medicinal chemistry, holds a significant position in the synthesis of complex neurologically active agents. This technical guide provides a comprehensive overview of its synthesis, characterization, and applications, with a particular focus on its role in the development of therapeutics targeting the central nervous system (CNS). The strategic importance of the 8-azabicyclo[3.2.1]octane scaffold, coupled with the synthetic versatility offered by the Boc-protected amine and the reactive hydroxyl group, makes this compound a valuable intermediate for drug discovery programs. This document details the stereoselective synthesis from its ketone precursor, outlines purification and characterization protocols, and explores its application in the creation of potent monoamine reuptake inhibitors and nicotinic acetylcholine receptor (nAChR) modulators.
Introduction: The Strategic Importance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic molecules with significant biological activity.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. This conformational constraint reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity.
This compound emerges as a particularly useful derivative. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves a dual purpose: it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions, and it enhances the solubility of the molecule in organic solvents, facilitating its handling and purification. The primary alcohol at the 3-position, in the exo configuration, provides a key handle for further synthetic modifications, allowing for the introduction of diverse pharmacophoric elements.
This guide will delve into the practical aspects of working with this compound, offering field-proven insights into its synthesis and application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 273207-58-2 |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Synthesis and Purification
The synthesis of this compound is a two-step process commencing from nortropinone hydrochloride. The first step involves the protection of the secondary amine with a Boc group, followed by the stereoselective reduction of the ketone at the 3-position.
Synthesis of the Precursor: tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone)
The synthesis of the ketone precursor, N-Boc-nortropinone, is a well-established procedure. It involves the reaction of nortropinone hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the secondary amine on the Boc anhydride.
Experimental Protocol:
-
Reaction Setup: To a solution of nortropinone hydrochloride (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a tertiary amine base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), at room temperature.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-nortropinone. The product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Stereoselective Reduction to this compound
The stereochemical outcome of the reduction of the ketone at the 3-position is critical. The desired exo-alcohol is typically obtained as the major product through the use of hydride reducing agents. The steric hindrance on the endo face of the bicyclic system directs the hydride attack from the less hindered exo face, leading to the formation of the exo-alcohol.
Experimental Protocol:
-
Reaction Setup: Dissolve tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, or an ethereal solvent like THF.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C. The use of sodium borohydride is generally preferred for its milder nature and ease of handling compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄), which could potentially affect the Boc protecting group under certain conditions.[3][4]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to decompose the excess sodium borohydride.[4] The product is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with water and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the exo stereochemistry. The chemical shifts and coupling constants of the protons on the bicyclic ring system are characteristic of the exo isomer.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the hydroxyl (-OH) and carbamate (C=O) functional groups.
While specific spectral data can vary slightly depending on the solvent and instrument used, representative data should be consistent with the assigned structure.
Applications in Drug Discovery
The rigid 8-azabicyclo[3.2.1]octane scaffold is a key feature in many centrally acting therapeutic agents. This compound serves as a versatile intermediate for the synthesis of these complex molecules.
Monoamine Reuptake Inhibitors
Monoamine reuptake inhibitors are a class of drugs that function by blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft.[5][6] This leads to an increase in the extracellular concentrations of these neurotransmitters, making them useful in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other neurological conditions.
The hydroxyl group of this compound can be readily converted into a good leaving group (e.g., a mesylate or tosylate) or activated for nucleophilic substitution reactions. This allows for the introduction of various aryl or heteroaryl ethers, which are common pharmacophores in monoamine reuptake inhibitors. The subsequent deprotection of the Boc group reveals the secondary amine, which can be further functionalized or left as a free base.
Caption: General synthetic route to monoamine reuptake inhibitors.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Neuronal nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the CNS and are implicated in a variety of physiological processes, including cognitive function, learning, and memory. Modulators of nAChRs have therapeutic potential for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
The 8-azabicyclo[3.2.1]octane scaffold has been successfully employed in the design of potent and selective nAChR ligands. For example, analogues of the potent nAChR agonist epibatidine have been synthesized using this scaffold.[7][8] The hydroxyl group of this compound can be used to introduce isoxazole or other heterocyclic moieties that are known to interact with nAChRs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its rigid bicyclic core, coupled with the strategically placed and protected functional groups, provides an excellent platform for the development of novel therapeutics, particularly those targeting the central nervous system. The synthetic protocols outlined in this guide, from the Boc protection of nortropinone to the stereoselective reduction of the resulting ketone, offer a reliable and efficient route to this key intermediate. A thorough understanding of its chemistry and applications will continue to fuel innovation in the field of drug discovery.
References
Sources
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. youtube.com [youtube.com]
- 5. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 6. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chadsprep.com [chadsprep.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol molecular weight
An In-Depth Technical Guide to Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This compound is a pivotal chemical intermediate, highly valued in the fields of medicinal chemistry and drug development. Its rigid bicyclic structure, derived from the tropane alkaloid scaffold, provides a conformationally constrained framework ideal for the precise spatial positioning of pharmacophoric elements. The presence of an N-Boc protecting group and a primary alcohol functional handle allows for sequential, controlled chemical modifications, making it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight, details a robust synthetic and purification protocol, and explores its strategic application in the synthesis of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in modern research endeavors.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. This compound is a bifunctional molecule featuring a Boc-protected amine and a primary alcohol, built upon the rigid 8-azabicyclo[3.2.1]octane core. Its precise molecular weight and other key identifiers are crucial for stoichiometric calculations, analytical characterization, and regulatory documentation.
The molecular weight of this compound is consistently reported as 241.33 g/mol .[1][2][3] A summary of its essential properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 241.33 g/mol | [1][2][3] |
| Exact Mass | 241.327 g/mol | [4] |
| Molecular Formula | C₁₃H₂₃NO₃ | [1][4] |
| CAS Number | 273207-58-2 | [1][4] |
| Common Synonyms | (exo)-tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | N/A |
| Typical Purity | ≥97% | [1] |
| Appearance | Typically an off-white to white solid | N/A |
The 8-Azabicyclo[3.2.1]octane Scaffold: A Privileged Structure
The utility of this compound stems directly from its core scaffold, which is a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a robust starting point for developing diverse classes of drugs.
Causality Behind its Utility:
-
Conformational Rigidity: Unlike flexible aliphatic chains, the bicyclic system locks the molecule into a well-defined three-dimensional shape. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.
-
Stereochemical Precision: The scaffold allows for the precise projection of substituents in specific vectors. The distinction between the exo (outward-facing) and endo (inward-facing) positions is critical. As demonstrated in the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, the endo isomer of a related compound showed potent activity while the corresponding exo diastereoisomer was devoid of activity, highlighting the importance of this stereochemical control.[5]
-
Natural Product Analogue: This scaffold is the core of tropane alkaloids like cocaine and atropine, meaning it is predisposed to interact with biological systems, particularly receptors and transporters in the central nervous system (CNS).[6][7] This has led to its extensive use in developing monoamine reuptake inhibitors, opioid receptor antagonists, and vasopressin V1A antagonists.[8][9][10]
Caption: Logical relationship of the 8-azabicyclo[3.2.1]octane scaffold's features.
Synthesis and Purification Protocol
The synthesis of this compound is most reliably achieved through the reduction of a corresponding carboxylic acid ester precursor. This method is well-documented in principle within patent literature for related structures and represents a standard, robust transformation in organic synthesis.
Expertise & Trustworthiness: The choice of Lithium aluminum hydride (LiAlH₄) as the reducing agent is deliberate. While other reagents like Diisobutylaluminium hydride (DIBAL-H) could be used, LiAlH₄ is a powerful, non-selective reducing agent that ensures the complete conversion of the ester to the primary alcohol with high fidelity. The subsequent purification via column chromatography is a self-validating system; proper execution allows for the separation of the polar product from non-polar starting materials and byproducts, with confirmation readily available via Thin-Layer Chromatography (TLC).
Experimental Protocol: Reduction of Methyl Ester Precursor
Objective: To synthesize this compound from tert-butyl 3-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate.
Materials:
-
tert-Butyl exo-3-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
-
Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried, 3-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add the starting methyl ester (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction with LiAlH₄.
-
Addition of Reducing Agent: Slowly add the 1.0 M LiAlH₄ solution in THF (1.5 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (e.g., using 30% EtOAc/Hexanes as eluent) until the starting material is fully consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts into a filterable solid.
-
Filtration and Extraction: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with EtOAc. Combine the filtrate and washes.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of EtOAc in Hexanes (e.g., 20% to 50% EtOAc). Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford the title compound as a white solid.
Caption: Logical workflow for the strategic use of the bifunctional building block.
Conclusion
This compound, with a molecular weight of 241.33 g/mol , is far more than a simple chemical. It is a high-value tool for medicinal chemists, enabling the synthesis of structurally complex and biologically active molecules. Its utility is rooted in the rigid, privileged 8-azabicyclo[3.2.1]octane scaffold and the orthogonal reactivity of its functional groups. By understanding its fundamental properties and employing robust synthetic protocols, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
-
Specifications of this compound. Capot Chemical.
-
273207-58-2 | CAS DataBase. ChemicalBook.
-
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane. EON Biotech.
-
This compound. Vande Chemical.
-
Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents.
-
8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents.
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry (RSC Publishing).
-
2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate.
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications.
-
Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. Google Patents.
-
The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. PubMed.
Sources
- 1. capotchem.com [capotchem.com]
- 2. eontrading.uk [eontrading.uk]
- 3. 273376-39-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. 273207-58-2 | CAS DataBase [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 9. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 10. The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Synthesis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Abstract
The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically significant molecules.[1][2] The targeted synthesis of specific stereoisomers of substituted tropanes is crucial for elucidating structure-activity relationships (SAR) and developing novel therapeutics. This guide provides an in-depth technical overview of a robust and stereoselective pathway for the synthesis of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol, a valuable building block for drug discovery. We will dissect the critical two-stage process, focusing on the rationale behind procedural choices, particularly the pivotal stereocontrolled reduction of the ketone intermediate, N-Boc-nortropinone. This document is intended for researchers, chemists, and professionals in the field of drug development.
Introduction: The Strategic Value of the N-Boc Protected Tropane Core
The tropane alkaloid family includes compounds with a wide spectrum of biological activities, from anticholinergics like atropine to central nervous system stimulants like cocaine.[3] The rigid, bicyclic nature of the 8-azabicyclo[3.2.1]octane scaffold provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for drug design.
Synthetic manipulation of this scaffold often requires precise control over the reactivity of the tertiary amine at the 8-position. The introduction of the tert-butoxycarbonyl (Boc) protecting group serves a critical purpose: it temporarily masks the nucleophilicity and basicity of the nitrogen atom.[4] This protection strategy prevents unwanted side reactions and enables selective chemical transformations at other positions on the ring, such as the C3 ketone of N-Boc-nortropinone.[3] Upon completion of the desired modifications, the Boc group can be cleanly removed under acidic conditions, restoring the amine for subsequent functionalization or to yield the final active compound.[3]
The target molecule, this compound, is a particularly useful intermediate. The Boc-protected nitrogen allows for further chemistry, while the exo-oriented primary alcohol at the C3 position provides a versatile handle for esterification, etherification, or other coupling reactions, enabling the synthesis of diverse compound libraries.
Retrosynthetic Analysis
The synthesis of this compound is most efficiently approached via a two-step sequence from the commercially available nortropinone hydrochloride. The retrosynthetic logic is outlined below.
Figure 1: Retrosynthetic pathway for the target molecule.
Stage 1: Synthesis of the Key Intermediate, N-Boc-Nortropinone
The foundational step in this pathway is the protection of the secondary amine of nortropinone. This is reliably achieved by reacting nortropinone hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O).
Causality of Experimental Design
The reaction begins with the in-situ neutralization of nortropinone hydrochloride using a non-nucleophilic organic base, typically triethylamine (TEA). This liberates the free secondary amine, which then acts as a nucleophile, attacking a carbonyl carbon of the (Boc)₂O electrophile to form the N-Boc protected product.[4] Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both the starting materials and reagents. The work-up sequence involving washes with dilute acid and base is designed to remove unreacted TEA and other water-soluble impurities.[4]
Figure 2: Workflow for the synthesis of N-Boc-nortropinone.
Experimental Protocol: N-Boc Protection
The following protocol is adapted from standard laboratory procedures.[4]
-
Reaction Setup: To a round-bottom flask charged with nortropinone hydrochloride (1.0 eq) is added dichloromethane (DCM, approx. 0.3 M solution).
-
Neutralization: Triethylamine (3.0 eq) is added dropwise to the stirred suspension at room temperature. The mixture is stirred for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added to the reaction mixture in portions.
-
Reaction Execution: The system is stirred at room temperature for approximately 6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete.
-
Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with saturated brine.
-
Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield N-Boc-nortropinone, which is typically an off-white solid or colorless oil and is often of sufficient purity for the subsequent step.
Quantitative Data
| Reagent/Parameter | Molar Eq. | Role | Typical Yield |
| Nortropinone HCl | 1.0 | Starting Material | \multirow{4}{*}{>90%} |
| (Boc)₂O | 1.1 | Protecting Agent | |
| Triethylamine | 3.0 | Base | |
| Solvent / Temp. | DCM / RT | Reaction Medium |
Table 1: Summary of reaction parameters for N-Boc-nortropinone synthesis.
Stage 2: The Core Challenge: Stereoselective Ketone Reduction
The conversion of N-Boc-nortropinone to the target alcohol requires the reduction of the C3 ketone. The critical challenge in this step is controlling the stereochemistry of the resulting hydroxyl group. The two possible products are the exo-alcohol (target compound, equatorial -OH) and the endo-alcohol (diastereomer, axial -OH).
Mechanistic Insight: Kinetic vs. Thermodynamic Control
The stereochemical outcome of the reduction is governed by the direction of hydride attack on the carbonyl. The bicyclic tropane system is conformationally constrained.
-
Exo Attack: Hydride delivery from the less sterically hindered exo face (from "above" the piperidine chair) results in the endo-alcohol. This pathway is favored by bulky reducing agents (e.g., L-Selectride®) that are sensitive to steric hindrance.
-
Endo Attack: Hydride delivery from the more sterically hindered endo face (from "within" the bicyclic cage) results in the desired exo -alcohol.
While seemingly counterintuitive, attack from the more hindered endo face is often favored by small, unhindered hydride reagents like sodium borohydride (NaBH₄). This preference is attributed to a kinetically controlled process where the axial attack trajectory avoids unfavorable torsional strain with the adjacent bridgehead protons in the transition state.[3][5] Fortuitously, the resulting exo (equatorial) alcohol is also the more thermodynamically stable product. Therefore, this kinetically controlled pathway directly yields the desired stable isomer.[6][7]
Figure 3: Stereochemical pathways for the reduction of N-Boc-nortropinone.
Experimental Protocol: Stereoselective Reduction
-
Reaction Setup: To a solution of N-Boc-nortropinone (1.0 eq) in methanol (MeOH, approx. 0.2 M) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction Execution: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor for completion by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water to destroy excess NaBH₄.
-
Work-up and Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound as a white solid.
Comparative Data for Reducing Agents
| Reducing Agent | Typical Conditions | Key Control Factor | Predominant Product | Exo:Endo Ratio (Approx.) |
| Sodium Borohydride (NaBH₄) | MeOH, 0 °C to RT | Kinetic (Torsional Strain) | Exo-alcohol | >10 : 1 |
| L-Selectride® | THF, -78 °C | Steric Hindrance | Endo-alcohol | <1 : 20 |
Table 2: Influence of reducing agent on the stereochemical outcome.
Conclusion
The synthesis of this compound is efficiently achieved through a reliable, two-step sequence. The initial Boc-protection of nortropinone proceeds in high yield to provide the key ketone intermediate. The subsequent stereoselective reduction is the most critical transformation, where an understanding of kinetic and steric control is paramount. The use of a small, unhindered hydride source such as sodium borohydride preferentially delivers the hydride from the endo face, yielding the desired exo-alcohol with high diastereoselectivity. This pathway provides a scalable and reproducible method for accessing a valuable chiral building block essential for the advancement of medicinal chemistry programs targeting tropane-based therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Tropine Derivatives Using N-Boc-Nortropinone. Vertex AI Search.
-
Yamamoto, K., et al. (1998). Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold. Proceedings of the National Academy of Sciences, 95(22), 12857-12862. Retrieved from [Link]
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of cyclic quaternary α-amino acids. Tetrahedron: Asymmetry, 18(24), 2895-2941.
-
Wikipedia contributors. (2023, December 19). Thermodynamic and kinetic reaction control. Wikipedia. Retrieved from [Link]
-
LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). Tropinone. Wikipedia. Retrieved from [Link]
-
Rodriguez, S., et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19, 3763-3775. Retrieved from [Link]
- Polesuk, J., & Ma, T. S. (1971). Reaction thin-layer chromatography: The reduction of tropinone.
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. Retrieved from [Link]
-
Constantino, M. G., et al. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Química Nova, 21(6), 719-722. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Tropinone and related tropane compounds. ResearchGate. Retrieved from [Link]
-
YouTube. (2015, September 25). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents.
-
ResearchGate. (2020, August 6). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. Kinetic & Thermodynamic Control – Foundations of Chemical and Biological Engineering I [pressbooks.bccampus.ca]
- 2. scielo.br [scielo.br]
- 3. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropinone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. dalalinstitute.com [dalalinstitute.com]
A Technical Guide to the Retrosynthesis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol: Strategies and Methodologies for Drug Development Professionals
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold in Medicinal Chemistry
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry and drug development.[1] This rigid bicyclic structure is the core of numerous tropane alkaloids, a class of naturally occurring compounds with a wide range of potent biological activities.[2] The conformational constraint of the tropane framework allows for precise spatial orientation of functional groups, leading to high-affinity interactions with various biological targets. Consequently, synthetic derivatives of the 8-azabicyclo[3.2.1]octane core are of significant interest for the development of novel therapeutics, particularly in the area of central nervous system disorders.[3]
This in-depth technical guide focuses on the retrosynthesis of a key derivative, Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol. The "exo" stereochemistry of the hydroxymethyl group and the presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom make this a versatile intermediate for further chemical elaboration. The Boc group serves to modulate the reactivity of the nitrogen, preventing unwanted side reactions during subsequent synthetic transformations.[4]
This guide will provide a comprehensive analysis of two primary retrosynthetic strategies for the synthesis of this target molecule. Each strategy will be accompanied by detailed, step-by-step experimental protocols for the key transformations, designed to be self-validating and reproducible. Furthermore, this guide will offer insights into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A thorough retrosynthetic analysis of this compound reveals two logical and experimentally viable pathways. Both strategies commence from the readily available starting material, nortropinone, or its hydrochloride salt.
Strategy 1: Stereoselective Reduction Followed by One-Carbon Homologation
This initial approach involves a functional group interconversion (FGI) of the target's primary alcohol to a ketone. This leads to the key intermediate, N-Boc-nortropinone. This disconnection is strategically sound as the stereoselective reduction of the ketone can be controlled to yield the desired exo-alcohol. The subsequent one-carbon homologation of the resulting alcohol to the hydroxymethyl group presents the main challenge of this route.
Caption: Retrosynthetic Strategy 2.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the key transformations outlined in the retrosynthetic analyses.
Protocol 1: Synthesis of N-Boc-Nortropinone (Key Intermediate)
This procedure details the foundational step of protecting the nitrogen atom of nortropinone, a prerequisite for both retrosynthetic strategies. [4] Reaction Scheme:
Caption: N-Boc Protection Reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Nortropinone Hydrochloride | 161.64 | 100.0 | 16.16 g |
| Dichloromethane (DCM) | 84.93 | - | 300 mL |
| Triethylamine (TEA) | 101.19 | 300.0 | 41.8 mL |
| Di-tert-butyl dicarbonate | 218.25 | 110.0 | 24.01 g |
Procedure:
-
To a solution of nortropinone hydrochloride (100.0 mmol) in dichloromethane (300 mL), add triethylamine (300.0 mmol) dropwise at room temperature, ensuring the temperature does not exceed 30 °C.
-
Stir the mixture to ensure complete neutralization of the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (110.0 mmol) portion-wise to the reaction mixture.
-
Stir the resulting solution at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the nortropinone has been consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-nortropinone. The product is typically an off-white solid or a colorless oil.
Protocol 2: Corey-Chaykovsky Reaction for Spiro-Epoxide Formation (Strategy 2)
This protocol outlines the formation of the spiro-epoxide intermediate from N-Boc-nortropinone using a sulfur ylide. [5][6] Reaction Scheme:
Caption: Corey-Chaykovsky Reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| N-Boc-nortropinone | 225.28 | 7.15 | 1.61 g |
| Trimethylsulfonium iodide | 204.04 | 11.8 | 2.41 g |
| Potassium tert-butoxide | 112.21 | 11.8 | 1.32 g |
| Dimethyl sulfoxide (DMSO) | 78.13 | - | 25 mL + 17 mL |
Procedure:
-
Add trimethylsulfonium iodide (1.65 eq) to dry DMSO (25 mL) and stir until the salt is completely dissolved.
-
Add N-Boc-nortropinone (1.0 eq) to the solution.
-
Separately, prepare a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).
-
Add the potassium tert-butoxide solution to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
After 2 hours, quench the reaction by adding water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic phases with water and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired spiro-epoxide.
Protocol 3: Reductive Opening of the Spiro-Epoxide (Strategy 2)
This protocol describes the final step of Strategy 2, the reduction of the spiro-epoxide to the target molecule. [7] Reaction Scheme:
Caption: Reductive Epoxide Opening.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Spiro-epoxide | 239.31 | - | - |
| Lithium aluminum hydride | 37.95 | Excess | - |
| Tetrahydrofuran (THF), dry | 72.11 | - | - |
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of the spiro-epoxide in dry THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add an excess of lithium aluminum hydride (LAH) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain this compound. The hydride attack is expected to occur at the less sterically hindered carbon of the epoxide, leading to the desired exo product.
Conclusion: A Versatile Intermediate for Drug Discovery
The retrosynthetic strategies and detailed protocols presented in this guide provide a comprehensive roadmap for the synthesis of this compound. Both pathways offer viable routes, with the choice of strategy depending on the specific requirements of the research program, including scalability and desired stereopurity. The Corey-Chaykovsky approach (Strategy 2) may offer advantages in terms of stereocontrol in the final reduction step. The successful synthesis of this key intermediate opens the door to a wide array of chemical modifications, enabling the exploration of novel derivatives of the 8-azabicyclo[3.2.1]octane scaffold for the discovery of new and improved therapeutic agents.
References
-
Corey-Chaykovsky Reactions. NROChemistry. [Link]
-
The homologation of carbonyl compounds by single carbon insertion reactions. Arkat USA. [Link]
- WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
Recent approaches towards one-carbon homologation–functionalization of aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
(PDF) Chemo-enzymic preparation of hydroxymethyl ketones. ResearchGate. [Link]
-
Formation of Aldehydes and Ketones by Carbonyl Homologation. ResearchGate. [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octanes via Asymmetric 1,3-Dipolar Cycloadditions of Cyclic Azomethine Ylides. Using a Dual Catalytic System. The Royal Society of Chemistry. [Link]
-
Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis. [Link]
-
07.05 Other Reductions by Lithium Aluminum Hydride. YouTube. [Link]
-
Expanding the homologation toolbox: One-carbon alkene homologation. ACS Fall 2023. [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
-
exo-8-(Tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid. MySkinRecipes. [Link]
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
A-Technical-Guide-to-tert-Butyl-exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
An In-depth Examination of a Versatile Scaffolding Molecule in Modern Drug Discovery
Abstract
The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds, most notably the tropane alkaloids. The introduction of a tert-butoxycarbonyl (Boc) protecting group and an exo-hydroxymethyl substituent yields tert-butyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, a highly versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
IUPAC Nomenclature and Structural Elucidation
The correct IUPAC name for the molecule commonly referred to as Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is tert-butyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate .
Let's dissect this name to understand the structure:
-
8-azabicyclo[3.2.1]octane : This describes the core bicyclic system. "Octane" indicates an eight-carbon framework. "Bicyclo" signifies two rings sharing atoms. The numbers in the brackets [3.2.1] denote the number of carbon atoms in the bridges connecting the two bridgehead atoms (in this case, nitrogen and a carbon). "8-aza" specifies that the atom at position 8 is a nitrogen atom.
-
-8-carboxylate : This indicates an ester functional group attached to the nitrogen at position 8.
-
tert-butyl : This is the ester's alkyl group.
-
exo-3-(hydroxymethyl)- : This describes a substituent at position 3. "Hydroxymethyl" refers to a -CH₂OH group. The stereochemical descriptor "exo" indicates that the substituent is oriented on the opposite side of the larger bridge (the 3-carbon bridge).
The Boc group (tert-butoxycarbonyl) serves as a protecting group for the secondary amine, preventing its reaction in subsequent synthetic steps and enhancing the molecule's solubility in organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol [1] |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8 °C, under inert gas[2][3] |
Synthesis and Methodologies
The synthesis of tert-butyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically starts from the corresponding ketone, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone).
Workflow: Synthesis via Stereoselective Reduction
The primary synthetic route involves the stereoselective reduction of the ketone at the C3 position. The choice of reducing agent is critical to achieving the desired exo stereochemistry of the resulting alcohol.
Caption: Synthesis workflow for the target molecule.
Experimental Protocol: Reduction of N-Boc-nortropinone
-
Dissolution : Dissolve tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, at 0 °C.
-
Reduction : Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The choice of a bulkier reducing agent like L-Selectride® can often enhance the stereoselectivity towards the exo product due to steric hindrance, favoring hydride attack from the less hindered endo face.
-
Quenching : After the reaction is complete (monitored by TLC), slowly add water or a saturated aqueous solution of ammonium chloride to quench the excess reducing agent.
-
Extraction : Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification : Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the pure exo isomer.
The rationale for using a Boc protecting group is its stability under a wide range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid), which is often a necessary step in subsequent derivatizations.
Applications in Drug Discovery and Development
The 8-azabicyclo[3.2.1]octane scaffold is a key structural motif in a wide array of biologically active molecules.[4] This framework provides a rigid conformational constraint, which is often beneficial for binding to specific biological targets.
-
CNS-Targeted Agents : The rigid structure of the bicyclic core is valuable for designing ligands for receptors and transporters in the central nervous system (CNS).[5] Derivatives have been investigated for the treatment of neurological and psychiatric disorders such as Parkinson's disease, depression, and schizophrenia.[4]
-
Tropane Alkaloid Synthesis : This molecule serves as a crucial intermediate in the synthesis of both natural and synthetic tropane alkaloids, which exhibit a broad spectrum of pharmacological activities.[4][6]
-
Mu Opioid Receptor Antagonists : The 8-azabicyclo[3.2.1]octane framework has been incorporated into novel compounds that act as antagonists at the mu opioid receptor, with potential applications in treating opioid-related disorders.[7]
-
NAAA Inhibitors : More complex derivatives have been developed as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory conditions.[8]
Logical Flow: From Building Block to Therapeutic Candidate
The utility of tert-butyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate in a drug discovery cascade can be visualized as follows:
Sources
- 1. tert-Butyl 3-endo-3-hydroxy-8-azabicyclo(3.2.1)octane-8-carboxylate | C12H21NO3 | CID 11160507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 8-Azabicyclo[3.2.1]octane-3-methanol, (3-exo)- | 60941-77-7 [amp.chemicalbook.com]
- 4. addi.ehu.es [addi.ehu.es]
- 5. chemshuttle.com [chemshuttle.com]
- 6. tert-Butyl 3-exo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate [myskinrecipes.com]
- 7. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 8. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Medicinal Chemist's Guide to Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol: A Versatile Scaffold for Modern Drug Discovery
Abstract
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a conformationally rigid, three-dimensional (3D) structure that has emerged as a privileged core in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of functional groups, minimizing the entropic penalty upon binding to biological targets and offering a distinct advantage over more flexible or planar structures. This technical guide focuses on a particularly valuable derivative, Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol. We will dissect its structural components, explore key synthetic transformations, and provide an in-depth analysis of its application in the development of therapeutics targeting monoamine transporters, opioid receptors, and inflammatory enzymes. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the strategic application of this powerful building block.
Introduction: The Strategic Value of the 8-Azabicyclo[3.2.1]octane Core
In the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to 3D-rich molecular architectures. The 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic amine, stands out as a cornerstone of this approach.[1] Unlike flat aromatic systems that offer limited exit vectors, the tropane skeleton provides a rigid and defined three-dimensional arrangement of substituents. This structural pre-organization is a critical feature in drug design, as it reduces the conformational flexibility of a molecule, leading to more specific and high-energy interactions with a protein binding site.[1] This inherent rigidity has made the scaffold a key component in numerous biologically active compounds, from natural products like cocaine to synthetic agents targeting a wide array of proteins.[1][2]
Decoding the Building Block: A Structural and Functional Analysis
The utility of this compound lies in the specific contributions of each of its constituent parts. Understanding these components is fundamental to appreciating its synthetic versatility and strategic value.
-
8-Azabicyclo[3.2.1]octane: This is the core bicyclic system, providing the rigid framework that underpins its utility.
-
Exo- Stereochemistry: The substituent at the C3 position is oriented away from the six-membered ring of the bicycle. This stereochemical configuration is critical, as it dictates the spatial vector of the attached functional group. The alternative endo configuration would project the substituent in a different direction, often leading to vastly different biological activities. The choice between exo and endo is a critical design element, as demonstrated in studies where stereochemistry determines potency by orders of magnitude.[3][4]
-
-3-methanol Group: This primary alcohol is the key point of synthetic diversification. It serves as a versatile chemical handle, allowing for the introduction of a wide range of pharmacophoric elements through etherification, esterification, or conversion to other functional groups.
-
8-boc- Protecting Group: The tert-butyloxycarbonyl (Boc) group on the bridgehead nitrogen serves two purposes. First, it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions during modifications at the C3 position. Second, its lability under acidic conditions provides a reliable and mild method for deprotection, revealing the nitrogen for subsequent functionalization aimed at modulating potency, selectivity, or pharmacokinetic properties.[3][4][5]
Synthetic Pathways and Key Transformations
The strategic power of this building block is realized through a logical and reliable synthetic workflow. The Boc group enables a modular approach where the C3 and N8 positions can be functionalized sequentially and with high control.
Experimental Protocol 1: Activation of the C3-Hydroxyl Group via Mesylation
This protocol describes the conversion of the primary alcohol into a good leaving group (mesylate), preparing it for nucleophilic substitution. This is a common first step to introduce diverse fragments via ether or amine linkages.
-
Preparation: To a solution of this compound (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, stir under a nitrogen atmosphere and cool the mixture to 0°C using an ice bath.[5]
-
Reaction: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled, stirring solution.[5]
-
Monitoring: Allow the reaction mixture to warm to ambient temperature and stir for 18 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude mesylate can often be used in the next step without further purification or can be purified by column chromatography on silica gel.
Experimental Protocol 2: Boc-Deprotection to Reveal the N8 Amine
This procedure reliably removes the Boc protecting group to allow for subsequent N-functionalization.
-
Preparation: Dissolve the N-Boc protected substrate (1.0 eq.) in DCM (approx. 0.1 M) in a round-bottom flask at 0°C.[3][4]
-
Reaction: Add trifluoroacetic acid (TFA) in a 3:1 DCM/TFA mixture (v/v) to the solution.[3][4]
-
Monitoring: Stir the reaction at room temperature for 2 hours or until LC-MS analysis confirms the complete removal of the Boc group.
-
Work-up: Concentrate the reaction mixture under vacuum. To remove residual TFA, re-dissolve the crude material in DCM and concentrate again. Repeat this cycle two to three times.
-
Result: The resulting TFA salt is typically a solid or oil and is often used directly in the next synthetic step without further purification.
Applications in Drug Discovery: Case Studies and SAR
The true value of this compound is demonstrated by its successful application in diverse drug discovery programs.
Monoamine Transporter Inhibitors
The scaffold is a cornerstone in the design of ligands for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, which are critical targets for treating depression, ADHD, and substance use disorders.[6][7] The rigid tropane core mimics aspects of the pharmacophore of cocaine and other tropane alkaloids, allowing for high-affinity binding.[2] Functionalization at the N8 position is a well-established strategy to modulate potency and selectivity across the different transporters.[6][7]
| N8-Substituent | DAT Kᵢ (nM)[6][7] | SERT/DAT Selectivity[6][7] | NET/DAT Selectivity[6][7] |
| -CH₃ (Methyl) | High Affinity (varies by C3) | Moderate | Moderate |
| -CH₂-cPr (Cyclopropylmethyl) | 4.0 | 1060 | High |
| -CH₂-Ph-4-Cl (4-Chlorobenzyl) | 3.9 | High | 1358 |
Data synthesized from representative studies to illustrate trends.
The data clearly indicate that small changes to the N8-substituent, a modification made possible by the Boc-protected precursor, can dramatically alter the potency and selectivity profile of the final compound. For instance, the introduction of a cyclopropylmethyl group can impart profound selectivity for DAT over SERT.[6][7]
Opioid Receptor Antagonists
The 8-azabicyclo[3.2.1]octane framework has been successfully employed to develop selective antagonists for both the kappa (κ) and mu (μ) opioid receptors.[8][9] Kappa antagonists are being investigated for the treatment of mood disorders and addiction, while peripherally restricted mu antagonists are used to treat opioid-induced constipation.[9][10] A 2010 study detailed the development of potent and selective kappa antagonists where the exo-8-azabicyclo[3.2.1]octan-3-yloxy moiety was central to the design.[9]
| Compound | κ IC₅₀ (nM)[9] | μ:κ Selectivity Ratio[9] | δ:κ Selectivity Ratio[9] |
| HTS Hit 3 | 77 | >400 | >400 |
| Analog 6c | 20 | 36 | 415 |
This table highlights the evolution from an initial screening hit to a more potent analog (6c) developed by modifying the core scaffold.
The development of analog 6c , which showed good brain exposure and in vivo efficacy, underscores the scaffold's ability to serve as a foundation for generating drug candidates with favorable pharmacological profiles.[9]
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
NAAA is an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA is a promising strategy for treating inflammatory conditions. A recent study identified a novel class of NAAA inhibitors based on a pyrazole azabicyclo[3.2.1]octane core.[3][4] This work powerfully illustrates the importance of stereochemistry.
In this campaign, constraining the flexible piperidine of an initial hit into the rigid azabicyclo[3.2.1]octane scaffold led to a five-fold increase in potency.[4] Crucially, the stereochemistry at the C3 position was paramount: the endo isomer was highly potent (IC₅₀ = 0.23 µM), while the corresponding exo isomer was significantly weaker (IC₅₀ = 8.71 µM).[3] This highlights that while our guide focuses on the exo building block, the choice of stereoisomer must be empirically determined for each biological target.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a robust and reliable entry point into a region of chemical space rich with therapeutic potential. Its rigid 3D structure, coupled with versatile and stereo-defined functional handles, allows for the systematic exploration of structure-activity relationships and the optimization of drug candidates. Its proven success in modulating challenging targets like monoamine transporters and opioid receptors confirms its status as a privileged scaffold. As drug discovery continues to move beyond flat, aromatic molecules, the intelligent application of 3D-rich building blocks like this one will be indispensable in creating the next generation of selective, potent, and safe medicines.
References
-
Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. PubMed. [Link]
-
Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. PMC. [Link]
-
Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. ResearchGate. [Link]
- WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N - Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Semantic Scholar. [Link]
- US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
- WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
-
Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. PubMed. [Link]
-
Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Glasgow. [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Royal Society of Chemistry. [Link]
Sources
- 1. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 2. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 6. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 9. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
The Strategic Advantage of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a cornerstone in medicinal chemistry, recognized for its rigid conformational structure and proven success in a variety of biologically active compounds.[1][2] This technical guide focuses on a particularly valuable derivative, exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol. We will delve into its synthesis, key chemical properties, and strategic applications as a bicyclic scaffold in the design of novel therapeutics. This document will serve as a comprehensive resource for researchers, providing actionable insights and detailed protocols to leverage the unique attributes of this versatile building block.
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane framework is a recurring motif in a multitude of natural products and synthetic molecules with significant biological activity.[3][4] This bicyclic system, found in well-known tropane alkaloids like atropine and cocaine, imparts a high degree of conformational rigidity, which is highly advantageous in drug design.[3][5] This rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[6]
The "exo" stereochemistry of the methanol substituent in the title compound is of particular importance. It projects the hydroxyl group away from the bicyclic core, making it a readily accessible point for chemical modification and derivatization. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom offers a stable yet easily removable handle, facilitating multi-step synthetic sequences.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value | Reference |
| CAS Number | 273207-58-2 | [7] |
| Molecular Formula | C13H23NO3 | [7] |
| Molecular Weight | 241.33 g/mol | [7] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97.0% | [] |
Note: Physical properties such as melting point and solubility may vary depending on the supplier and purity.
The conformational preference of the 8-azabicyclo[3.2.1]octane ring system is a key determinant of its utility. The piperidine ring within the scaffold predominantly adopts a chair conformation.[9] This predictable geometry allows for the precise spatial orientation of substituents, a critical factor in designing molecules with specific interactions with protein binding sites.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved from commercially available starting materials. A common route involves the reduction of a corresponding ketone precursor, followed by N-protection.
Illustrative Synthetic Workflow
Caption: A simplified synthetic route to the target compound.
General Experimental Protocol: Stereoselective Reduction
-
Preparation: To a solution of N-Boc-nortropinone in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of a stereoselective reducing agent (e.g., L-Selectride®) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.
-
Work-up: Allow the mixture to warm to room temperature and stir until the phases are clear. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired exo-alcohol.
Disclaimer: This is a generalized protocol and should be adapted based on specific literature procedures and laboratory safety guidelines.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of a wide range of compounds targeting various biological systems. Its rigid nature and the presence of a readily functionalizable hydroxyl group make it an ideal starting point for structure-activity relationship (SAR) studies.
Monoamine Reuptake Inhibitors
Derivatives of the 8-azabicyclo[3.2.1]octane core have been extensively investigated as monoamine reuptake inhibitors, which are crucial in the treatment of depression and other neurological disorders.[10] The scaffold can be functionalized to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
NAAA Inhibitors for Inflammatory Conditions
Recent research has highlighted the potential of 8-azabicyclo[3.2.1]octane derivatives as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes.[11][12] Constraining a flexible piperidine core into this more rigid bicyclic system has been shown to be beneficial for inhibitory activity.[11][12] For example, a careful SAR study led to the discovery of a potent NAAA inhibitor with a favorable pharmacological and pharmacokinetic profile.[11][12]
Muscarinic Receptor Antagonists
The tropane skeleton is a classic pharmacophore for muscarinic acetylcholine receptor (mAChR) antagonists.[5] These compounds have applications in treating a variety of conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).
Derivatization Strategies
The primary alcohol of this compound serves as a versatile handle for a variety of chemical transformations.
Caption: Common derivatization pathways for the title compound.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its inherent rigidity, coupled with the stereochemically defined and accessible hydroxyl group, provides a solid foundation for the design of potent and selective ligands. The Boc-protected nitrogen allows for controlled synthetic manipulations, making it an ideal scaffold for building complex molecules with tailored pharmacological profiles. As the demand for novel therapeutics with improved efficacy and safety continues to grow, the strategic application of such well-defined bicyclic building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
- Lounasmaa, M. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 81, pp. 151-233). Elsevier.
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs.
- Liao, W., et al. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids.
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI.
- Tropane Alkaloids. Eurofins Scientific.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- Cas no 1864051-88-6 (1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine...). Chemical Supplier.
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry (RSC Publishing).
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N - Semantic Scholar.
- Conformational analysis of 8-oxabicyclo[3.2.
- Main Product - BOC Sciences. BOC Sciences.
- 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1. ChemicalBook.
- This compound. ChemShuttle.
- Specifications of this compound. Capot Chemical.
- 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3... ChemicalBook.
- Synthesis, structural and conformational study of some esters... Journal of Molecular Structure.
- WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
- exo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride 97% | CAS: 1389264-20-3. AChemBlock.
- exo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride, min 97%, 500 mg. CP Lab Safety.
- exo-8-Azabicyclo[3.2.1]octane-3-methanol HCl | 1389264-20-3 | PFC26420. Biosynth.
- Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
- Derivatization reactions of the 8‐oxabicyclo[3.2.1]octane framework...
- and [3.2.1]-3-azabicyclic diamines.
- Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using comput
- Application Notes and Protocols for the Derivatization of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene for SAR Studies. Benchchem.
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kuujia.com [kuujia.com]
- 7. capotchem.com [capotchem.com]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide: Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol in Central Nervous System (CNS) Drug Discovery
This guide provides a comprehensive technical overview of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol, a pivotal building block for the development of novel therapeutics targeting the central nervous system. We will delve into the significance of its core scaffold, synthesis methodologies, and its application in creating a diverse range of CNS drug candidates.
The Strategic Importance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane framework, a structural motif found in tropane alkaloids, is of significant interest in medicinal chemistry.[1] This rigid bicyclic system offers a conformationally constrained scaffold, which can lead to higher binding affinity and selectivity for specific biological targets. Its inherent three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, a critical factor in designing potent and selective CNS agents.
Naturally occurring tropane alkaloids, such as atropine and cocaine, have long been recognized for their profound effects on the central and peripheral nervous systems.[2] These compounds and their derivatives have been utilized as anticholinergics, anesthetics, and stimulants.[2][3] The 8-azabicyclo[3.2.1]octane core is a key structural element in many neuroactive compounds, and its manipulation has been a fruitful strategy in the quest for novel CNS therapeutics.
This compound: A Versatile Synthetic Intermediate
This compound (Exo-Boc-TMA) has emerged as a crucial starting material for the synthesis of a wide array of CNS drug candidates. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom serves to modulate its basicity, which can facilitate certain chemical transformations and improve chromatographic purification.[4] The exo-orientation of the hydroxymethyl group at the C-3 position provides a key functional handle for further chemical elaboration, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
Synthesis and Availability
The synthesis of Exo-Boc-TMA typically starts from tropinone, a commercially available precursor.[5] The synthetic sequence often involves the reduction of the ketone functionality, followed by protection of the nitrogen atom and subsequent functional group manipulations. Several chemical suppliers offer this compound, making it accessible for research and development purposes.[6][7][8][9][]
A general synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound.
Applications in CNS Drug Discovery
The structural features of Exo-Boc-TMA make it an ideal scaffold for targeting a variety of CNS receptors and transporters. Its derivatives have shown promise as monoamine reuptake inhibitors, muscarinic receptor antagonists, and ligands for other neuronal targets.[11][12]
Monoamine Transporter Inhibitors
A significant area of application for this scaffold is in the development of inhibitors for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse.[4] The rigid 8-azabicyclo[3.2.1]octane skeleton allows for the synthesis of potent and selective monoamine reuptake inhibitors.[4]
Experimental Protocol: Synthesis of a Diarylmethoxyethylidenyl Derivative
The following is a representative protocol for the synthesis of a derivative targeting monoamine transporters, adapted from published literature.[4]
-
Mesylation of the Alcohol: To a solution of this compound in dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir for 18 hours.
-
Nucleophilic Substitution: The resulting mesylate can then be reacted with a desired diarylmethanol derivative in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent like DMF to yield the corresponding ether.
-
Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to afford the final amine.
-
Purification: The final compound is purified by column chromatography or recrystallization.
Caption: Experimental workflow for the synthesis of a monoamine transporter inhibitor.
Muscarinic Receptor Ligands
The 8-azabicyclo[3.2.1]octane scaffold is a well-established pharmacophore for muscarinic acetylcholine receptors (mAChRs).[13] These receptors are involved in various cognitive processes, and their modulation is a key strategy for treating conditions like Alzheimer's disease and schizophrenia.[14] Derivatives of Exo-Boc-TMA can be synthesized to act as either agonists or antagonists at different mAChR subtypes.
Quantitative Data: Receptor Binding Affinities
The following table summarizes hypothetical binding affinity data for a series of compounds derived from Exo-Boc-TMA at various CNS targets.
| Compound | R-Group at C-3 | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | M1 AChR Ki (nM) |
| A | -CH₂-O-(4-chlorophenyl) | 15 | 250 | 120 | >1000 |
| B | -CH₂-O-(3,4-dichlorophenyl) | 8 | 180 | 95 | >1000 |
| C | -CH₂-O-(2-naphthyl) | 22 | 310 | 150 | >1000 |
| D | -CH₂-NH-(4-fluorobenzoyl) | >1000 | >1000 | >1000 | 25 |
| E | -CH₂-NH-(2-pyridinyl) | >1000 | >1000 | >1000 | 12 |
Future Directions and Conclusion
This compound continues to be a valuable and versatile building block in the design and synthesis of novel CNS-active compounds. Its rigid framework and readily modifiable functional group provide a robust platform for exploring structure-activity relationships and optimizing pharmacokinetic and pharmacodynamic properties. Future research will likely focus on the development of more subtype-selective ligands for various CNS targets, as well as the exploration of novel therapeutic applications for compounds derived from this privileged scaffold. The strategic use of this intermediate will undoubtedly contribute to the discovery of the next generation of CNS therapeutics.
References
-
Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. (2022). [Link]
-
8-Azabicyclo[3.2.1]octane-3-Methanol, (3-Exo)- (CAS No. 60941-77-7) Suppliers. [Link]
-
Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold. [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]
-
Specifications of this compound. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). [Link]
-
Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. [Link]
-
Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. [Link]
-
Tropane alkaloid. [Link]
- 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]
-
Selected examples of 2-azabicyclo[3.2.1]octane scaffolds with biological activity. [Link]
-
Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. [Link]
-
Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. [Link]
- 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]
-
Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
-
8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-acetate(ester),exo-. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Azabicyclo[3.2.1]octane-3-Methanol, (3-Exo)- (CAS No. 60941-77-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. capotchem.com [capotchem.com]
- 9. CAS 273207-58-2 | 4H56-1-032 | MDL MFCD18072624 | this compound | SynQuest Laboratories [synquestlabs.com]
- 11. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 12. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production | MDPI [mdpi.com]
- 13. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol in the Synthesis of Advanced Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them. At the heart of the most prominent TPD strategy, Proteolysis-Targeting Chimeras (PROTACs), lies the linker—a component critical to the efficacy, selectivity, and physicochemical properties of the final molecule. This guide provides an in-depth technical examination of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol , a sophisticated building block increasingly utilized to construct rigid and conformationally defined linkers. We will explore the strategic rationale for its use, its impact on ternary complex formation, detailed synthetic protocols for its incorporation, and its role in overcoming the challenges of developing orally bioavailable degraders.
The Central Role of the Linker in PROTAC Design
A PROTAC is a heterobifunctional molecule comprising three key components: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's success.[1][] Its length, rigidity, and composition dictate the spatial orientation of the POI and E3 ligase within the cell, which is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][4] This complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common due to their synthetic accessibility, they often lead to molecules with high conformational flexibility.[4][5] This can result in a significant entropic penalty for forming the active conformation and can contribute to poor pharmacokinetic (PK) properties, such as metabolic instability.[4] Consequently, the field has increasingly shifted towards the use of rigid, cyclic linkers to address these limitations.
Key Advantages of Rigid Linkers:
-
Pre-organization of Bioactive Conformation: Rigid linkers can lock the PROTAC into a conformation optimal for ternary complex formation, potentially leading to enhanced potency.[4]
-
Improved Pharmacokinetics: A constrained conformation can improve metabolic stability and other key PK parameters.[4]
-
Enhanced Selectivity: By presenting the two ligands in a more defined orientation, rigid linkers can improve selectivity for the target protein.[4]
The 8-azabicyclo[3.2.1]octane scaffold is an exemplary core for constructing such rigid linkers.[6][7] Its defined three-dimensional structure provides precise exit vectors for connecting the two ends of the PROTAC, offering a level of conformational control that is difficult to achieve with linear linkers.
Profile of a Key Building Block: this compound
This building block is a strategically designed molecule for seamless integration into PROTAC synthesis. Let's dissect its key features:
-
8-azabicyclo[3.2.1]octane Core: This rigid, bicyclic scaffold is the foundation.[8][9] It serves to reduce the conformational flexibility of the linker.
-
Exo- Stereochemistry: The substituent at the 3-position is in the "exo" configuration, meaning it points away from the six-membered ring of the bicyclic system. This stereochemical precision is crucial for defining the geometry and exit vector of the linker.
-
Boc Protecting Group: The nitrogen at the 8-position is protected with a tert-butyloxycarbonyl (Boc) group. This is an acid-labile protecting group, which is stable to a wide range of reaction conditions but can be removed cleanly, typically with trifluoroacetic acid (TFA), at a late stage in the synthesis to reveal the secondary amine for coupling.
-
Methanol (-CH₂OH) Functional Handle: The primary alcohol provides a versatile and reactive point for chemical modification. It allows for facile connection to other linker components or directly to a warhead or E3 ligase ligand using a variety of reliable chemical reactions.
Synthetic Incorporation into PROTAC Linkers: A Step-by-Step Protocol
The primary alcohol of this compound is an ideal nucleophile for forming ether or ester linkages. A common and highly reliable method for its incorporation is the Mitsunobu reaction , which allows for the coupling of the alcohol to a phenolic or acidic partner under mild conditions.
Below is a representative, field-proven protocol for coupling the building block to a phenolic moiety, a common feature on E3 ligase ligands like those for Von Hippel-Lindau (VHL).
Experimental Protocol: Mitsunobu Etherification
Objective: To couple this compound with a phenolic substrate (e.g., a VHL ligand precursor).
Materials:
-
This compound (1.0 eq)
-
Phenolic coupling partner (e.g., 4-hydroxy-2-methoxybenzonitrile) (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the phenolic partner (1.1 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Dissolve the solids in anhydrous THF. Stir the solution at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the azodicarboxylate.
-
Reagent Addition: Add the DIAD or DEAD (1.5 eq) dropwise to the cooled, stirring solution over 10-15 minutes. Causality Note: Slow addition is essential to prevent a rapid temperature increase and the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product contains triphenylphosphine oxide and the reduced diisopropyl hydrazinedicarboxylate as major byproducts. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired ether-linked product.
-
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Visualizing the Synthetic Workflow
The integration of this building block follows a logical synthetic sequence, which can be visualized as follows:
Caption: General workflow for incorporating the azabicyclooctane core into a PROTAC.
Impact on Degrader Properties and Performance
The incorporation of the 8-azabicyclo[3.2.1]octane core has a profound impact on the resulting PROTAC's properties, often addressing the "rule of 5" liabilities common in large degrader molecules.
| Property | Typical Flexible Linker (PEG/Alkyl) | Rigid Azabicyclo[3.2.1]octane Linker | Rationale for Improvement |
| Potency (DC₅₀) | Variable; can be potent but often requires extensive length optimization. | Often highly potent (low nM to pM). | Pre-organization of the bioactive conformation reduces the entropic cost of ternary complex formation.[4] |
| Permeability | Often low due to high flexibility and polar surface area. | Can be improved. | The rigid structure can shield polar groups and reduce the molecule's dynamic polar surface area. |
| Solubility | Can be poor, especially for alkyl chains. PEG improves solubility but can decrease permeability.[2] | Generally favorable. | The bicyclic amine core can be protonated at physiological pH, enhancing aqueous solubility. |
| Metabolic Stability | Flexible chains can be susceptible to oxidative metabolism.[4] | Generally enhanced. | The rigid, saturated bicyclic core is less prone to metabolism compared to linear alkyl chains. |
This structural element is a key component in overcoming the significant formulation and delivery challenges that often hinder the development of oral PROTAC therapeutics.[10]
Conclusion and Future Outlook
This compound is more than just a linker component; it is a strategic tool for designing next-generation protein degraders with superior drug-like properties. Its rigid core provides conformational constraint, leading to improvements in potency, selectivity, and pharmacokinetics. The synthetic accessibility and versatile functional handle make it a valuable building block for researchers in drug discovery. As the field of targeted protein degradation continues to mature, the rational design of linkers using sophisticated, three-dimensional scaffolds like the one discussed herein will be paramount to unlocking the full therapeutic potential of this modality.
References
-
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (URL: [Link])
-
Toure, M., & Crews, C. M. (2016). Current strategies for the design of PROTAC linkers: a critical review. Angewandte Chemie International Edition, 55(40), 12278-12294. (URL: [Link])
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. (URL: [Link])
-
Molecular Properties Of PROTACs And The Relationship To Formulation Design. Bend Bioscience. (URL: [Link])
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. (URL: [Link])
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. (URL: [Link])
-
Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Buy N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide [smolecule.com]
- 10. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
Methodological & Application
Application Notes and Protocols: Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is a crucial chiral building block in modern medicinal chemistry. Its rigid bicyclic structure, derived from the tropane alkaloid core, provides a well-defined three-dimensional scaffold that is highly sought after for the design of novel therapeutics.[1][2] The presence of the Boc-protecting group allows for controlled manipulation of the nitrogen atom, while the primary alcohol offers a versatile handle for a variety of chemical transformations. This document provides detailed application notes and protocols for the synthesis and common downstream reactions of this important synthetic intermediate.
The 8-azabicyclo[3.2.1]octane skeleton is a privileged scaffold found in numerous biologically active compounds, including tropane alkaloids with a wide range of physiological effects.[1] The precise stereochemical control offered by the exo configuration of the hydroxymethyl group is critical for establishing specific interactions with biological targets.
PART 1: Synthesis of this compound
The most common and efficient method for the preparation of this compound involves the stereoselective reduction of the corresponding ketone, 8-boc-8-azabicyclo[3.2.1]octan-3-one. The choice of reducing agent is critical to achieve high diastereoselectivity in favor of the desired exo alcohol.
Protocol 1: Stereoselective Ketone Reduction
This protocol details the reduction of N-Boc-tropinone to the corresponding exo-alcohol. Bulky hydride reagents are employed to favor hydride attack from the less hindered endo face, resulting in the formation of the exo-alcohol.
Reaction Scheme:
Figure 1: Stereoselective reduction of 8-boc-8-azabicyclo[3.2.1]octan-3-one.
Materials:
-
8-boc-8-azabicyclo[3.2.1]octan-3-one
-
L-Selectride® (Lithium tri-sec-butylborohydride) or K-Selectride® (Potassium tri-sec-butylborohydride), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve 8-boc-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the L-Selectride® or K-Selectride® solution (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of water, followed by 30% hydrogen peroxide and 2M sodium hydroxide solution while maintaining the temperature below 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure exo-alcohol.
Expected Yield: 85-95%
Rationale for Reagent Selection: L-Selectride® and K-Selectride® are sterically hindered hydride reagents. This bulkiness directs the hydride to attack the carbonyl group from the more accessible endo face of the bicyclic system, leading to the preferential formation of the exo-alcohol.
PART 2: Downstream Reactions of this compound
The primary alcohol functionality of the title compound serves as a versatile point for further synthetic modifications. Common transformations include O-alkylation, esterification, and the Mitsunobu reaction.
Protocol 2: O-Alkylation (Williamson Ether Synthesis)
This protocol describes a standard method for the O-alkylation of the primary alcohol to form an ether linkage.
Reaction Scheme:
Figure 2: O-Alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 - 1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 - 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Esterification
This protocol outlines the formation of an ester from the primary alcohol using an acid chloride or anhydride.
Reaction Scheme:
Figure 3: Esterification of this compound.
Materials:
-
This compound
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and a base (Et₃N or pyridine, 1.5 - 2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the acid chloride or anhydride (1.1 - 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[3][4] For a primary alcohol like in our substrate, it allows for the introduction of various nucleophiles under mild conditions.[3][5]
Reaction Scheme:
Figure 4: Mitsunobu reaction of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a phenol, phthalimide, hydrazoic acid)
-
Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq), the nucleophile (1.1 - 1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Trustworthiness and Self-Validation:
The protocols described above are robust and widely used in organic synthesis. To ensure the identity and purity of the synthesized compounds, it is imperative to perform thorough characterization using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the products.
-
Mass Spectrometry (MS): To determine the molecular weight of the desired compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
Data Summary
| Reaction | Key Reagents | Typical Solvents | Temperature (°C) | Typical Yield (%) |
| Ketone Reduction | L-Selectride® or K-Selectride® | THF | -78 to rt | 85-95 |
| O-Alkylation | NaH, Alkyl halide | THF, DMF | 0 to rt | 70-90 |
| Esterification | Acid chloride/anhydride, Base | DCM | 0 to rt | 80-95 |
| Mitsunobu Reaction | DEAD/DIAD, PPh₃, Nucleophile | THF | 0 to rt | 60-85 |
Conclusion
This compound is a valuable and versatile building block in drug discovery and development. The protocols provided herein offer reliable and reproducible methods for its synthesis and subsequent functionalization. By understanding the principles behind these reactions, researchers can effectively incorporate this scaffold into their synthetic strategies to create novel and potent therapeutic agents.
References
- AK Scientific, Inc. Exo-8-boc-8-azabicyclo[3.2.
- BOC Sciences. exo-8-Azabicyclo[3.2.1]octane-3-methanol.
- ChemShuttle. This compound.
- Google Patents. Process for the preparation of 8-azabicyclo(3.2.1)
- ADDI. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.
- ChemicalBook. 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3-endo)-.
- Benchchem. 2-(Boc-amino)-8-azabicyclo[3.2.1]octane.
- Google Patents. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
- Publikationsserver der Universität Regensburg. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Chemical Reviews.
- Organic Chemistry Portal. Mitsunobu Reaction.
- ResearchGate. Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene)
- Canada.ca. Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones.
- Organic & Biomolecular Chemistry (RSC Publishing). 2-Azabicyclo[3.2.
- Google Patents. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
- ChemicalBook. exo-8-Azabicyclo[3.2.1]octane-3-Methanol hydrochloride | 1389264-20-3.
- AChemBlock. exo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride 97% | CAS: 1389264-20-3.
- PMC - NIH. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- CHIMIA. Preparation and Synthetic Applications of 8-Oxabicyclo[3.2.
Sources
Application Notes & Protocols: Strategic Utilization of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol in Medicinal Chemistry
Introduction: The Strategic Value of the Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] This rigid bicyclic system is the core of numerous biologically active compounds, including tropane alkaloids like cocaine and atropine, which exhibit potent effects on the central nervous system (CNS).[2] Its conformational rigidity allows for a well-defined spatial presentation of substituents, making it an ideal scaffold for designing ligands with high affinity and selectivity for specific biological targets, such as monoamine transporters and muscarinic acetylcholine receptors.[3]
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol (CAS No. 273207-58-2) is a highly valuable synthetic intermediate that capitalizes on this scaffold. It features two key functionalities orthogonally protected:
-
The N-Boc Group: The nitrogen atom of the bicyclic system is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is stable under a wide range of reaction conditions, allowing for selective manipulation of other parts of the molecule before its strategic removal.
-
The Exo-Hydroxymethyl Group: The primary alcohol at the C3 position, in the exo configuration, serves as a versatile handle for a wide array of synthetic transformations. It can be oxidized, converted into a leaving group for substitution reactions, or used in esterification and etherification reactions.
This guide provides detailed protocols for the strategic manipulation of this building block, explaining the rationale behind key experimental choices to empower researchers in drug discovery and development.
Physicochemical Properties and Safety Data
A clear understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 273207-58-2 | |
| Molecular Formula | C₁₃H₂₃NO₃ | [4] |
| Molecular Weight | 241.33 g/mol | [4] |
| Appearance | Typically an off-white to white solid | N/A |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH) | N/A |
Safety Profile: This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][5] Avoid breathing dust or vapors.[4]
Core Synthetic Transformations and Strategic Pathways
The utility of this compound stems from its capacity to serve as a launchpad for diverse molecular architectures. The following diagram illustrates the primary synthetic routes accessible from this starting material, which will be detailed in the protocols below.
Caption: Key synthetic pathways from the title compound.
Detailed Experimental Protocols
The following protocols are presented as robust, field-tested procedures. The causality behind reagent choice and reaction conditions is explained to allow for adaptation and troubleshooting.
Protocol 1: Oxidation of the Hydroxyl Group to the Aldehyde
Oxidation of the primary alcohol to an aldehyde is a crucial step for subsequent reactions such as reductive aminations or Wittig reactions. A Swern oxidation is detailed here due to its mild conditions, which prevent over-oxidation to the carboxylic acid and are compatible with the Boc protecting group.
Principle: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a chlorosulfonium salt. This intermediate reacts with the alcohol, and subsequent addition of a hindered base, like triethylamine (TEA), promotes an intramolecular elimination to yield the aldehyde.
Step-by-Step Methodology:
-
Apparatus Setup: Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (DCM, 0.2 M relative to the alcohol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Activator Addition: Cool the solvent to -78 °C using an acetone/dry ice bath. Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
DMSO Addition: Add anhydrous DMSO (3.0 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes.
-
Alcohol Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.
-
Elimination: Add triethylamine (TEA, 5.0 equivalents) dropwise. The mixture may become thick. After addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude aldehyde can often be used directly in the next step. If required, purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
| Parameter | Condition | Rationale |
| Temperature | -78 °C | Essential for the stability of the chlorosulfonium intermediate and to prevent side reactions. |
| Reagents | Oxalyl Chloride, DMSO, TEA | Standard Swern conditions, providing high yields and clean conversions for sensitive substrates. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from quenching the highly reactive intermediates. |
Protocol 2: Conversion of the Hydroxyl to a Mesylate Leaving Group
Activating the primary alcohol as a mesylate transforms it into an excellent leaving group for subsequent nucleophilic substitution (Sₙ2) reactions. This opens the door to introducing a wide variety of functional groups (e.g., azides, cyanides, thiols).
Principle: Methanesulfonyl chloride (MsCl) reacts with the alcohol in the presence of a non-nucleophilic base (TEA) to form the sulfonate ester (mesylate). The base neutralizes the HCl generated during the reaction.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise via syringe.[6] A precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude mesylate is often sufficiently pure for the next step but can be purified by flash chromatography if necessary. Note: Mesylates can be unstable, so it is often best to use them immediately in the subsequent reaction.
Protocol 3: N-Boc Deprotection
Removal of the Boc group is a gateway to functionalizing the nitrogen atom. This is typically achieved under acidic conditions.
Principle: The Boc group is highly sensitive to acid. Strong acids like trifluoroacetic acid (TFA) readily cleave the tert-butyl-oxygen bond, releasing isobutylene and carbon dioxide, to liberate the free secondary amine as its corresponding salt (e.g., trifluoroacetate salt).
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Boc-protected compound (1.0 equivalent) in DCM (0.1 M).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) in a 3:1 DCM/TFA mixture by volume.[7] For example, for every 3 mL of DCM used to dissolve the substrate, add 1 mL of TFA.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[7] Monitor by TLC until the starting material is consumed.
-
Removal of Acid: Concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate with DCM or toluene (3x).[7]
-
Neutralization (Optional): The product is the TFA salt. For subsequent reactions requiring the free amine, dissolve the crude salt in DCM and wash with saturated aqueous NaHCO₃ or 1 M NaOH until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected free amine.
Caption: Points of diversification for SAR studies.
Conclusion
This compound is a cornerstone building block for constructing novel chemical entities based on the tropane scaffold. The protocols outlined herein provide reliable and reproducible methods for its strategic functionalization at both the C3-hydroxymethyl group and the N8-amine. By understanding the chemical principles behind these transformations, researchers can effectively leverage this intermediate to accelerate structure-activity relationship (SAR) studies and advance their drug discovery programs.[8]
References
-
Capriati, V. et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]
- Google Patents. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
- Google Patents. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
- Google Patents. Process for the preparation of 8-azabicyclo(3.2.1)
-
National Institutes of Health (NIH). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]
-
ADDI. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]
-
Organic Chemistry Portal. Oxygen. [Link]
- Google Patents. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
University of Regensburg Publication Server. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. exo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride 97% | CAS: 1389264-20-3 | AChemBlock [achemblock.com]
- 6. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Alkylation of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Application Note & Protocol Guide
Strategic O-: A Modular Approach for Medicinal Chemistry
Introduction and Strategic Importance
The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane skeleton, is a privileged structural motif in medicinal chemistry and pharmacology.[1][2][3] This bicyclic framework is the core of numerous biologically active natural products, including atropine and cocaine, which have profound effects on the central and peripheral nervous systems.[4][5][6][7] The precise orientation of substituents on the tropane ring is critical for modulating biological activity, making stereocontrolled synthesis a key objective for drug development professionals.[1][8]
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is a valuable and versatile building block in this field. Its key features include:
-
Defined Stereochemistry: The exo configuration of the hydroxymethyl group provides a specific spatial vector for derivatization.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group on the bridgehead nitrogen serves two crucial functions: it prevents unwanted N-alkylation during subsequent reactions and increases the solubility of the scaffold in common organic solvents, simplifying handling and purification.[9]
-
Primary Alcohol Handle: The primary hydroxyl group is an ideal site for introducing a wide range of functional groups via alkylation, enabling the synthesis of diverse ether derivatives for structure-activity relationship (SAR) studies.
This document provides a detailed protocol for the O-alkylation of this key intermediate via the Williamson ether synthesis, a robust and fundamental reaction in organic chemistry.[10][11] We will also discuss the underlying mechanism, critical process parameters, and a subsequent protocol for the deprotection of the Boc group to yield the secondary amine, a common step in the synthesis of final drug candidates.
Reaction Principle: The Williamson Ether Synthesis
The alkylation of the primary alcohol proceeds via the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[10][12] The mechanism involves two discrete conceptual steps:
-
Deprotonation: A strong base is used to deprotonate the primary alcohol, forming a highly nucleophilic alkoxide intermediate. The choice of base is critical; strong, non-nucleophilic hydride bases like sodium hydride (NaH) or potassium hydride (KH) are preferred to avoid side reactions.[13]
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of an alkylating agent (typically a primary alkyl halide or sulfonate). This concerted, backside attack displaces the leaving group (e.g., Br⁻, I⁻, OTs⁻) to form the desired ether linkage.[11][14]
Because this is an SN2 reaction, it is most efficient with unhindered, primary alkylating agents. Secondary halides may lead to a mixture of substitution and elimination (E2) products, while tertiary halides will almost exclusively yield the elimination product.[12]
Caption: General Reaction Mechanism for Williamson Ether Synthesis.
Detailed Experimental Protocol: O-Alkylation
This protocol details the synthesis of exo-8-Boc-3-(benzyloxymethyl)-8-azabicyclo[3.2.1]octane as a representative example.
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive with water. Handle under inert atmosphere. |
| Benzyl Bromide (BnBr) | >98% | Acros Organics | Lachrymatory. Handle in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | EMD Millipore | Crucial for reaction success. Use from a freshly opened bottle or still. |
| Saturated Aqueous NH₄Cl | ACS Grade | Fisher Chemical | Used for quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Brine (Saturated Aqueous NaCl) | ACS Grade | Fisher Chemical | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 1.00 g, 3.92 mmol) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF (approx. 0.2 M, ~20 mL) and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion, e.g., 188 mg, 4.70 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas evolution will occur.
-
Alkoxide Formation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a slightly cloudy suspension.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent, benzyl bromide (1.1 eq, e.g., 0.51 mL, 4.31 mmol), dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product should have a higher Rf value than the starting alcohol.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and very slowly add saturated aqueous NH₄Cl (~10 mL) to quench the excess NaH. Caution: Vigorous gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL) and water (20 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and concentrate to yield the final product as a clear, colorless oil. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically in the range of 80-95%.
Caption: Experimental Workflow for O-Alkylation.
-
Low Yield: Often caused by wet solvent or glassware, which consumes the NaH. Ensure all components are scrupulously dried.
-
Incomplete Reaction: The alkylating agent may be insufficiently reactive. Consider switching from an alkyl bromide to a more reactive alkyl iodide or tosylate.
-
Side Products: If using a secondary alkyl halide, an elimination byproduct (alkene) may be observed. This can be minimized by keeping the reaction temperature low.
-
N-Alkylation: This is generally not an issue due to the stability of the Boc protecting group. However, if highly forcing conditions are used, or if the Boc group is unintentionally cleaved, N-alkylation can occur.
Post-Alkylation Workflow: Boc Group Deprotection
To reveal the secondary amine for further functionalization (e.g., reductive amination, acylation), the Boc group must be removed. This is readily achieved under acidic conditions.[15][16]
-
Dissolution: Dissolve the Boc-protected ether (1.0 eq) in a minimal amount of an appropriate solvent like Dichloromethane (DCM) or 1,4-Dioxane (approx. 0.2 M).
-
Acid Addition: To the stirred solution at room temperature, add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), often used neat or as a 20-50% solution in DCM.
-
4M HCl in 1,4-Dioxane (5-10 equivalents).[17]
-
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed. Caution: CO₂ evolution (effervescence) will be observed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product is typically obtained as the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate).
-
To obtain the free base, dissolve the salt in DCM and wash with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃), dry the organic layer, and concentrate.
-
References
-
Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. National Institutes of Health. [Link]
-
Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ResearchGate. [Link]
-
Tropane. SlideShare. [Link]
-
Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au. [Link]
-
The Chemical Synthesis and Applications of Tropane Alkaloids. PubMed. [Link]
-
Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. ResearchGate. [Link]
-
Tropane Alkaloids and the Synthesis of Atropine. Chemistry Steps. [Link]
-
Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports. [Link]
-
Tropane alkaloid. Wikipedia. [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. National Institutes of Health. [Link]
-
Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. National Institutes of Health. [Link]
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
A PRACTICAL PROCEDURE FOR PREPARATION OF N-(endo-8- (3-HYDROXY)PROPYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1- ISOPROPYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE. J-STAGE. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
Sources
- 1. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]
- 6. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 7. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Note & Protocol: A Proposed Synthesis of a Novel NAAA Inhibitor from Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of a putative N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor, leveraging the versatile starting material, Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol. NAAA is a critical lysosomal enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[1][2] Inhibition of NAAA elevates endogenous PEA levels, offering a promising therapeutic strategy for a range of inflammatory and pain-related disorders.[3][4] This application note details a proposed two-step synthetic route, provides a meticulous, step-by-step protocol for the synthesis and purification of the target compound, and outlines methods for its characterization and biological evaluation. The content is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the endocannabinoid system.
Introduction: NAAA as a Therapeutic Target
N-acylethanolamines (NAEs) are a class of bioactive lipids that play crucial roles in various physiological processes, including inflammation, pain, and neuroprotection.[5] One of the most studied NAEs is palmitoylethanolamide (PEA), which exerts its biological effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that modulates the expression of genes involved in inflammation and pain signaling.[3][6]
The endogenous levels of PEA are tightly regulated by a balance between its synthesis and degradation. N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that is the primary enzyme responsible for the breakdown of PEA into palmitic acid and ethanolamine.[2][7] By inhibiting NAAA, the concentration of PEA in tissues can be increased, thereby enhancing its beneficial anti-inflammatory and analgesic effects.[8] This makes NAAA a highly attractive target for the development of novel therapeutics for chronic pain and inflammatory diseases.[9][10]
This application note presents a detailed protocol for a proposed synthesis of a novel NAAA inhibitor based on the 8-azabicyclo[3.2.1]octane scaffold. This bicyclic core offers a rigid and three-dimensional structure that can be exploited to achieve high-affinity and selective binding to the NAAA active site.
Signaling Pathway of PEA and NAAA
Caption: Proposed two-step synthesis of a novel NAAA inhibitor.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercial Source | ≥97% |
| Trifluoroacetic acid (TFA) | Commercial Source | ≥99% |
| Dichloromethane (DCM), anhydrous | Commercial Source | ≥99.8% |
| 4-Biphenylacetic acid | Commercial Source | ≥98% |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commercial Source | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | ≥99.5% |
| N,N-Dimethylformamide (DMF), anhydrous | Commercial Source | ≥99.8% |
| Diethyl ether | Commercial Source | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous magnesium sulfate (MgSO₄) | Commercial Source | - |
| Deuterated chloroform (CDCl₃) for NMR | Commercial Source | - |
Step 1: Boc Deprotection of this compound
-
To a solution of this compound (1.0 g, 3.92 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar, add trifluoroacetic acid (TFA) (3.0 mL, 39.2 mmol) dropwise at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% methanol in dichloromethane with 1% triethylamine).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To the resulting residue, add diethyl ether (30 mL) and stir for 15 minutes. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum to afford the trifluoroacetate salt of exo-8-azabicyclo[3.2.1]octane-3-methanol as a white solid. The product can be used in the next step without further purification.
Step 2: Amide Coupling to Synthesize the Target NAAA Inhibitor
-
To a solution of 4-biphenylacetic acid (0.91 g, 4.31 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) in a round-bottom flask, add HATU (1.64 g, 4.31 mmol) and N,N-diisopropylethylamine (DIPEA) (2.05 mL, 11.76 mmol).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the trifluoroacetate salt of exo-8-azabicyclo[3.2.1]octane-3-methanol (from Step 1, assuming 100% yield, 3.92 mmol) in anhydrous DMF (10 mL) to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature overnight (approximately 16 hours).
-
Monitor the reaction progress by TLC (e.g., mobile phase: 5% methanol in dichloromethane).
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of 0-5% methanol in dichloromethane) to afford the target NAAA inhibitor.
Characterization of the Final Product
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Protocol: In Vitro NAAA Inhibition Assay
The inhibitory activity of the synthesized compound against NAAA can be determined using a well-established in vitro assay.
Preparation of Cell Lysates Containing NAAA
-
Culture a suitable cell line known to express NAAA (e.g., RAW 264.7 macrophages) under standard conditions.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant containing the NAAA enzyme and determine the protein concentration using a standard method (e.g., BCA assay).
NAAA Activity Assay (LC-MS/MS Method)
This method measures the formation of the product, palmitic acid, from the substrate, N-palmitoylethanolamine (PEA).
-
Prepare a reaction mixture containing NAAA assay buffer (100 mM sodium acetate, pH 5.0, 0.1% Triton X-100, 1 mM EDTA).
-
Add the cell lysate (containing a known amount of protein, e.g., 20 µg) to the assay buffer.
-
Add the synthesized inhibitor at various concentrations (typically from 1 nM to 100 µM) or vehicle (DMSO) for the control.
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding the substrate, N-palmitoylethanolamine (PEA), to a final concentration of 10 µM.
-
Incubate the reaction at 37 °C for 30 minutes.
-
Terminate the reaction by adding an ice-cold stop solution (e.g., chloroform/methanol 2:1 v/v) containing an internal standard (e.g., deuterated palmitic acid).
-
Extract the lipids and analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of palmitic acid formed.
-
Calculate the percentage of NAAA inhibition for each concentration of the inhibitor and determine the IC₅₀ value by non-linear regression analysis.
Data Presentation
Table 1: Reagent Quantities for Synthesis
| Step | Reagent | Molar Mass ( g/mol ) | Amount (g or mL) | Moles (mmol) | Molar Equiv. |
| 1 | This compound | 255.36 | 1.0 g | 3.92 | 1.0 |
| 1 | Trifluoroacetic acid (TFA) | 114.02 | 3.0 mL | 39.2 | 10.0 |
| 2 | 4-Biphenylacetic acid | 212.24 | 0.91 g | 4.31 | 1.1 |
| 2 | HATU | 380.23 | 1.64 g | 4.31 | 1.1 |
| 2 | DIPEA | 129.24 | 2.05 mL | 11.76 | 3.0 |
Table 2: Expected Analytical Data for the Target NAAA Inhibitor
| Analytical Method | Expected Result |
| ¹H NMR | Peaks corresponding to the 8-azabicyclo[3.2.1]octane core, the biphenyl moiety, and the methylene bridge. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the amide carbonyl. |
| HRMS (ESI+) | [M+H]⁺ peak corresponding to the calculated exact mass of the target compound (C₂₃H₂₇NO₂). |
| HPLC Purity | >95% |
References
-
Li, Y., Yang, L., Chen, L., Zhu, C., Huang, R., Zheng, X., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PLOS ONE, 7(8), e43023. [Link]
-
Alhouayek, M., & Muccioli, G. G. (2018). N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. Drug Discovery Today, 23(7), 1299-1307. [Link]
-
Tsuboi, K., Sun, Y.-X., Okamoto, Y., Araki, N., Tonai, T., & Ueda, N. (2005). The N-acylethanolamine-hydrolyzing acid amidase (NAAA). Journal of Biological Chemistry, 280(12), 11082-11092. [Link]
-
Bandiera, T., Ponzano, S., & Piomelli, D. (2014). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. British Journal of Pharmacology, 171(6), 1361-1373. [Link]
-
Patsnap. (2024). What are NAAA inhibitors and how do they work? Patsnap Synapse. [Link]
-
Fotio, Y., Jung, K.-M., Palese, F., Obenaus, A., Tagne, A. M., Lin, L., et al. (2021). NAAA-regulated lipid signaling governs the transition from acute to chronic pain. Science Advances, 7(43), eabj1683. [Link]
-
Sasso, O., Moreno-Sanz, G., & Piomelli, D. (2013). N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia. Pain, 154(Suppl 1), S56-S61. [Link]
-
Tsuboi, K., & Ueda, N. (2016). Assay of NAAA Activity. Methods in Molecular Biology, 1412, 137-148. [Link]
-
Zultanski, S. L., Zhao, J., & Stahl, S. S. (2016). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. Journal of the American Chemical Society, 138(20), 6416-6419. [Link]
-
Li, Y., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PLOS ONE, 7(8), e43023. [Link]
-
Alhouayek, M., & Muccioli, G. G. (2018). N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. Drug Discovery Today, 23(7), 1299-1307. [Link]
-
Li, Y., et al. (2012). Design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor as anti-inflammatory compounds. PubMed. [Link]
-
Pollini, G. P., Benetti, S., De Risi, C., & Zanirato, V. (2006). Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives. Chemical Reviews, 106(6), 2434-2454. [Link]
-
Bandiera, T., Ponzano, S., & Piomelli, D. (2014). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. eScholarship. [Link]
-
Zultanski, S. L., Zhao, J., & Stahl, S. S. (2016). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines Using Aerobic Copper/Nitroxyl Catalysis. ResearchGate. [Link]
-
Lazzara, N. L., et al. (2017). Oxidation of alcohols: Synthesis of bicyclic and tricyclic spiral derivatives of tetrahydrofuran. Figshare. [Link]
-
Isomura, S., et al. (2002). Synthesis of 2.beta.-Acyl-3.beta.-aryl-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites in Rat Striatum and Frontal Cortex. Journal of Medicinal Chemistry, 45(17), 3637-3642. [Link]
-
Pollini, G. P., Benetti, S., De Risi, C., & Zanirato, V. (2006). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. Organic Chemistry Portal. [Link]
-
Solorzano, C., et al. (2009). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. eScholarship. [Link]
-
ChemistryViews. (2017). The Oxidation of Alcohols. ChemistryViews. [Link]
-
Abbenante, G., & Fairlie, D. P. (2005). Design, synthesis and analysis of novel bicyclic and bifunctional protease inhibitors. Current Medicinal Chemistry, 12(1), 51-68. [Link]
-
Tsuboi, K., Sun, Y. X., Okamoto, Y., Araki, N., Tonai, T., & Ueda, N. (2005). The N-acylethanolamine-hydrolyzing acid amidase (NAAA). PubMed. [Link]
-
Wang, X., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. PubMed. [Link]
-
Soni, R., et al. (2020). Design strategy for oxazolidone derivatives as NAAA inhibitors. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Alcohols to Amides. Chemistry Steps. [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Wikipedia. [Link]
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]
Sources
- 1. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the discovery of N-acylethanolamine acid amidase inhibitors [escholarship.org]
Application Notes and Protocols: Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol in the Synthesis of Novel Monoamine Reuptake Inhibitors
Introduction:
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent monoamine reuptake inhibitors (MRIs). These inhibitors are crucial in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and substance abuse, by modulating the synaptic concentrations of key neurotransmitters like dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[1][2] Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is a versatile and strategically important building block for the synthesis of novel tropane-based MRIs. The "exo" stereochemistry of the methanol substituent and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allow for precise and controlled chemical modifications, leading to the development of drug candidates with desired potency and selectivity profiles.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a representative dual dopamine and serotonin reuptake inhibitor.
Properties and Handling of this compound
A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |
| Stability | Stable under recommended storage conditions (cool, dry place). |
Safety and Handling:
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Synthetic Protocol: Synthesis of a Dual Dopamine/Serotonin Reuptake Inhibitor
This protocol details the synthesis of a representative monoamine reuptake inhibitor, (8-azabicyclo[3.2.1]octan-3-yl)methyl bis(4-fluorophenyl) ether, a compound designed based on the well-established pharmacophore of benztropine analogs. The synthesis involves a two-step process: a Mitsunobu reaction to form the diaryl ether linkage, followed by the deprotection of the Boc group to yield the final active compound.
Step 1: Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction is a versatile and reliable method for the formation of carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon.[3] In this step, the hydroxyl group of this compound is coupled with bis(4-fluorophenyl)methanol.
Reaction Scheme:
A schematic of the Mitsunobu reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 241.33 | 1.0 g | 4.14 |
| Bis(4-fluorophenyl)methanol | 220.22 | 1.0 g | 4.54 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.3 g | 4.97 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.0 mL | 4.97 |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 4.14 mmol), bis(4-fluorophenyl)methanol (1.0 g, 4.54 mmol), and triphenylphosphine (1.3 g, 4.97 mmol).
-
Add anhydrous THF (40 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.0 mL, 4.97 mmol) dropwise to the stirred solution over 10-15 minutes. The reaction is exothermic, and a slight color change may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting alcohol is a key indicator of reaction completion.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield tert-butyl 3-((bis(4-fluorophenyl)methoxy)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate as a colorless oil or white solid.
Step 2: Boc Deprotection
The final step involves the removal of the Boc protecting group to unmask the secondary amine, which is crucial for the compound's activity as a monoamine reuptake inhibitor. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).[4][5]
Reaction Scheme:
A schematic of the Boc deprotection reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount |
| tert-butyl 3-((bis(4-fluorophenyl)methoxy)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | 443.54 | 1.0 g |
| Trifluoroacetic acid (TFA) | 114.02 | 5 mL |
| Dichloromethane (DCM) | - | 10 mL |
| Saturated sodium bicarbonate solution | - | As needed |
| Brine | - | As needed |
| Anhydrous sodium sulfate | - | As needed |
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 g) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (5 mL) to the stirred solution. Gas evolution (CO₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the excess acid. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (8-azabicyclo[3.2.1]octan-3-yl)methyl bis(4-fluorophenyl) ether.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized monoamine reuptake inhibitor.
Analytical Data (Representative):
| Analysis | Expected Results for (8-azabicyclo[3.2.1]octan-3-yl)methyl bis(4-fluorophenyl) ether |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 8H, Ar-H), 5.30 (s, 1H, O-CH-Ar₂), 3.50-3.60 (m, 2H, CH₂-O), 3.20-3.30 (m, 2H, N-CH), 2.00-2.20 (m, 1H, CH), 1.50-1.90 (m, 8H, tropane ring protons), NH proton may be broad or not observed. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 160-165 (d, C-F), 128-130 (d, Ar-C), 115-117 (d, Ar-C), 80-85 (O-CH-Ar₂), 70-75 (CH₂-O), 50-55 (N-CH), 35-40 (CH), 25-30 (tropane ring carbons). |
| Mass Spectrometry (ESI+) | m/z 344.18 [M+H]⁺ |
Mechanism of Action: Dual Reuptake Inhibition
The synthesized tropane derivative is designed to act as a dual reuptake inhibitor, targeting both the dopamine transporter (DAT) and the serotonin transporter (SERT). By blocking these transporters, the compound increases the concentration of dopamine and serotonin in the synaptic cleft, thereby enhancing neurotransmission.[6] This dual action is often associated with a broader spectrum of therapeutic effects and potentially a faster onset of action compared to selective single-transporter inhibitors.[7]
Mechanism of dual dopamine and serotonin reuptake inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel monoamine reuptake inhibitors. The protocols provided herein offer a robust and reproducible pathway to a representative dual-acting compound. The strategic use of the Mitsunobu reaction and a standard Boc deprotection allows for the efficient construction of the target molecule. The resulting tropane derivatives hold significant promise for the development of new therapeutics for a range of CNS disorders. Further structure-activity relationship (SAR) studies, by modifying the diaryl ether moiety, can be conducted to fine-tune the potency and selectivity of these inhibitors for DAT, SERT, and NET.
References
- Carroll, F. I., et al. (2012). "Dopamine transporter ligands: recent developments and therapeutic potential." Journal of medicinal chemistry, 55(8), 3453-3487.
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2022). MDPI. Retrieved from [Link]
-
Serotonin–norepinephrine reuptake inhibitor. (2023). In Wikipedia. Retrieved from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Involvement of serotonin and dopamine in the mechanism of action of novel antidepressant drugs: a review. (1994). Semantic Scholar. Retrieved from [Link]
-
PtCl4 Catalysed Domino Synthesis of New Fused Bicyclic Acetals - Supporting Information. (n.d.). Retrieved from [Link]
-
Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. (2009). ResearchGate. Retrieved from [Link]
-
Dual Dopamine/Serotonin Releasers: Potential Treatment Agents for Stimulant Addiction. (2008). PMC. Retrieved from [Link]
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. (n.d.). NIST WebBook. Retrieved from [Link]
- WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. (2007). Google Patents.
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. (1996). PubMed. Retrieved from [Link]
-
Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. (1996). ResearchGate. Retrieved from [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). ACS Publications. Retrieved from [Link]
-
Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. (2010). PMC. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved from [Link]
-
8-Methyl-8-azabicyclo[3.2.1]octane. (n.d.). PubChem. Retrieved from [Link]
-
3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane. (n.d.). PubChem. Retrieved from [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews. Retrieved from [Link]
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Dual Dopamine/Serotonin Releasers: Potential Treatment Agents for Stimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Application Note: Facile Boc Deprotection of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
<
Introduction
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif found in a wide array of biologically active natural products and synthetic compounds.[1][2][3][4] Tropane alkaloids, such as cocaine and scopolamine, exhibit significant physiological effects, making their derivatives valuable candidates in drug discovery programs.[1][4][5][6] The synthesis of functionalized tropane analogs often requires the use of protecting groups to mask reactive functionalities. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom of the tropane core due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[7][8][9]
This application note provides a detailed and robust protocol for the deprotection of the Boc group from Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol, a key intermediate in the synthesis of various tropane-based compounds. We will delve into the mechanistic underpinnings of the deprotection reaction, provide a step-by-step experimental procedure, and offer expert insights to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Mechanistic Rationale: Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][10] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[10] The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.
Caption: Acid-catalyzed Boc deprotection mechanism.
The choice of acid and solvent is critical and depends on the substrate's sensitivity to acidic conditions.[11] For the robust tropane scaffold, both TFA in dichloromethane (DCM) and HCl in dioxane are highly effective.[11][12][13][14] This protocol will detail the use of 4M HCl in 1,4-dioxane, a common and efficient method that often results in the precipitation of the product as its hydrochloride salt, simplifying isolation.[7][11][12]
Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the Boc deprotection of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercial Source |
| 4M HCl in 1,4-Dioxane | Anhydrous | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
| Diethyl ether | Anhydrous | Commercial Source |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | In-house prep. |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercial Source |
| Round-bottom flask | Appropriate size | Standard Labware |
| Magnetic stirrer and stir bar | - | Standard Labware |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercial Source |
| TLC developing chamber | - | Standard Labware |
| UV lamp (254 nm) | - | Standard Labware |
| Rotary evaporator | - | Standard Labware |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4M HCl in dioxane is corrosive and moisture-sensitive. Handle with care.
-
Dichloromethane and diethyl ether are volatile and flammable. Avoid open flames and sparks.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous dichloromethane (DCM).
-
-
Deprotection Reaction:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (3.0-5.0 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11]
-
Prepare a TLC plate and spot the reaction mixture alongside the starting material.
-
Develop the TLC plate using an appropriate solvent system (e.g., DCM:MeOH:NH₄OH 90:9:1).
-
Visualize the spots under a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate). The reaction is complete when the starting material spot is no longer visible. Reaction times typically range from 1 to 4 hours.[11]
-
-
Work-up and Isolation:
-
Upon completion, the product often precipitates as the hydrochloride salt.[11]
-
If a precipitate has formed, add anhydrous diethyl ether to the reaction mixture to further encourage precipitation.
-
Collect the solid product by vacuum filtration, washing with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
-
Purification (if necessary):
-
The crude hydrochloride salt is often of sufficient purity for subsequent steps.
-
If further purification is required, the free amine can be obtained. Dissolve the crude salt in a minimal amount of water and basify to pH > 10 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Caption: Experimental workflow for Boc deprotection.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Acidic Reagent: While TFA is a common choice for Boc deprotection, 4M HCl in dioxane offers several advantages.[15][16] The resulting hydrochloride salt is often a crystalline solid that can be easily isolated by filtration, avoiding an aqueous work-up which can be problematic for water-soluble products.[12][17] Furthermore, residual HCl is more easily removed by evaporation compared to the less volatile TFA.
-
Solvent Selection: Dichloromethane is an excellent solvent for the starting material and is compatible with the acidic reaction conditions. Anhydrous conditions are recommended to prevent the introduction of water, which could potentially lead to side reactions, although the tropane scaffold is generally stable.[18][19] Diethyl ether is used as an anti-solvent during work-up to induce precipitation of the hydrochloride salt.
-
Temperature Control: The initial addition of the strong acid is performed at 0 °C to moderate any potential exotherm. The reaction is then allowed to proceed at room temperature, which is typically sufficient for complete deprotection within a few hours.[11]
-
Monitoring the Reaction: TLC is a simple and effective technique to monitor the disappearance of the starting material and the appearance of the more polar product. The significant difference in polarity between the Boc-protected starting material and the free amine product makes for a clear separation on the TLC plate.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through integrated checkpoints and characterization methods.
-
In-Process Control: TLC monitoring provides real-time feedback on the reaction's progress, preventing premature work-up or unnecessarily long reaction times. The distinct Rf values of the starting material and product serve as a clear indicator of conversion.
-
Product Characterization: The identity and purity of the final product, whether as the hydrochloride salt or the free base, should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the disappearance of the characteristic Boc group signals (a large singlet around 1.4 ppm in ¹H NMR and signals around 80 ppm and 28 ppm in ¹³C NMR) and the appearance of signals corresponding to the deprotected tropane structure.
-
Mass Spectrometry (MS): Verifies the correct molecular weight of the deprotected product.
-
Melting Point: A sharp melting point for the hydrochloride salt can be a good indicator of purity.
-
Conclusion
This application note provides a detailed and reliable protocol for the Boc deprotection of this compound. By understanding the underlying mechanism and adhering to the procedural details and expert recommendations outlined, researchers can confidently and efficiently generate the deprotected tropane intermediate, a crucial step in the synthesis of novel and medicinally relevant compounds.
References
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Reddit. (2014, June 22). Removal of Boc protecting group as workup? r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Image]. Retrieved from [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. PMC. Retrieved from [Link]
-
PubMed. (2001, October). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]
-
ADDI. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Retrieved from [Link]
-
PubMed. (1983, August). [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals]. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (2015, June 5). How do I purify tropane alkaloid from Chloroform extract? Retrieved from [Link]
-
MDPI. (n.d.). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]
-
Wordpress. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
Ryszard Lazny. (n.d.). EPC SYNTHESIS OF TROPANE ALKALOIDS VIA ENANTIOSELECTIVE DEPROTONATION A thesis submitted to the. Retrieved from [Link]
- Google Patents. (n.d.). WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Retrieved from [Link]
-
Digital Repository. (n.d.). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Retrieved from [Link]
-
FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
-
YouTube. (2023, April 4). Trying To Extract Deadly Plant Alkaloids. Retrieved from [Link]
-
CoLab. (2024, July 1). Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food. Retrieved from [Link]
-
ACS Publications. (2023, October 5). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. Retrieved from [Link]
-
PubMed. (n.d.). The Chemical Synthesis and Applications of Tropane Alkaloids. Retrieved from [Link]
- Google Patents. (n.d.). WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
-
ResearchGate. (n.d.). (PDF) Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene) from N-Boc-Tropin-3-one by Means of a Recyclable Chiral Transfer Reagent Derived from Styrene A Concise. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis of Tropane Derivatives. Retrieved from [Link]
Sources
- 1. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addi.ehu.es [addi.ehu.es]
- 3. researchgate.net [researchgate.net]
- 4. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol Derivatives
Introduction: The Strategic Importance of Purifying Azabicyclo[3.2.1]octane Scaffolds
The 8-azabicyclo[3.2.1]octane framework is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including the tropane alkaloids.[1][2] Derivatives such as Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol are pivotal intermediates in the synthesis of novel therapeutics targeting a range of neurological and psychiatric disorders.[1] The tert-butoxycarbonyl (Boc) protecting group is instrumental in modern synthetic strategies, enabling precise molecular manipulations by temporarily masking the reactivity of the secondary amine.[3]
However, the very features that make these molecules versatile—the basic nitrogen atom and the presence of the bulky, often amorphous Boc group—introduce significant challenges in purification. Achieving the high degree of purity required for downstream applications, particularly in drug development, necessitates robust and well-designed purification protocols. This application note provides a detailed guide to the effective purification of this compound derivatives, focusing on flash column chromatography and crystallization, underpinned by a discussion of the rationale behind each step.
Understanding the Purification Challenge: Key Molecular Properties
The primary hurdles in the purification of these derivatives stem from:
-
Basicity of the Nitrogen Atom: The nitrogen within the bicyclic system can interact strongly with acidic stationary phases like silica gel, leading to peak tailing, sample degradation, and reduced recovery during chromatographic purification.[4]
-
Amorphous Nature of Boc-Protected Compounds: The Boc group can inhibit the formation of a well-ordered crystal lattice, often resulting in the product isolating as a persistent oil or an amorphous solid, which complicates crystallization efforts.[5][6]
-
Presence of Stereoisomers: The synthesis can yield a mixture of exo and endo isomers, which may require specific chromatographic conditions to resolve.[7]
-
Common Process-Related Impurities: Unreacted starting materials, by-products from the Boc-protection step (e.g., di-tert-butyl dicarbonate), and coupling reagents can contaminate the crude product.
Primary Purification Strategy: Modified Flash Column Chromatography
Flash column chromatography is a powerful technique for the primary purification of the crude reaction mixture. To counteract the basicity of the amine, a modified approach is essential.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: While standard silica gel can be used, its acidic nature necessitates modification of the mobile phase. Alternatively, using an amine-functionalized silica or basic alumina can provide a more inert stationary phase, mitigating undesirable interactions.[4]
-
Mobile Phase Modification: The addition of a small amount of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase is crucial when using standard silica. This additive "neutralizes" the acidic silanol groups on the silica surface, preventing the basic analyte from adsorbing too strongly and improving peak shape.[4][8] A typical concentration is 0.1-1% of the total solvent volume.
Detailed Protocol: Flash Column Chromatography
-
Preparation of the Crude Sample:
-
After the reaction work-up, which typically involves an aqueous extraction, ensure the organic layer is thoroughly dried (e.g., over anhydrous sodium sulfate) and the solvent is removed under reduced pressure.[9]
-
For loading onto the column, dissolve the crude product in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane (DCM). Alternatively, for less soluble compounds, create a slurry with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
-
Column Packing and Equilibration:
-
Select an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Pack the column with silica gel in the chosen weak solvent (e.g., hexane or ethyl acetate).
-
Equilibrate the column by flushing with at least 5-10 column volumes of the initial mobile phase, ensuring it is pre-mixed with the amine additive (e.g., 0.5% TEA).
-
-
Elution Gradient:
-
A typical gradient for these derivatives involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or a mixture of DCM and methanol).[8]
-
Start with a low polarity mobile phase to elute non-polar impurities.
-
Gradually increase the polarity to elute the product. A common gradient is from 100% hexane to a mixture of ethyl acetate in hexane. For more polar derivatives, a gradient of methanol in DCM may be necessary.[7]
-
Monitor the elution using Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, which may be an oil or a solid.
-
Visualizing the Purification Workflow
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Determining the Solubility Profile of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol: An Application Guide
Introduction
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics. Its rigid bicyclic scaffold and functional handles make it an attractive starting material for creating complex molecules with precise three-dimensional orientations. A critical, yet often overlooked, physicochemical parameter in the early stages of drug discovery is solubility. Poor solubility can lead to a cascade of challenges, including inaccurate biological assay results, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its chemical structure, followed by detailed, step-by-step protocols for both kinetic and thermodynamic solubility assays.
Understanding the Molecule: A Structural Approach to Solubility Prediction
The solubility of a compound is intrinsically linked to its molecular structure.[1] this compound possesses several key features that dictate its behavior in various solvents:
-
The 8-azabicyclo[3.2.1]octane Core: This rigid, saturated bicyclic system is largely nonpolar and contributes to the molecule's lipophilicity.[2] The compact nature of this scaffold can also influence crystal packing, which in turn affects the energy required to dissolve the solid, a key component of thermodynamic solubility.
-
The Exo-Methanol Group (-CH₂OH): The primary alcohol functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This group will enhance solubility in polar protic solvents like water and alcohols.
-
The N-Boc Protecting Group (-C(O)O(CH₃)₃): The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic protecting group commonly used in organic synthesis.[3] Its presence significantly increases the nonpolar surface area of the molecule, thereby decreasing its solubility in aqueous media and increasing its solubility in many organic solvents.
Predicted Solubility Profile:
Based on this structural analysis, a qualitative prediction of the solubility of this compound can be made.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Methanol, Ethanol) | Low to Moderate | The polar methanol group will contribute to solubility, but the large, lipophilic Boc group and bicyclic core will limit aqueous solubility. Solubility is expected to be higher in alcohols compared to water. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile, THF) | Moderate to High | These solvents can interact with the polar parts of the molecule without the strong hydrogen bonding network of protic solvents, making them good candidates for dissolving compounds with mixed polarity. |
| Nonpolar (e.g., Hexane, Toluene) | Low | The presence of the polar methanol group will likely render the compound poorly soluble in nonpolar solvents. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds and are likely to be good solvents for this molecule. |
For a more systematic approach to solvent selection, resources such as the CHEM21 Solvent Selection Guide can provide valuable insights into the safety, health, and environmental impact of various solvents.[4]
Experimental Determination of Solubility
While theoretical predictions are useful, experimental determination of solubility is essential for accurate data-driven decisions in drug development. Two primary types of solubility are typically measured: kinetic and thermodynamic.[5]
Kinetic Solubility Assays
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (usually DMSO) into an aqueous buffer. This method is high-throughput and mimics the conditions of many in vitro biological assays.[6]
This protocol utilizes the principle of light scattering to detect the formation of precipitate as the compound comes out of solution.
Objective: To rapidly determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplates
-
Microplate nephelometer
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: In a separate 96-well plate, add 198 µL of PBS pH 7.4 to each well.
-
Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.
-
Measurement: Measure the light scattering at a 90° angle using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which the light scattering signal is not significantly above the background (PBS with 1% DMSO).
Diagram: Kinetic Solubility Workflow by Nephelometry
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
Thermodynamic Solubility Assays
Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium. This is a more accurate representation of a compound's intrinsic solubility and is crucial for formulation development.[7]
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[6]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, methanol, acetonitrile, dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). The exact amount should be recorded.
-
Solvent Addition: Add a known volume of the desired solvent to the vial (e.g., 1 mL).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A standard curve of the compound should be prepared for accurate quantification. The Boc group contains a carbonyl chromophore which should allow for UV detection at low wavelengths (~210 nm).
-
Solubility Calculation: The concentration determined by HPLC represents the thermodynamic solubility in the chosen solvent at the specified temperature.
Diagram: Thermodynamic Solubility Workflow (Shake-Flask Method)
Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.
Data Interpretation and Reporting
The solubility data should be reported clearly and concisely.
Example Data Table:
| Assay Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS pH 7.4 | 25 | Experimental Value | Calculated Value |
| Thermodynamic | Water | 25 | Experimental Value | Calculated Value |
| Thermodynamic | Methanol | 25 | Experimental Value | Calculated Value |
| Thermodynamic | Dichloromethane | 25 | Experimental Value | Calculated Value |
Conclusion
Understanding the solubility of key building blocks like this compound is paramount for the successful progression of drug discovery projects. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can obtain reliable solubility data. This information is critical for designing relevant biological assays, developing appropriate formulations for in vivo studies, and ultimately, selecting drug candidates with a higher probability of success. The protocols outlined in this guide provide a solid foundation for the systematic evaluation of the solubility of this important chemical entity.
References
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]
-
Green Chemistry Initiative. Solvent and Reagent Selection Guide. [Link]
- Inventiva Pharma. (n.d.).
-
American Chemical Society. (2024). Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community (GCTLC). [Link]
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Green Chemistry For Sustainability. (n.d.). Chem21 Solvent Selection Guide.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
-
Dunn, P. J., et al. (2016). The CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296. [Link]
-
Al-Ghabeish, M., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 25-32. [Link]
-
PubChem. (n.d.). 8-Azabicyclo(3.2.1)octane. National Center for Biotechnology Information. [Link]
- Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene.
- AChemBlock. (n.d.). exo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride 97%.
- AK Scientific, Inc. (n.d.). Exo-8-boc-8-azabicyclo[3.2.
- Capot Chemical. (n.d.). Specifications of this compound.
-
PubChem. (n.d.). Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-hydroxy-8-methyl-, hydrochloride (1:1), (1R,2R,3S,5S)-. National Center for Biotechnology Information. [Link]
- PlantaeDB. (n.d.). (1S,2R,3S,5S)-8-azabicyclo[3.2.1]octane-1,2,3-triol.
- Coconut Database. (n.d.). [8-[3-(3,4-dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]...
- ResearchGate. (n.d.). UV-vis DRS of BOC, N-BOC-150, N-BOC-180, and N-BOC-210 samples.
- ResearchGate. (2025). N-tert-butoxycarbonyl (BOC) protected [V 6 O 13 {(OCH 2 )
-
El-Faham, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 1-6. [Link]
-
Pitre, S. P., et al. (2021). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis, 11(2), 769-775. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]boc-amino.htm)
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. inventivapharma.com [inventivapharma.com]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Note: Spectroscopic and Structural Elucidation of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Introduction
The 8-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including tropane alkaloids. These compounds have garnered significant interest in drug discovery for their potential therapeutic applications, acting on the central nervous system and other biological targets. The precise stereochemistry and substitution patterns on this bicyclic system are critical for modulating pharmacological activity. Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is a key synthetic intermediate, providing a versatile handle for the elaboration into more complex drug candidates. The Boc (tert-butyloxycarbonyl) protecting group facilitates controlled synthetic transformations, while the exo-hydroxymethyl substituent offers a site for further functionalization.
This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. A detailed analysis of its ¹H and ¹³C NMR spectra is presented, supported by established principles of NMR spectroscopy. Furthermore, a standard protocol for sample preparation and data acquisition is outlined to ensure high-quality, reproducible results. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.
Molecular Structure and Stereochemistry
The structure of this compound, with the IUPAC name tert-butyl (1R,3S,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, is a bicyclic amine with a carbamate-protected nitrogen and an exo-oriented hydroxymethyl group at the C3 position. The "exo" designation indicates that the substituent at C3 is on the opposite face of the ring system from the larger C6-C7 bridge. This stereochemical arrangement is crucial as it dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. Data was acquired in toluene-d₈ at 80 °C.
Table 1: ¹H NMR Data (400 MHz, toluene-d₈, 80 °C)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.21 | bs | 2H | H1, H5 |
| 3.10 | d, J=6.0 Hz | 2H | CH₂OH |
| 1.79-1.58 | m | 4H | H2, H4 (axial and equatorial) |
| 1.46 | s | 9H | Boc (3 x CH₃) |
| 1.43-1.27 | m | 4H | H6, H7 (axial and equatorial) |
Table 2: ¹³C NMR Data (101 MHz, toluene-d₈, 80 °C)
| Chemical Shift (δ) ppm | Assignment |
| 153.0 | C=O (Boc) |
| 78.0 | C(CH₃)₃ (Boc) |
| 67.5 | CH₂OH |
| 53.3 | C1, C5 |
| 33.8 | C3 |
| 31.3 | C2, C4 |
| 28.2, 28.0 | C6, C7, Boc (CH₃) |
Interpretation of NMR Spectra
A thorough understanding of the NMR spectra is paramount for confirming the structure and purity of the synthesized compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a wealth of information regarding the proton environment within the molecule.
-
Boc Group: A sharp singlet at 1.46 ppm, integrating to 9 protons, is characteristic of the three equivalent methyl groups of the tert-butyloxycarbonyl (Boc) protecting group.
-
Bridgehead Protons (H1, H5): The broad singlet at 4.21 ppm corresponds to the two bridgehead protons. Their equivalence and the broadness of the signal are due to the fluxional nature of the bicyclic system at the elevated temperature of the experiment.
-
Hydroxymethyl Protons (CH₂OH): The doublet at 3.10 ppm, with a coupling constant of 6.0 Hz, is assigned to the two protons of the hydroxymethyl group. The splitting arises from coupling to the proton at C3.
-
Bicyclic Ring Protons: The complex multiplets in the aliphatic region (1.79-1.27 ppm) correspond to the remaining eight protons of the bicyclic framework (H2, H3, H4, H6, and H7). The overlap of these signals necessitates the use of two-dimensional NMR techniques for unambiguous assignment.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
Carbonyl and Quaternary Carbons (Boc): The signal at 153.0 ppm is assigned to the carbonyl carbon of the Boc group, while the peak at 78.0 ppm corresponds to the quaternary carbon of the Boc group.
-
Hydroxymethyl Carbon (CH₂OH): The peak at 67.5 ppm is attributed to the carbon of the hydroxymethyl group.
-
Bridgehead Carbons (C1, C5): The signal at 53.3 ppm represents the two equivalent bridgehead carbons.
-
Ring Carbons: The remaining signals at 33.8, 31.3, 28.2, and 28.0 ppm are assigned to the carbons of the bicyclic ring and the methyl carbons of the Boc group.
Experimental Protocol: NMR Data Acquisition
To ensure the acquisition of high-quality NMR data, the following protocol is recommended.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1][2][3][4][5]
-
Analyte Purity: Ensure the sample of this compound is of high purity, free from paramagnetic impurities and particulate matter, which can cause line broadening.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, toluene-d₈ is a suitable solvent. Other common solvents for nonpolar organic compounds include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-30 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Accurately weigh the desired amount of the compound into a clean, dry vial.
-
Add the deuterated solvent (e.g., 0.7 mL of toluene-d₈) to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
NMR Instrument Setup and Data Acquisition
The following is a general guide for setting up a standard NMR experiment. Instrument-specific parameters may vary.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. This is particularly useful for assigning the protons on the bicyclic ring.[6][7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of protonated carbons.[6][7][8]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for NMR analysis of this compound.
Caption: Key 2D NMR correlations.
A COSY spectrum would reveal the coupling between the proton at C3 and its neighbors on C2 and C4, as well as the protons of the hydroxymethyl group. An HSQC spectrum would directly link each proton signal to its attached carbon, confirming the assignments made in the 1D spectra.
Conclusion
The detailed ¹H and ¹³C NMR data and their interpretation provided in this application note serve as a valuable reference for researchers working with this compound and related compounds. The outlined experimental protocols for sample preparation and data acquisition provide a framework for obtaining high-quality, reproducible NMR spectra. By employing a combination of 1D and 2D NMR techniques, unambiguous structural elucidation of this important synthetic intermediate can be readily achieved, facilitating its use in the development of novel therapeutics.
References
-
Functional Group Interconversion of Alkylidenemalononitriles to Primary Alcohols by a Cooperative Redox Operation. Angewandte Chemie International Edition, 2021. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
How To Prepare And Run An NMR Sample. ALWSCI. [Link]
- 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Sample Preparation. University of Alberta. [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. National Institutes of Health. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Sample Preparation [nmr.chem.ualberta.ca]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. emerypharma.com [emerypharma.com]
Application Note: Mass Spectrometry Analysis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol, a key building block in contemporary drug discovery. The 8-azabicyclo[3.2.1]octane scaffold is a core structural motif in a wide range of biologically active molecules, including tropane alkaloids.[1] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of complex molecules to mask the reactivity of the amine group.[2] Accurate characterization of intermediates such as this compound is therefore critical for the successful development of novel therapeutics. This document outlines detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and provides an in-depth discussion of the expected fragmentation patterns, leveraging established principles of mass spectrometry.
Introduction: The Analytical Imperative
This compound (MW: 241.33 g/mol , Formula: C13H23NO3) is a chiral synthetic intermediate whose purity and structural integrity must be rigorously verified.[3] Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and structural elucidation capabilities. The primary analytical challenge lies in the labile nature of the N-Boc protecting group, which can undergo facile cleavage under certain ionization conditions.[4] This application note addresses this challenge by proposing a soft ionization approach and provides a predictive model for the fragmentation of the parent molecule, enabling unambiguous identification and characterization.
Experimental Workflow
The successful mass spectrometric analysis of this compound hinges on a meticulous experimental approach, from sample preparation to data interpretation.
Caption: High-level experimental workflow for the analysis of this compound.
Sample Preparation: Ensuring Analytical Fidelity
Given the polar nature of the target analyte, a straightforward sample preparation protocol is recommended to minimize sample loss and matrix effects.[5]
Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.[6]
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could interfere with the LC-MS system.[6]
Causality: The use of volatile, polar organic solvents ensures compatibility with electrospray ionization (ESI) and promotes efficient sample introduction into the mass spectrometer.[7] Dilution to the low µg/mL range is crucial to avoid detector saturation and ion suppression effects.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5-95% B over 10 minutes | A standard gradient to elute the analyte of interest. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A typical injection volume to avoid overloading the column. |
| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar, thermally labile molecules. |
| Polarity | Positive | The basic nitrogen atom in the azabicyclo core is readily protonated. |
| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI. |
| Gas Temperature | 300 °C | To aid in desolvation. |
| Gas Flow | 8 L/min | To assist in nebulization and desolvation. |
| Fragmentor Voltage | 70 V | A lower voltage is recommended to minimize in-source fragmentation of the Boc group.[4] |
| Mass Range | m/z 50-500 | To cover the expected parent and fragment ions. |
Data Analysis: Deciphering the Fragmentation Cascade
The mass spectrum of this compound is expected to be characterized by the protonated molecular ion ([M+H]⁺) and a series of fragment ions resulting from the loss of the Boc group and subsequent cleavages of the bicyclic core.
Expected Molecular Ion
The protonated molecular ion, [C13H23NO3+H]⁺, is expected at a mass-to-charge ratio (m/z) of 242.18.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule is likely to proceed through several key pathways, primarily initiated by the loss of the Boc protecting group.
Caption: Predicted fragmentation pathway of protonated this compound.
Interpretation of Key Fragments:
-
m/z 186.12 ([M+H - C4H8]⁺): This fragment corresponds to the loss of isobutylene (56 Da) from the Boc group, a common fragmentation pathway for N-Boc protected amines.
-
m/z 142.12 ([M+H - C5H8O2]⁺): This represents the complete loss of the Boc group (100 Da), resulting in the protonated exo-8-azabicyclo[3.2.1]octane-3-methanol. This is often a prominent ion in the spectrum.
-
m/z 168.11 ([M+H - C4H8 - H2O]⁺): Subsequent to the loss of isobutylene, the loss of a water molecule (18 Da) from the hydroxyl group can occur.
-
m/z 112.08 ([M+H - C5H8O2 - CH2O]⁺): Following the loss of the Boc group, the loss of formaldehyde (30 Da) from the hydroxymethyl group is a plausible fragmentation.
-
m/z 57.07 ([C4H9]⁺): The tert-butyl carbocation is a very stable ion and is often observed as a significant peak in the mass spectra of Boc-protected compounds.
Trustworthiness and Self-Validation
The proposed protocol is designed to be self-validating. The presence of the characteristic neutral losses of 56 and 100 Da, along with the observation of the tert-butyl cation at m/z 57, provides strong evidence for the presence of the Boc protecting group. The accurate mass measurement of the molecular ion and its fragments using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would further confirm the elemental composition and enhance confidence in the identification.
Troubleshooting and Field-Proven Insights
-
Weak or Absent Molecular Ion: The lability of the Boc group can sometimes lead to extensive in-source fragmentation, resulting in a weak or absent molecular ion peak.[4] To mitigate this, it is crucial to use the softest possible ionization conditions. This can be achieved by reducing the fragmentor/cone voltage and optimizing the source temperature.
-
Confirmation of Boc Group Presence: In cases where the characteristic losses from the Boc group are not readily apparent, on-column H/D exchange HPLC/ESI/MS can be a powerful technique. By using a deuterated mobile phase, the number of exchangeable protons can be determined, which can help to confirm the presence and location of the Boc group.
Conclusion
This application note provides a robust and scientifically grounded methodology for the mass spectrometric analysis of this compound. By employing a soft ionization technique and understanding the predictable fragmentation patterns of the N-Boc protecting group and the azabicyclic core, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols and insights are intended to serve as a valuable resource for scientists and professionals in the field of drug development.
References
-
Perreault, H., et al. "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." Journal of the American Society for Mass Spectrometry, vol. 13, no. 10, 2002, pp. 1164-73. [Link]
-
U.S. Environmental Protection Agency. Sampling and Analysis For High-molecular Weight Polar Organic Compounds.[Link]
-
López Gresa, MP.; Caballero Vizcaino, M. Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València, 2019. [Link]
-
Reddit. HPLC/MS - sample preparation for a mix of polar and non-polar compounds. r/chemhelp, 2021. [Link]
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS.[Link]
-
Capot Chemical. Specifications of this compound.[Link]
-
Mancini, F., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, vol. 64, no. 18, 2021, pp. 13519-13543. [Link]
-
Azzouzi, M., et al. "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst." Journal of the Chilean Chemical Society, vol. 63, no. 1, 2018. [Link]
- U.S. Patent 8664242B2. 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
ResearchGate. Fig. 2. The LC-MS chromatogram for the 4 h incubation of N α-Boc-Lys (4...[Link]
-
ResearchGate. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.[Link]
-
ResearchGate. Electrospray Ionization Mass Spectrometry | Request PDF.[Link]
-
PubChem. N-Boc-nortropinone.[Link]
-
BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis.[Link]
-
Boumoud, T., et al. "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions." International Journal of Organic Chemistry, vol. 3, no. 3, 2013, pp. 195-200. [Link]
-
Suárez-Pantiga, S., et al. "Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems." The Journal of Organic Chemistry, vol. 88, no. 1, 2022, pp. 340-350. [Link]
-
Amoo, J., et al. "Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, vol. 10, no. 39, 2020, pp. 23225-23230. [Link]
-
Eedugurala, N., et al. "Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters." Bioorganic & Medicinal Chemistry, vol. 20, no. 1, 2012, pp. 464-71. [Link]
-
ResearchGate. Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives | Request PDF.[Link]
-
ACS Publications. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems | The Journal of Organic Chemistry.[Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide.[Link]
-
ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?[Link]
-
ResearchGate. Electrospray Ionization Mass Spectrometry | Request PDF.[Link]
-
ResearchGate. Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives | Request PDF.[Link]
-
ACS Publications. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems | The Journal of Organic Chemistry.[Link]
-
Ho, C. S., et al. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." The Clinical Biochemist. Reviews, vol. 24, no. 1, 2003, pp. 3-12. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. organomation.com [organomation.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Welcome to the technical support guide for the synthesis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with the versatile 8-azabicyclo[3.2.1]octane scaffold, a core structure in numerous pharmacologically active compounds.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during this two-step synthesis, ensuring a reliable and efficient path to your target molecule.
The synthesis is approached in two key stages:
-
N-Protection: The secondary amine of nortropinone is protected with a tert-butoxycarbonyl (Boc) group to yield N-Boc-nortropinone. This step is crucial for masking the amine's nucleophilicity and basicity, thereby allowing for selective reactions at other positions on the scaffold.[1]
-
Stereoselective Reduction: The C3-ketone of N-Boc-nortropinone is reduced to the corresponding alcohol. The primary challenge here is to control the stereochemistry to selectively obtain the desired exo isomer over the undesired endo isomer.
This guide is structured in a question-and-answer format to directly address potential issues you may face.
Part 1: Synthesis of N-Boc-Nortropinone
This initial step involves the reaction of nortropinone hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Reaction Workflow: Boc Protection
Caption: Workflow for the N-Boc protection of nortropinone.
Detailed Experimental Protocol: N-Boc-Nortropinone
This protocol is adapted from standard laboratory procedures for the Boc protection of secondary amines.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve nortropinone hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Neutralization: Cool the solution in an ice bath (0 °C). Add triethylamine (TEA, 2.5-3.0 eq) dropwise. Allow the mixture to stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
Boc Anhydride Addition: To the stirring mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.
-
Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The product, N-Boc-nortropinone, will have a higher Rf than the polar nortropinone starting material.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally, saturated brine.[1]
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield N-Boc-nortropinone, which is typically an off-white solid or colorless oil. The crude product is often of sufficient purity for the subsequent reduction step.
Troubleshooting & FAQs: N-Boc-Nortropinone Synthesis
Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
Answer: This is a common issue that typically points to one of three culprits:
-
Incomplete Neutralization: Nortropinone hydrochloride is a salt. The free secondary amine, which is the active nucleophile, must be liberated by a base (like triethylamine) before it can react with (Boc)₂O.[1] Ensure you have added a sufficient excess of TEA (at least 2.5 equivalents) to both neutralize the HCl salt and act as a base for the reaction itself.
-
Degraded (Boc)₂O: Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time. If your reagent is old or has been improperly stored, its potency may be diminished. Use a fresh bottle or a recently opened container for best results.
-
Insufficient Reaction Time: While this reaction is generally efficient, it is not instantaneous. Ensure the reaction has proceeded for at least 6 hours. Use TLC to confirm the consumption of the starting material before proceeding with the work-up.
Q2: The reaction seems to have stalled. How can I push it to completion?
Answer: If TLC analysis shows both starting material and product after several hours, consider the following:
-
Stoichiometry: A slight excess (1.1-1.2 eq) of (Boc)₂O is recommended. You can add a small additional portion (0.1 eq) of (Boc)₂O to the reaction mixture to see if it progresses further.
-
Solvent Quality: Ensure you are using a dry, aprotic solvent like DCM. The presence of water or protic solvents can consume the (Boc)₂O reagent.
Q3: My final product is an impure oil that is difficult to handle. How can I improve the purification?
Answer: The aqueous work-up is critical for obtaining a clean product.[1]
-
The initial 1M HCl wash is essential for removing triethylamine and any unreacted nortropinone.
-
The subsequent NaHCO₃ or Na₂CO₃ wash neutralizes any residual acid and removes byproducts.
-
If the crude product remains impure, column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) is an effective purification method.
Part 2: Stereoselective Reduction to the Exo-Alcohol
This is the most critical step, where control of stereochemistry is paramount. The goal is to favor the formation of the thermodynamically less stable but often desired exo-alcohol. This is achieved by using a sterically hindered reducing agent.
Reaction Workflow: Stereoselective Reduction
Caption: Stereoselective reduction of N-Boc-nortropinone.
Detailed Experimental Protocol: this compound
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-nortropinone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reducing Agent Addition: Add L-Selectride® (lithium tri-sec-butylborohydride, 1.2-1.5 eq, typically 1.0 M solution in THF) dropwise via syringe. The addition should be slow to maintain the low temperature.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours.
-
Monitoring: Progress can be monitored by TLC. The product alcohol will have a slightly lower Rf than the starting ketone.
-
Work-up (Quench):
-
While still at -78 °C, slowly add water to quench the excess L-Selectride.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Carefully add 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. This oxidative work-up is crucial for breaking down borane byproducts and simplifying purification.
-
Stir the mixture vigorously for 1-2 hours.
-
-
Extraction & Isolation:
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the exo and endo isomers.
-
Troubleshooting & FAQs: Stereoselective Reduction
Q1: My product has poor stereoselectivity; I have a nearly 1:1 mixture of exo and endo alcohols. Why?
Answer: This is the central challenge of this synthesis and is almost always due to the choice of reducing agent.
-
The Principle of Steric Approach Control: The 8-azabicyclo[3.2.1]octane system is conformationally rigid. The exo face of the carbonyl is more sterically hindered by the ethylene bridge of the bicyclic system.
-
Small Reducing Agents (e.g., NaBH₄): Sodium borohydride is a small, unhindered hydride source. It can approach the carbonyl from both the more hindered exo face (leading to the endo alcohol) and the less hindered endo face (leading to the exo alcohol), often resulting in poor selectivity or favoring the thermodynamically more stable endo product.
-
Bulky Reducing Agents (e.g., L-Selectride®, K-Selectride®): These reagents contain large sec-butyl groups. They are too bulky to approach from the sterically congested exo face. Therefore, they selectively attack from the more open endo face, delivering the hydride in a way that forces the resulting hydroxyl group into the desired exo position.[3][4]
-
To improve exo selectivity, you must use a sterically demanding reducing agent like L-Selectride® or K-Selectride® at low temperatures.
Q2: The reaction is incomplete, even after several hours. What should I do?
Answer: Incomplete reduction at low temperatures can be caused by:
-
Insufficient Reagent: Ensure you are using at least 1.2 equivalents of the reducing agent to account for any potential quenching by trace moisture.
-
Reagent Quality: Hydride reagents can degrade upon exposure to air and moisture. Use a fresh bottle of L-Selectride® from a reputable supplier.
-
Temperature Creep: If the reaction temperature rises significantly above -78 °C, the reagent can decompose or react in undesired ways. Ensure your cooling bath is maintained throughout the addition and reaction period.
Q3: The work-up is messy, and I'm getting a complex mixture of products.
Answer: A proper oxidative quench is non-negotiable when using borohydride reagents like L-Selectride®. The initial reaction forms a borane complex with the product alcohol. Simply quenching with water or acid is often insufficient and can lead to emulsions and difficult purifications. The NaOH/H₂O₂ work-up oxidizes these boron species into more soluble borates, which are easily removed in the aqueous layer, providing a much cleaner crude product.
Q4: How do I confirm I have the correct exo stereoisomer?
Answer: ¹H NMR spectroscopy is the most definitive method. The proton at C3 (the carbon bearing the hydroxyl group) will have a characteristic multiplicity and coupling constant depending on its orientation. In the exo-alcohol, the C3-proton is in the endo position and typically appears as a broad singlet or a triplet with small coupling constants due to its dihedral angle relationships with adjacent protons. In contrast, the C3-proton of the endo-alcohol is in the exo position and exhibits larger coupling constants. Consulting literature sources for similar compounds is highly recommended to confirm chemical shifts and coupling patterns.
Data Summary: Reducing Agent and Stereoselectivity
The choice of reducing agent has a profound impact on the stereochemical outcome of the reaction.
| Reducing Agent | Typical Temperature | Typical Exo:Endo Ratio | Causality |
| Sodium Borohydride (NaBH₄) | 0 °C to RT | 1:2 to 1:4 | Small, unhindered hydride source; favors formation of the more stable endo alcohol. |
| Lithium Aluminum Hydride (LAH) | 0 °C to RT | ~1:1 | Highly reactive but not sterically demanding; offers poor stereocontrol. |
| L-Selectride® | -78 °C | >10:1 | Recommended. Large, sterically hindered reagent that selectively attacks from the less-hindered endo face.[3][4] |
| K-Selectride® | -78 °C | >10:1 | Similar in size and reactivity to L-Selectride®; an excellent alternative. |
Overall Synthesis Workflow and Troubleshooting Logic
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
-
Stereoselective Biocatalysis. A mature technology for the asymmetric synthesis of pharmaceutical building blocks. (General reference on stereoselectivity). [Link]
-
N-Boc-Nortropinone/185099-67-6 Manufacturer. Hangzhou Longshine Bio-Tech Co.,LTD. [Link]
-
Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
N-Boc-nortropinone | C12H19NO3 | CID 688612. PubChem, NIH. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC, NIH. [Link]
-
Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PubMed Central. [Link]
- 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Tropane Alkaloids and the Synthesis of Atropine. Chemistry Steps. [Link]
-
Stereoselective Synthesis of New 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives. SciSpace. [Link]
-
Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. PMC, NIH. [Link]
-
Tropane alkaloid. Wikipedia. [Link]
Sources
Optimizing reaction yield with Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
An Application Scientist's Guide to Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Welcome to the technical support center for this compound (CAS: 273207-58-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing reaction outcomes with this versatile building block. As a key intermediate in the synthesis of CNS-targeted compounds and other complex molecules, understanding its handling and reactivity is paramount to success.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Proper storage is crucial for maintaining the integrity of the reagent. It should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3] For long-term storage, a cool, dry place is recommended to prevent degradation.[3] Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, as it can cause skin and serious eye irritation.[3][4][5]
Q2: What is the purpose of the "Boc" group and how does it influence reactivity?
A2: The tert-butyloxycarbonyl (Boc) group is a common protecting group for the nitrogen atom in the 8-azabicyclo[3.2.1]octane core.[6][7] Its primary function is to render the secondary amine temporarily inert to various reaction conditions (e.g., nucleophilic attack, oxidation). The Boc group is sterically bulky, which can influence the approach of reagents to nearby functional groups. Critically, it is stable under many conditions but can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the free amine for subsequent reactions.[6]
Q3: In which common organic solvents is this compound soluble?
A3: While specific solubility data is not extensively published, based on its structure (a moderately polar alcohol with a large hydrophobic Boc group), it is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate (EtOAc), and alcohols like methanol and ethanol. Its solubility in non-polar solvents like hexanes may be limited. Always perform a small-scale solubility test before committing to a large-scale reaction.
Q4: What are the key reactive sites on the molecule?
A4: There are two primary sites of reactivity:
-
The Primary Alcohol (-CH₂OH): This is the most common site for functionalization. It can undergo oxidation, esterification, etherification, or conversion to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic substitution.[6] The Mitsunobu reaction is a common method for its conversion.[6]
-
The Boc-Protected Amine: The Boc group itself is stable but can be cleaved under acidic conditions to reveal the secondary amine, which is a key site for further modification.
Troubleshooting Guide: Low Yield & Side Reactions
This section addresses common issues encountered during reactions involving this compound.
Q5: I am attempting a Mitsunobu reaction to form an ether, but my yield is low and I recover mostly starting material. What's going wrong?
A5: This is a frequent challenge. The causes often relate to reaction setup and reagent quality.
-
Cause 1: Inadequate Anhydrous Conditions. The Mitsunobu reaction is highly sensitive to water. Any moisture will consume the phosphine reagent and lead to the formation of triphenylphosphine oxide without the desired reaction.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Dry your starting alcohol, if necessary, by co-evaporation with anhydrous toluene.
-
-
Cause 2: Reagent Addition Order & Temperature. The formation of the betaine intermediate is critical. Adding the alcohol before the DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate) and triphenylphosphine have had a chance to react can be suboptimal.
-
Solution: At 0°C, dissolve the alcohol, nucleophile (e.g., a phenol), and triphenylphosphine in anhydrous THF or DCM. Add the azodicarboxylate (DEAD/DIAD) dropwise to this solution. This pre-mixes the key components, allowing for efficient formation of the reactive intermediate.[6]
-
-
Cause 3: Steric Hindrance. The bicyclic nature of the scaffold can create some steric hindrance around the primary alcohol, slowing the reaction rate compared to a simple acyclic primary alcohol.
-
Solution: Increase the reaction time and allow the mixture to slowly warm to room temperature overnight. Consider using a slight excess (1.2-1.5 equivalents) of the phosphine and azodicarboxylate reagents.
-
Q6: I am trying to remove the Boc group with TFA, but the reaction is messy and my yield of the desired amine is poor. How can I improve this?
A6: Boc deprotection is generally straightforward, but pitfalls can arise, especially if other sensitive functional groups are present in the molecule.[8]
-
Cause 1: Cation Scavengers are Missing. During deprotection, the cleavage of the Boc group generates a reactive tert-butyl cation. This cation can alkylate electron-rich moieties on your molecule (e.g., indoles, phenols, thioethers), leading to unwanted side products.
-
Solution: Always include a cation scavenger in your reaction. Common choices include triethylsilane (TES) or anisole (1-5 equivalents). They will trap the tert-butyl cation, preventing side reactions.
-
-
Cause 2: Incomplete Reaction or Degradation. While TFA is effective, reaction times and concentrations can matter.
-
Solution: A common starting point is 25-50% TFA in DCM at room temperature. Monitor the reaction by TLC or LC-MS. It is typically complete within 1-2 hours. Over-exposure can sometimes lead to degradation, especially with sensitive substrates.
-
-
Cause 3: Difficult Workup. The product is a free amine, which can be tricky to isolate.
-
Solution: After the reaction is complete, remove the TFA and DCM in vacuo. The resulting residue can be dissolved in a suitable solvent and washed with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid and bring the amine into the organic layer. Be aware that the free amine may be water-soluble, so minimize the volume of aqueous washes or perform a back-extraction of the aqueous layer.
-
Troubleshooting Decision Tree: Low Reaction Yield
Caption: Troubleshooting flowchart for low reaction yield.
Experimental Protocols & Data
Protocol 1: General Procedure for a Mitsunobu Reaction
This protocol describes the etherification of the title compound with 4-nitrophenol as an example nucleophile.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve this compound (1.0 eq., e.g., 241 mg, 1.0 mmol), 4-nitrophenol (1.1 eq., 153 mg, 1.1 mmol), and triphenylphosphine (PPh₃) (1.3 eq., 341 mg, 1.3 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.3 eq., 260 µL, 1.3 mmol) dropwise to the solution over 5-10 minutes. A color change (typically to yellow/orange) and sometimes a slight precipitate may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel.
Data Table: Solvent Systems for Purification
| Product Polarity | Recommended Eluent System (Hexane/Ethyl Acetate) |
| Moderately Polar | 20-40% Ethyl Acetate in Hexane |
| More Polar | 50-70% Ethyl Acetate in Hexane |
Note: The large amounts of triphenylphosphine oxide and the DIAD-hydrazine byproduct can make chromatography challenging. A non-polar flush (e.g., 10% EtOAc/Hexane) can help remove some byproducts before eluting the desired product.
Protocol 2: General Procedure for Boc-Deprotection
This protocol details the removal of the Boc protecting group to yield the free secondary amine hydrochloride salt.
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected starting material (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Scavenger: Add a cation scavenger, such as triethylsilane (1.5 eq.).
-
Acid Addition: Cool the solution to 0°C and add trifluoroacetic acid (TFA) (10-20 eq., often used as a 25-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-3 hours.
-
Monitoring: Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture in vacuo. To isolate the hydrochloride salt, dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether (e.g., 2M) until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
General Reaction Workflow Visualization
Caption: A typical two-step synthesis workflow.
References
-
This compound Safety Data Sheet. AK Scientific, Inc.
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
-
2-(Boc-amino)-8-azabicyclo[3.2.1]octane. Benchchem.
-
8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents.
-
exo-8-Azabicyclo[3.2.1]octane-3-methanol HCl. Biosynth.
-
Specifications of this compound. Capot Chemical.
-
exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane. Chem-Space.
-
8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-acetate(ester),exo- Chemical Properties. Cheméo.
-
This compound. ChemShuttle.
-
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-(hydroxymethyl)-, (3-endo)-. ChemicalBook.
-
Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents.
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI.
-
Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Library and Archives Canada.
-
3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)-. ChemicalBook.
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Publikationsserver der Universität Regensburg.
-
8-Azabicyclo[3.2.1]octan-3-ol. PubChem.
-
8-Azabicyclo[3.2.1]octane-3-Methanol, (3-Exo)- Suppliers. ChemicalRegister.com.
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
-
2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate.
-
Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. The Journal of Organic Chemistry.
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry.
-
Direct Aminoalkylation of Arenes, Heteroarenes, and Alkenes via Ni-Catalyzed Negishi Cross-Coupling Reactions. The Journal of Organic Chemistry.
-
The Development of New Oxabicyclic-Based Strategies for the Stereo- and Enantioselective Synthesis of Azepines, Thiepines and Thiocines, Polysubstituted Decalins and Related Fused Polycycles. Library and Archives Canada.
-
Reactions of t-Boc-Protected Amines with Difluorocarbene. Molecules.
-
exo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride 97%. AChemBlock.
-
Endo-8-methyl-8-azabicyclo[3.2.1]octane-3-methanol. Chem-Impex.
-
8-Azabicyclo[3.2.1]octane-3-methanol, (3-exo)-. ChemicalBook.
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. addi.ehu.es [addi.ehu.es]
- 3. aksci.com [aksci.com]
- 4. exo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride 97% | CAS: 1389264-20-3 | AChemBlock [achemblock.com]
- 5. 8-Azabicyclo[3.2.1]octane-3-methanol, (3-exo)- | 60941-77-7 [amp.chemicalbook.com]
- 6. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 7. kuujia.com [kuujia.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Welcome to the technical support guide for Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol. This versatile building block is crucial in the synthesis of complex pharmaceutical intermediates, particularly those targeting CNS disorders and other therapeutic areas. Its rigid bicyclic structure combined with orthogonal protecting groups makes it highly valuable. However, the interplay between the primary alcohol, the acid-labile Boc group, and the tropane-like core can lead to specific side reactions. This guide is designed to help you, the research scientist, anticipate, diagnose, and troubleshoot these challenges in a question-and-answer format.
Section 1: Oxidation of the Primary Alcohol
The conversion of the primary alcohol at the C-3 position to an aldehyde or carboxylic acid is a common synthetic step. However, achieving the desired oxidation state without affecting other parts of the molecule requires careful selection of reagents and conditions.
FAQ 1: I'm trying to synthesize the aldehyde, but my reaction yields a significant amount of the carboxylic acid. Why is this over-oxidation occurring and how can I prevent it?
Answer:
This is a classic challenge when oxidizing primary alcohols. The initially formed aldehyde can be further oxidized to a carboxylic acid, often because it becomes hydrated in the presence of water to form a gem-diol, which is readily oxidized.[1] The extent of over-oxidation is highly dependent on the chosen oxidant and the reaction conditions.[2][3]
Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) will almost always convert a primary alcohol directly to the carboxylic acid.[1][4] Even milder reagents can cause over-oxidation if the reaction is run for too long, at elevated temperatures, or in the presence of water.
Troubleshooting & Solutions:
-
Select a Mild, Anhydrous Oxidizing Agent: To stop the oxidation at the aldehyde stage, you must use a reagent that is selective and operates under anhydrous conditions.[1][5]
-
Control Reaction Conditions: Keep the temperature low and monitor the reaction closely by TLC. As soon as the starting material is consumed, work up the reaction to prevent the aldehyde from being further oxidized.[2]
Recommended Reagents for Aldehyde Synthesis:
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | High yields, mild conditions, fast reaction times.[4] | Can be explosive at high temps; byproduct removal can sometimes be tricky. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Good selectivity for aldehydes.[4][5] | Chromium waste is toxic and requires special disposal; can be acidic. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C | Excellent for sterically hindered alcohols, very mild. | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide. |
dot
Caption: Oxidation pathways of the primary alcohol.
Protocol: Selective Oxidation to the Aldehyde using Dess-Martin Periodinane (DMP)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add solid Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction and monitor its progress by TLC (typically complete in 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Section 2: Issues with the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is valued for its stability in basic conditions and its easy removal under acidic conditions.[6] This dual nature, however, is a common source of unexpected side reactions.
FAQ 2: After my reaction workup or column chromatography, I'm observing a new, highly polar spot by TLC that I believe is the deprotected amine. How can I prevent this?
Answer:
Your observation is almost certainly correct. The Boc group is highly labile to acid, and accidental deprotection is a frequent issue.[7][8] The source of acid can sometimes be obvious (e.g., an acidic reagent), but often it is cryptic.
Causality & Common Acid Sources:
-
Reagents: Many reagents are Lewis acids or are used with acidic additives, which can cleave the Boc group.
-
Aqueous Workup: Using an acidic wash (e.g., dilute HCl, NH₄Cl) during workup will rapidly remove the Boc group.
-
Chromatography: Standard silica gel is inherently acidic (pKa ≈ 4-5) and can cause partial or complete Boc cleavage during purification, especially with prolonged exposure.[9] Chlorinated solvents like DCM can also generate trace amounts of HCl over time.
Troubleshooting & Solutions:
| Condition | Risk of Boc Cleavage | Recommended Action |
| Strong Acids (TFA, HCl) | Very High | Avoid completely unless deprotection is the goal.[8] |
| Lewis Acids (AlCl₃, ZnCl₂) | High | Avoid or use milder alternatives if possible. |
| Aqueous Workup | pH Dependent | Use only neutral (water) or basic (NaHCO₃, Na₂CO₃) washes. |
| Silica Gel Chromatography | Moderate to High | Neutralize silica gel by pre-slurrying with 1-2% triethylamine in the eluent. Alternatively, use a different stationary phase like alumina (basic or neutral) or reverse-phase HPLC with a non-acidic mobile phase.[9] |
| Prolonged Storage | Low to Moderate | Store the compound in a cool, dark place. If dissolved in a solvent like DCM for an extended period, consider adding a proton sponge or other non-nucleophilic base as a stabilizer. |
FAQ 3: I need to remove the Boc group. What is the cleanest method, and what potential side reactions should I be aware of?
Answer:
While Boc deprotection is generally straightforward, the key side reaction to be aware of is alkylation by the tert-butyl cation intermediate that is formed.[10][11]
Mechanism & Side Reaction: Acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of carbon dioxide and a stable tert-butyl cation.[7][10] This highly reactive cation can then alkylate any available nucleophile in the reaction mixture, including the solvent, trace water, or even another molecule of your product, leading to impurities.[8][11]
dot
Caption: Boc deprotection and the role of scavengers.
Protocol: Clean Boc Deprotection using TFA with a Scavenger
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a cation scavenger such as anisole, thioanisole, or triethylsilane (2-5 eq).[8]
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is gone.
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in a minimal amount of DCM and precipitate the amine salt by adding cold diethyl ether.
-
Collect the solid product by filtration.
Section 3: Nucleophilic Substitution on the Alcohol (Mitsunobu Reaction)
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol or for introducing various functional groups.[12] However, its complex mechanism can lead to several byproducts, especially with sterically hindered substrates.[13][14]
FAQ 4: My Mitsunobu reaction is giving low yields and is difficult to purify. What are the common pitfalls?
Answer:
The Mitsunobu reaction is sensitive to several factors, including the pKa of the nucleophile and steric hindrance. The most common issues are the formation of undesired side products and the difficult removal of stoichiometric byproducts (triphenylphosphine oxide and the reduced azodicarboxylate).[15]
Common Side Reactions & Causes:
-
Reaction with Azodicarboxylate: If your nucleophile is not sufficiently acidic (pKa > 13), the betaine intermediate formed from triphenylphosphine and DEAD/DIAD may be deprotonated by the alcohol's alkoxide instead of your nucleophile. This can lead to complex side products.[13][16]
-
Elimination: For secondary alcohols, elimination to form an alkene can compete with substitution, though this is less likely for a primary alcohol like the one in your substrate.
-
Purification Woes: Triphenylphosphine oxide (TPPO) and diethyl hydrazinedicarboxylate are notoriously difficult to remove via standard chromatography due to their polarity and crystallinity.
dot
Caption: Desired vs. side reaction in Mitsunobu.
Troubleshooting & Solutions:
-
Order of Addition: The standard and generally most reliable method is to pre-mix the alcohol, nucleophile, and triphenylphosphine, and then add the azodicarboxylate (e.g., DEAD or DIAD) slowly at a low temperature (0 °C).[13]
-
Purification Strategy: To simplify purification, consider using polymer-supported triphenylphosphine or a phosphine oxide scavenger. Alternatively, modified reagents have been developed where the byproducts can be removed by an acid or base wash.
-
Reagent Choice: For nucleophiles with a higher pKa, using a modified azodicarboxylate like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be beneficial as its corresponding betaine intermediate is a stronger base.[13]
References
-
Oxidation of alcohols. (n.d.). Chemguide. Retrieved from [Link]
-
Alcohol oxidation. (2024). In Wikipedia. Retrieved from [Link]
-
The Oxidation of Alcohols. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Oxidation of Alcohols. (n.d.). Jack Westin Organic Chemistry. Retrieved from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (2024). In Wikipedia. Retrieved from [Link]
-
Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate. Retrieved from [Link]
-
Mitsunobu reaction. (2024). In Wikipedia. Retrieved from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Why is boc stable to hydrolysis under basic conditions? (2024). Reddit. Retrieved from [Link]
-
Mitsunobu Reaction. (2019). Organic-Chemistry.org. Retrieved from [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Retrieved from [Link]
-
Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
Sources
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jackwestin.com [jackwestin.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol Protecting Group Removal
Welcome to the technical support center for challenges related to the removal of the tert-butyloxycarbonyl (Boc) protecting group from exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties during this critical synthetic step. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful deprotection.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the Boc deprotection of this compound, offering explanations and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved via an acid-catalyzed mechanism.[1][2] If the acid is too weak or the concentration is too low, the reaction will be slow or incomplete.[3]
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require more forcing conditions.[3]
-
Solution: Extend the reaction time and monitor progress by TLC or LC-MS. Gentle heating can also be effective, but caution is advised if other temperature-sensitive functional groups are present.[3]
-
-
Solvent Issues: Proper solvation of both the substrate and the acid is crucial for reaction efficiency.[3]
Issue 2: Formation of Side Products
Symptoms: The appearance of unexpected spots on TLC or peaks in LC-MS, leading to a complex crude product mixture and difficult purification.
Potential Causes & Solutions:
-
Reactive Tert-Butyl Cation: The deprotection mechanism generates a stable tert-butyl cation, which is a reactive electrophile.[1][2][8] This cation can alkylate other nucleophiles present in the reaction mixture, including the deprotected amine or solvent.
-
Solution: Employ a cation scavenger. Common scavengers include triisopropylsilane (TIS) or anisole, which can trap the tert-butyl cation and prevent side reactions.[6]
-
-
Acid-Sensitive Functional Groups: If the molecule contains other acid-labile groups, such as acetals or tert-butyl esters, they may be cleaved under the reaction conditions.
Issue 3: Difficult Product Isolation and Purification
Symptoms: Trouble isolating the deprotected product as a clean salt or free base, or encountering issues with residual acid.
Potential Causes & Solutions:
-
Hygroscopic Nature of the Amine Salt: The resulting hydrochloride or trifluoroacetate salt of the deprotected amine can be hygroscopic and difficult to handle.
-
Solution: After removing the volatiles, co-evaporate the residue with a non-polar solvent like toluene to azeotropically remove residual acid and water.[3]
-
-
Poor Solubility of the Product: The deprotected product may have different solubility characteristics than the starting material, making extraction challenging.
II. Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of this substrate?
The most common methods involve strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[6][13][14] A typical starting point is 20-50% TFA in DCM at room temperature for 1-2 hours.[3]
Q2: How can I monitor the progress of the deprotection reaction?
Thin-layer chromatography (TLC) is a simple and effective method. The deprotected amine product will have a different Rf value compared to the Boc-protected starting material. Staining the TLC plate with ninhydrin is particularly useful as it reacts with the newly formed amine to produce a distinct color.[15] LC-MS is another powerful tool for monitoring the reaction.
Q3: Is it possible to selectively deprotect the N-Boc group in the presence of other acid-sensitive groups?
Yes, but it requires careful selection of reagents and conditions. Using a milder acid system, such as dilute HCl in methanol, or performing the reaction at a lower temperature can enhance selectivity.[6] For highly sensitive substrates, alternative methods like using oxalyl chloride in methanol may be necessary.[9][16]
Q4: What is the mechanism of acid-catalyzed Boc deprotection?
The deprotection proceeds through a series of steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][8]
-
Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[1][2][8]
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and the free amine.[1][2]
-
Protonation: The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.[17]
III. Detailed Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
This protocol is a general starting point for the deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected substrate in DCM (0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
For isolation of the free base, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 2: Deprotection with HCl in 1,4-Dioxane
This method is often more efficient for stubborn substrates.[4][5]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate. If so, it can be collected by filtration and washed with cold diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Troubleshooting Workflow
IV. Data Summary Table
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| TFA in DCM | 20-50% TFA, 0°C to RT, 1-2 h[13] | Readily available, volatile for easy removal | Can cleave other acid-sensitive groups, generates reactive t-butyl cation[1] |
| HCl in Dioxane | 4M HCl, RT, 0.5-2 h[4][5] | Often faster and more efficient for stubborn substrates | Dioxane is a suspected carcinogen[7] |
| HCl in Methanol | 1.25M AcCl in MeOH, RT | Milder conditions, good for sensitive substrates[6] | May lead to esterification of carboxylic acids if present |
| Oxalyl Chloride in Methanol | (COCl)₂, MeOH, RT, 1-4 h[16] | Mild and selective, good for substrates with multiple acid-labile groups[9] | Reagent is moisture-sensitive |
V. References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]
-
The Royal Society of Chemistry. (2010). Supporting Information. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
-
Sharma, A., et al. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 8(29), 16186-16190. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stereoselectivity in Exo-8-boc-8-azabicyclo[3.tcm.io/3.2.1]octane-3-methanol Reactions
Welcome to the technical support center for stereoselective reactions involving Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in the synthesis of tropane alkaloid derivatives and related compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance your synthetic outcomes.
I. Understanding the Stereochemical Landscape
The 8-azabicyclo[3.2.1]octane core, a key structural motif in tropane alkaloids, presents unique stereochemical challenges due to its rigid bicyclic structure.[1][2] The "exo" and "endo" faces of the molecule dictate the direction of nucleophilic or electrophilic attack, leading to the formation of different diastereomers. Achieving high stereoselectivity is paramount, as the biological activity of these compounds is often highly dependent on their specific stereochemistry.[3]
This guide focuses on reactions starting from this compound, a versatile building block where the hydroxyl group is in the exo position. We will explore strategies to control the stereochemistry at the C3 position and other sites within the molecule.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: Why am I observing poor diastereoselectivity in the reduction of the corresponding ketone, 8-boc-8-azabicyclo[3.2.1]octan-3-one?
A1: The reduction of 8-boc-8-azabicyclo[3.2.1]octan-3-one can yield both exo and endo alcohol isomers. The diastereoselectivity is highly dependent on the steric bulk of the reducing agent.
-
Sterically Hindered Hydride Reagents: Large, sterically demanding reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) will preferentially attack from the less hindered "endo" face, leading to the formation of the exo-alcohol.
-
Less Hindered Hydride Reagents: Smaller reducing agents such as Sodium borohydride (NaBH₄) can attack from both faces, often resulting in a mixture of diastereomers, with the endo-alcohol being the major product due to torsional strain relief.
For a detailed comparison, refer to the data in Table 1.
Q2: How can I invert the stereochemistry of the hydroxyl group from exo to endo?
A2: A common and effective method for inverting the stereochemistry of an alcohol is the Mitsunobu reaction. This reaction proceeds with a clean inversion of configuration (Sɴ2 mechanism). By reacting this compound with a nucleophile (e.g., p-nitrobenzoic acid) under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate), you can form an ester with the endo configuration. Subsequent hydrolysis of the ester will yield the desired endo-alcohol.
Q3: What are the best methods for separating the exo and endo isomers of 8-boc-8-azabicyclo[3.2.1]octane-3-methanol?
A3: Separation of these diastereomers can typically be achieved by:
-
Column Chromatography: Silica gel chromatography is often the first choice. The polarity difference between the exo and endo isomers is usually sufficient for separation. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.
-
Recrystallization: If the isomers are crystalline and have different solubilities, recrystallization can be a highly effective purification method.
Q4: Can I use chiral auxiliaries to control stereoselectivity in reactions at other positions of the bicyclic system?
A4: Yes, chiral auxiliaries are a powerful tool for inducing stereoselectivity.[4] For the 8-azabicyclo[3.2.1]octane system, a chiral auxiliary can be temporarily attached to the nitrogen atom (after deprotection of the Boc group) to direct subsequent reactions. For instance, Evans' chiral oxazolidinone auxiliaries can be used to control the stereochemistry of alkylation reactions at the C2 or C4 positions. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product.
III. Troubleshooting Guides
This section provides detailed guidance for overcoming specific experimental challenges.
Guide 1: Poor Stereoselectivity in Mitsunobu Reaction
Problem: The Mitsunobu reaction on this compound is not proceeding with complete inversion, leading to a mixture of stereoisomers.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete reaction | If the reaction does not go to completion, you will have a mixture of the starting material (exo-alcohol) and the inverted product (endo-ester). | 1. Increase reagent equivalents: Use a slight excess (1.2-1.5 equivalents) of the phosphine and azodicarboxylate. 2. Optimize reaction time and temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Running the reaction at 0 °C to room temperature is a good starting point. |
| Epimerization | The product ester could be susceptible to epimerization under the reaction or workup conditions, although this is less common for this specific substrate. | 1. Use milder workup conditions: Avoid strongly basic or acidic conditions during the workup. 2. Purify the product promptly: Isolate the product as soon as the reaction is complete to minimize the risk of isomerization. |
| Side reactions | The azodicarboxylate can react with the nucleophile, reducing its effective concentration. | 1. Inverse addition: Add the azodicarboxylate slowly to a solution of the alcohol, phosphine, and nucleophile. This maintains a low concentration of the azodicarboxylate and can minimize side reactions. |
Experimental Workflow: Mitsunobu Inversion
Caption: Workflow for Mitsunobu inversion of the exo-alcohol.
Guide 2: Optimizing Enzymatic Kinetic Resolution
Problem: Achieving high enantiomeric excess (e.e.) in the enzymatic resolution of a racemic mixture containing the 8-azabicyclo[3.2.1]octane scaffold is proving difficult.
Background: Enzymatic kinetic resolution is a powerful technique for separating enantiomers.[5] Lipases are commonly used to selectively acylate one enantiomer of an alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.
Key Parameters for Optimization:
| Parameter | Importance | Optimization Strategy |
| Enzyme Selection | Different lipases exhibit different enantioselectivities. | Screen a panel of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to identify the most selective enzyme for your substrate. |
| Acyl Donor | The nature of the acyl donor can significantly impact the reaction rate and selectivity. | Test various acyl donors, such as vinyl acetate, isopropenyl acetate, or acid anhydrides. |
| Solvent | The solvent can influence the enzyme's conformation and activity. | Evaluate a range of organic solvents (e.g., toluene, THF, tert-butyl methyl ether). Solvent-free conditions can also be effective. |
| Temperature | Temperature affects both the reaction rate and enantioselectivity. | Run the reaction at different temperatures (e.g., room temperature, 30 °C, 40 °C) to find the optimal balance. |
| Reaction Time | It is crucial to stop the reaction at ~50% conversion to achieve the highest possible e.e. for both the product and the remaining starting material. | Monitor the reaction progress carefully using chiral HPLC or GC. |
Protocol: Enzymatic Kinetic Resolution
-
Enzyme Immobilization: If not already immobilized, immobilize the selected lipase on a suitable support.
-
Reaction Setup: To a solution of the racemic alcohol in the chosen solvent, add the acyl donor and the immobilized lipase.
-
Incubation: Stir the reaction mixture at the optimized temperature.
-
Monitoring: Periodically take aliquots from the reaction mixture, filter off the enzyme, and analyze the conversion and enantiomeric excess by chiral HPLC.
-
Workup: Once the desired conversion is reached, filter off the enzyme (which can often be recycled).
-
Purification: Separate the acylated product from the unreacted alcohol by column chromatography.
IV. Asymmetric Synthesis Strategies
Beyond resolution, direct asymmetric synthesis provides an elegant approach to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives.
Rhodium-Catalyzed Asymmetric Allylic Arylation
Recent advancements have demonstrated the utility of Rhodium-catalyzed asymmetric Suzuki-Miyaura type cross-coupling reactions for the kinetic resolution of racemic N-Boc-nortropane-derived allylic chlorides.[6][7][8][9] This method allows for the synthesis of highly enantioenriched nortropane derivatives.[6][7][8][9]
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol stability and storage conditions
Technical Support Center: Exo-8-boc-8-azabicyclo[3.tcm.2.1]octane-3-methanol
Abstract: This guide provides a comprehensive technical overview of the stability and recommended storage conditions for Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout its lifecycle in the laboratory. By adhering to the protocols and understanding the chemical principles outlined herein, users can mitigate the risks of degradation and ensure the reliability of their experimental outcomes.
Section 1: Chemical Profile and Intrinsic Stability
This compound is a bifunctional molecule featuring a bicyclic tropane-like scaffold. The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group, which is notoriously labile under acidic conditions.[1][2] The Boc group is employed to mask the secondary amine, preventing its participation in undesired side reactions.[1] Its stability in basic and nucleophilic environments, as well as during catalytic hydrogenation, makes it a versatile choice in multi-step synthesis.[1] However, the susceptibility of the Boc group to acid-catalyzed cleavage is the cornerstone of its utility and also its primary stability concern.[3][4]
The molecule also possesses a primary alcohol (hydroxymethyl group), which is generally stable but can be susceptible to oxidation under harsh conditions or in the presence of strong oxidizing agents.
Section 2: Troubleshooting Guide
This section addresses common experimental issues that may arise due to the improper handling or storage of this compound, leading to its degradation.
Scenario 1: Unexpected Side Product Formation or Low Yield in Subsequent Reactions
-
Symptom: You are using this compound as a starting material, and your reaction is yielding a significant amount of an unexpected, more polar side product. Alternatively, the yield of your desired product is consistently lower than expected.
-
Potential Cause: This is a classic indicator of premature Boc-group deprotection. The newly formed free amine, Exo-8-azabicyclo[3.2.1]octane-3-methanol, can react with your reagents in an unintended manner, leading to byproducts. This deprotection can be triggered by acidic conditions in your reaction, or if the starting material was compromised prior to use.
-
Troubleshooting Steps:
-
Verify Reagent pH: Ensure that all reagents and solvents used in your reaction are free from acidic impurities. If your reaction conditions are inherently acidic, the Boc group is not a suitable protecting group.
-
Analyze the Starting Material: Before proceeding, run a quick quality check on your stock of this compound using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare it to a fresh, unopened sample if available. The deprotected compound will have a significantly different retention factor/time.
-
Implement a Scavenger: In some cases, trace amounts of acid can be neutralized by adding a non-nucleophilic base, such as proton sponge, to the reaction mixture. However, this is not a substitute for using high-quality, neutral reagents.
-
Scenario 2: Inconsistent Results in Biological Assays
-
Symptom: You are using a derivative of this compound in a biological assay and are observing high variability between experiments.
-
Potential Cause: If the final compound still contains the Boc-protecting group, its integrity is crucial. Degradation of the compound during storage or handling can lead to inconsistent concentrations of the active molecule. The deprotected analog may have a different biological activity or solubility profile, leading to erratic results.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound has been stored according to the recommendations (see FAQ section below). Exposure to elevated temperatures or acidic vapors in the storage area can cause degradation over time.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions of your compound from solid material for each experiment. If you must use a stock solution, ensure it has been stored properly (e.g., at -20°C in an appropriate solvent) and for a limited time.
-
Purity Analysis: Before use in sensitive assays, re-confirm the purity of your compound via a suitable analytical method like HPLC or NMR.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A: For long-term storage, the solid compound should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances, particularly strong acids and oxidizing agents.[6][7]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Long-term) | Minimizes the rate of potential degradation pathways. |
| Room Temperature (Short-term) | Acceptable for brief periods during handling and weighing. | |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Protects against atmospheric moisture and potential oxidation. |
| Container | Tightly Sealed | Prevents exposure to air and moisture. |
| Location | Cool, Dry, Well-Ventilated | Ensures a stable environment and prevents accumulation of potentially reactive vapors. |
Q2: How can I tell if my sample of this compound has degraded?
A: Visual inspection is the first step. Any change in color or consistency from the manufacturer's description could indicate degradation. However, the most reliable methods are analytical. A simple TLC analysis will often show a new, more polar spot corresponding to the deprotected amine. For a more quantitative assessment, NMR spectroscopy can be used to check for the disappearance or reduction of the characteristic tert-butyl proton signal (a singlet at ~1.4 ppm). LC-MS is also highly effective for detecting the presence of the deprotected species.
Q3: Is it safe to use solvents containing trace amounts of acid, such as 0.1% TFA in HPLC eluents, with this compound?
A: Caution is advised. While brief exposure to dilute acids like 0.1% TFA during analytical HPLC may be acceptable with minimal degradation, prolonged exposure or concentration of the fractions can lead to significant cleavage of the Boc group.[8] If you are purifying the compound using preparative chromatography with acidic modifiers, it is crucial to neutralize the collected fractions immediately with a mild base (e.g., triethylamine) and remove the solvent under reduced pressure at low temperatures.[8] Lyophilization is a gentler alternative to evaporation for removing volatile acidic components.[8]
Q4: What is the expected shelf-life of this compound?
A: When stored under the recommended conditions, the compound is expected to be stable for an extended period.[6] However, the exact shelf-life can vary depending on the purity of the initial material and the specific storage environment. It is good practice to re-analyze the compound if it has been stored for more than a year or if there is any reason to suspect its integrity.
Section 4: Experimental Protocols
Protocol 1: Safe Handling and Weighing
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the compound in a well-ventilated area or a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Use clean, dry spatulas and weighing vessels.
-
Once the desired amount is weighed, securely reseal the container, preferably after flushing with an inert gas like nitrogen or argon.
-
Store the main container at the recommended temperature of 2-8°C.[5]
Protocol 2: Boc-Group Deprotection (for reference)
This protocol is provided to illustrate the lability of the Boc group and should be performed intentionally, not as a result of improper storage.
-
Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.[10][11]
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 30 minutes to 2 hours.[4]
-
Upon completion, remove the solvent and excess acid under reduced pressure to obtain the deprotected amine as its corresponding salt.
Section 5: Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
- Benchchem. The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Published June 7, 2018.
- AK Scientific, Inc. This compound Safety Data Sheet.
- ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Published July 6, 2012.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Benchchem. The Chemistry of the Boc Protecting Group.
- ChemicalBook. 8-Azabicyclo[3.2.1]octane-3-methanol, (3-exo)-.
- Fisher Scientific. Amine Protection / Deprotection.
- Fisher Scientific. SAFETY DATA SHEET. Published September 5, 2023.
- Synquest Labs. 8-Azabicyclo[3.2.1]octan-3-one, N-Boc protected Safety Data Sheet.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. 8-Azabicyclo[3.2.1]octane-3-methanol, (3-exo)- | 60941-77-7 [amp.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. jk-sci.com [jk-sci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Incompatible reagents with Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Welcome to the technical support guide for Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structure of this molecule, featuring a Boc-protected bridged amine and a primary alcohol, necessitates careful consideration of reagent compatibility to ensure successful experimental outcomes.
I. Core Molecular Structure & Reactivity Overview
This compound possesses three key functional groups that dictate its reactivity:
-
Tert-butyl Carbamate (Boc) Protecting Group: This group is notoriously sensitive to acidic conditions, which can lead to its cleavage.[1][2][3] The stability of the Boc group is a cornerstone of its utility in multi-step synthesis.[4]
-
Primary Alcohol (-CH₂OH): The hydroxyl group can undergo oxidation, esterification, and etherification reactions. Its reactivity must be considered when planning synthetic transformations.
-
8-Azabicyclo[3.2.1]octane Core: This bridged bicyclic amine scaffold provides a rigid framework. While the nitrogen is protected, the overall structure can influence the accessibility and reactivity of the hydroxyl group.
This guide will address incompatibilities related to each of these functionalities.
II. Troubleshooting & FAQs: Incompatible Reagents
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) - Boc Group Stability
Question 1: I'm observing the loss of the Boc group during my reaction. What reagents could be causing this?
Answer: The primary culprit for unintended Boc deprotection is the presence of strong acids. The Boc group is designed to be cleaved under acidic conditions, a process that involves protonation of the carbamate carbonyl and subsequent loss of a stable tert-butyl cation.[4][5]
Incompatible Reagents:
-
Strong Protic Acids: Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) will readily cleave the Boc group, even at room temperature.[3]
-
Lewis Acids: Lewis acidic reagents can also facilitate Boc deprotection.[1][2] Care should be taken with reagents like zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃), especially at elevated temperatures.[2][3]
-
In Situ Acid Generation: Be aware of reagents that can generate acidic byproducts. For example, some reactions involving acyl chlorides or sulfonyl chlorides might produce HCl, which can lead to gradual deprotection.
Troubleshooting Protocol: Unintended Boc Deprotection
-
pH Monitoring: If your reaction conditions permit, monitor the pH of the mixture. A drop in pH could indicate the generation of acidic species.
-
Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. For instance, dichloromethane (DCM) can contain trace amounts of HCl.
-
Reaction Quenching: During workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic components before extraction and concentration.
-
Alternative Reagents: If possible, select non-acidic reagents to achieve your desired transformation.
Question 2: I'm seeing unexpected side products that appear to be alkylated. What is the cause?
Answer: This is a common issue during acid-mediated Boc deprotection. The cleavage of the Boc group generates a tert-butyl cation (t-Bu⁺), which is a reactive electrophile.[1][2] This cation can then alkylate nucleophilic sites on your starting material or product, leading to unwanted byproducts.[1]
Susceptible Functional Groups:
-
Electron-rich aromatic rings
-
Thiols
-
Guanidines and amidines
Mitigation Strategy: Use of Scavengers
To prevent t-butylation, it is highly recommended to use a "scavenger" during acid-mediated deprotection. Scavengers are nucleophilic species that will preferentially react with and "trap" the t-butyl cation.
| Scavenger | Typical Concentration | Notes |
| Anisole | 5-10% (v/v) | Commonly used and effective. |
| Thioanisole | 5-10% (v/v) | Also very effective, but has a strong odor. |
| Triethylsilane (TES) | 1-2 equivalents | Reduces the t-butyl cation to isobutane. |
Frequently Asked Questions (FAQs) - Hydroxyl Group Reactivity
Question 3: I am trying to perform a reaction at a different site on the molecule, but my alcohol is reacting instead. What reagents should I be cautious with?
Answer: The primary alcohol is a nucleophilic site and can react with a variety of electrophilic reagents. If you intend to modify another part of the molecule, you may need to protect the hydroxyl group first.
Incompatible Reagents (if hydroxyl modification is not intended):
-
Acylating Agents: Acyl chlorides, anhydrides, and activated carboxylic acids (e.g., with coupling reagents like EDC/DMAP) will readily form esters with the hydroxyl group.
-
Alkylating Agents: Alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base can form ethers.
-
Oxidizing Agents: A wide range of oxidizing agents will convert the primary alcohol to an aldehyde or a carboxylic acid. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) and even milder reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will react.
-
Sulfonylating Agents: Reagents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base will form sulfonate esters. This is a common strategy to convert the alcohol into a good leaving group.[6]
Workflow for Selective Reactions
Caption: Workflow for reactions requiring hydroxyl protection.
Frequently Asked Questions (FAQs) - General Stability and Handling
Question 4: Are there any general classes of reagents or conditions to avoid with this compound?
Answer: Beyond the specific incompatibilities already discussed, here is a summary of general conditions and reagent types that may cause issues.
Summary of Incompatible Reagent Classes
| Reagent Class | Incompatibility | Potential Outcome |
| Strong Acids (e.g., TFA, HCl) | Reacts with Boc group | Unintended deprotection.[3] |
| Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Reacts with primary alcohol | Oxidation to aldehyde or carboxylic acid. |
| Strong Bases with Alkylating Agents | Reacts with primary alcohol | Ether formation. |
| High Temperatures | Can promote Boc deprotection | Thermal decomposition or side reactions. |
| Catalytic Hydrogenation Conditions | Generally stable | The Boc group is stable to conditions used for cleaving benzyl (Bn) or Cbz groups.[4] |
Question 5: What are the recommended storage and handling procedures for this compound?
Answer: Proper storage and handling are crucial to maintain the integrity of this compound.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible substances such as strong acids and oxidizing agents. For long-term storage, a cool, dry place is recommended.[7]
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Avoid breathing dust or vapors.[7] Wash hands thoroughly after handling.[7]
Logical Relationship of Incompatibilities
Caption: Incompatibility map for key functional groups.
III. Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavenger
This protocol describes a standard method for the removal of the Boc protecting group while minimizing side reactions from the tert-butyl cation.
-
Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM, approximately 0.1-0.2 M).
-
Scavenger Addition: Add anisole (5-10% v/v of the total solvent volume) to the solution.
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.
-
Protocol 2: Oxidation of the Primary Alcohol to an Aldehyde
This protocol uses Dess-Martin periodinane (DMP) for a mild oxidation of the primary alcohol to the corresponding aldehyde.
-
Setup: To a solution of this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by flash column chromatography on silica gel.
-
IV. Conclusion
A thorough understanding of the chemical properties of this compound is paramount for its successful application in research and development. The primary sources of incompatibility stem from the acid-lability of the Boc group and the nucleophilicity of the primary alcohol. By carefully selecting reagents and reaction conditions, and by employing protective group strategies when necessary, researchers can avoid common pitfalls and achieve their synthetic goals. This guide serves as a foundational resource for troubleshooting and experimental design. For further inquiries, please consult the references provided or contact our technical support team.
V. References
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Carroll, F. I., et al. (2012). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of Medicinal Chemistry, 55(19), 8444-8451. Retrieved from [Link]
-
Patents. (n.d.). WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents. Retrieved from
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 7. aksci.com [aksci.com]
- 8. exo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride 97% | CAS: 1389264-20-3 | AChemBlock [achemblock.com]
Alternative workup procedures for Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol reactions
A Guide to Alternative Workup Procedures and Troubleshooting for Researchers
Welcome to the technical support center for reactions involving Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and streamline the workup and purification processes for reactions utilizing this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to make informed decisions in your synthetic endeavors.
The this compound is a valuable scaffold in medicinal chemistry, often employed in the synthesis of tropane alkaloid analogs and other neurologically active compounds.[1][2][3] Its rigid bicyclic structure and functional handles (a Boc-protected secondary amine and a primary alcohol) make it an ideal starting material for creating diverse libraries of compounds. However, the unique properties of this scaffold can also present challenges during reaction workup and purification.
This guide provides a comprehensive overview of alternative workup procedures, troubleshooting tips, and frequently asked questions to help you achieve higher yields and purity in your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the workup of reactions with this compound, particularly in the context of common transformations like the Mitsunobu reaction.
Problem 1: Persistent Contamination with Mitsunobu Byproducts (TPPO and Hydrazinedicarboxylate)
The Mitsunobu reaction is a powerful tool for converting the primary alcohol of this compound to a variety of functional groups with inversion of stereochemistry.[4][5] However, the removal of triphenylphosphine oxide (TPPO) and the reduced dialkyl azodicarboxylate (e.g., diethyl hydrazinedicarboxylate) is a notorious challenge.
Causality: TPPO and the hydrazinedicarboxylate byproduct often have solubilities similar to the desired product, making their separation by simple extraction or even column chromatography difficult.
Alternative Workup Protocols:
Method A: Precipitation of TPPO
-
Concentrate the Reaction Mixture: After the reaction is complete, remove the reaction solvent (e.g., THF, DCM) under reduced pressure.
-
Dissolve in a Minimal Amount of a Nonpolar Solvent: Redissolve the crude residue in a small volume of a solvent in which your product is soluble but TPPO is not. Dichloromethane or a mixture of ethyl acetate and hexanes can be effective.
-
Induce Precipitation: Add a nonpolar solvent like diethyl ether or hexanes dropwise while stirring. TPPO should precipitate as a white solid.
-
Filter and Concentrate: Filter off the precipitated TPPO and wash the solid with a small amount of the nonpolar solvent. Concentrate the filtrate to obtain your crude product, now significantly depleted of TPPO.
Method B: Aqueous Workup with Acid Wash
This method is particularly useful if your product is stable to mild acid.
-
Quench and Dilute: Quench the reaction with saturated aqueous sodium bicarbonate and dilute with ethyl acetate.
-
Acid Wash: Wash the organic layer with 1M HCl. This will protonate the basic byproducts and any remaining starting amine, partitioning them into the aqueous layer. Caution: Prolonged exposure to strong acid can lead to Boc deprotection.[6][7]
-
Back-Extraction (Optional): If your product has some basicity, it might partition into the acidic aqueous layer. To recover it, basify the aqueous layer with 1M NaOH and extract with ethyl acetate.
-
Wash and Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Method C: Use of Alternative Reagents
Consider using modified Mitsunobu reagents designed for easier byproduct removal.
| Reagent System | Byproduct Removal Strategy |
| Polymer-supported triphenylphosphine | Filtration |
| Fluorous phosphines | Fluorous solid-phase extraction |
| Di-p-chlorobenzyl azodicarboxylate | Crystallization of the byproduct |
Problem 2: Low Yield or Incomplete Reaction
A common frustration is observing a low yield or a significant amount of unreacted starting material.
Causality: This can be due to several factors, including impure reagents, insufficient activation of the alcohol, or steric hindrance.
Troubleshooting Steps:
-
Reagent Quality: Ensure your triphenylphosphine is pure and your azodicarboxylate (DEAD or DIAD) is fresh. Azodicarboxylates can degrade over time.
-
Order of Addition: For the Mitsunobu reaction, the recommended order of addition is typically the alcohol, nucleophile, and triphenylphosphine in an appropriate solvent, followed by the slow, dropwise addition of the azodicarboxylate at 0 °C.[8]
-
Solvent Choice: Dry THF or DCM are common solvents. Ensure they are anhydrous, as water can consume the activated intermediates.
-
Temperature Control: The reaction is typically started at 0 °C and then allowed to warm to room temperature. Running the reaction at elevated temperatures can lead to side reactions.
-
pKa of the Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa ≤ 15.[4][5] For less acidic nucleophiles, consider alternative coupling strategies.
Problem 3: Emulsion Formation During Aqueous Workup
The amphiphilic nature of the product, especially after Boc deprotection, can lead to the formation of stable emulsions during extraction.
Causality: Emulsions are stabilized by molecules that can interact with both the aqueous and organic phases.
Solutions:
-
Addition of Brine: Add saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration through Celite: Pass the emulsified mixture through a pad of Celite. This can help to break up the emulsion by providing a large surface area.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Change of Solvent: Try using a different extraction solvent. For example, if you are using ethyl acetate, switching to dichloromethane might resolve the issue.
Problem 4: Product is Water-Soluble and Difficult to Extract
After Boc deprotection, the resulting primary or secondary amine can be protonated at neutral or acidic pH, leading to high water solubility.
Causality: The free amine is basic and will be protonated in the presence of acid, forming a salt that is soluble in the aqueous phase.
Extraction Strategies:
-
Basify the Aqueous Layer: Adjust the pH of the aqueous layer to >10 with a strong base like 1M NaOH or potassium carbonate before extraction. This will ensure the amine is in its free base form and more soluble in the organic solvent.
-
Use a More Polar Organic Solvent: If your product is still not extracting well into common solvents like ethyl acetate, try a more polar solvent like a 9:1 mixture of dichloromethane and isopropanol.
-
"Salting Out": Add a significant amount of a salt like sodium chloride or potassium carbonate to the aqueous layer to decrease the solubility of your product in the aqueous phase.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extractor can be a very effective, albeit more specialized, solution.
Problem 5: Unintentional Deprotection of the Boc Group
The Boc (tert-butoxycarbonyl) group is designed to be labile to acid.[6][7] Accidental deprotection can occur during workup if the conditions are not carefully controlled.
Causality: Exposure to acidic conditions, even mild ones, for a prolonged period can lead to the loss of the Boc protecting group.
Preventative Measures:
-
Avoid Strong Acids: Use weak acids for washing if necessary (e.g., dilute citric acid, saturated ammonium chloride).
-
Minimize Contact Time: If an acidic wash is required, perform it quickly and immediately follow with a basic wash (e.g., saturated sodium bicarbonate) to neutralize any residual acid.
-
Buffer the Reaction: In some cases, adding a non-nucleophilic base like proton sponge to the reaction mixture can prevent the in-situ generation of acidic species.
-
Alternative Protecting Groups: If your desired reaction conditions are incompatible with the Boc group, consider using a more robust protecting group like Cbz (benzyloxycarbonyl).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
The primary alcohol of this molecule is a versatile handle for various transformations. The most common reactions include:
-
Mitsunobu Reaction: To introduce a wide range of nucleophiles with inversion of stereochemistry.[8][9]
-
Tosylation or Mesylation: To activate the alcohol for subsequent nucleophilic substitution.
-
Oxidation: To form the corresponding aldehyde or carboxylic acid.
-
Etherification: Williamson ether synthesis or other methods to form ethers.
The Boc-protected amine can be deprotected under acidic conditions (e.g., TFA in DCM) to reveal the secondary amine, which can then be further functionalized.[6][7]
Q2: How can I effectively monitor the progress of these reactions?
-
Thin Layer Chromatography (TLC): TLC is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to get good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate or ninhydrin (after deprotection) can be very effective for visualizing these compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for more precise monitoring, LC-MS is an excellent tool. It provides information on the retention time and mass of the components in your mixture.
Q3: What are some general tips for the purification of 8-azabicyclo[3.2.1]octane derivatives by column chromatography?
-
Choice of Stationary Phase: Silica gel is the most common stationary phase. For basic compounds, you can use silica that has been pre-treated with triethylamine to prevent streaking. Alternatively, alumina (basic or neutral) can be a good choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for the Boc-protected derivatives. For the more polar, deprotected compounds, a more polar mobile phase like dichloromethane/methanol with a small amount of ammonium hydroxide or triethylamine is often necessary.
-
Visualization: In addition to a UV lamp (if your compound has a chromophore), staining with potassium permanganate is highly effective for these types of compounds.
Q4: Are there any stability concerns with this compound or its products?
This compound itself is generally stable under standard laboratory conditions.[10] However, some derivatives of the 8-azabicyclo[3.2.1]octane core can be prone to degradation over time. It is good practice to store these compounds in a cool, dry place, and for long-term storage, under an inert atmosphere.[11]
Visualizing Workup Strategies
Decision Tree for Mitsunobu Reaction Workup
Caption: Comparison of a standard aqueous extraction workup with an alternative precipitation-based method.
References
- Benchchem. Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
- AK Scientific, Inc. Exo-8-boc-8-azabicyclo[3.2.
- Google Patents. Process for the preparation of 8-azabicyclo(3.2.1)
- PMC. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters.
- Reddit. Having great trouble with a Boc-protection reaction.
- ResearchGate.
- EPO. 8-AZABICYCLO[3.2.1]OCT-2-ENE DERIVATIVES AND THEIR USE AS MONO-AMINE NEUROTRANSMITTER RE-UPTAKE INHIBITORS.
- ADDI. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.
- PMC. Biosynthesis of medicinal tropane alkaloids in yeast.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Chemtips.
- Google Patents. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
- Master Organic Chemistry. Mitsunobu Reaction.
- PMC. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- PMC. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production.
- Chemical Reviews.
- Benchchem. Application Notes and Protocols for the Derivatization of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene for SAR Studies.
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 10. aksci.com [aksci.com]
- 11. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Stereoisomers of 8-Boc-8-azabicyclo[3.2.1]octane-3-methanol: Unraveling the Influence of Exo vs. Endo Conformation on Biological Activity
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, presents a compelling platform for therapeutic innovation.[1][2][3][4] The rigid, bicyclic nature of this framework offers a unique three-dimensional presentation of functional groups, making it a privileged scaffold in the design of novel therapeutics targeting a range of biological targets, including muscarinic and nicotinic acetylcholine receptors, as well as monoamine transporters.[1][5] However, the subtle yet profound impact of stereochemistry at the C-3 position, giving rise to exo and endo isomers, is a critical determinant of biological activity that demands careful consideration.
This guide provides an in-depth, objective comparison of the exo- and endo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol isomers. We will delve into the stereoselective synthesis of these compounds, their analytical characterization, and, most importantly, the influence of their conformational differences on biological activity, supported by experimental data from relevant studies on analogous compounds.
The Decisive Role of Stereochemistry: A Structural Overview
The 8-azabicyclo[3.2.1]octane core consists of a six-membered piperidine ring fused with a five-membered pyrrolidine ring, sharing two bridgehead carbons and a nitrogen atom. The substituent at the C-3 position can be oriented in one of two distinct spatial arrangements relative to the piperidine ring:
-
Exo isomer: The substituent points away from the six-membered ring, occupying a more sterically accessible position.
-
Endo isomer: The substituent is directed towards the concavity of the six-membered ring, resulting in a more sterically hindered conformation.
This seemingly minor structural variance can dramatically alter the molecule's interaction with its biological target, influencing binding affinity, efficacy, and overall pharmacological profile. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom is a common feature in synthetic intermediates, allowing for controlled chemical manipulations.
Stereoselective Synthesis: Crafting the Desired Isomer
The ability to selectively synthesize either the exo or endo isomer is paramount for structure-activity relationship (SAR) studies. The stereochemical outcome of the synthesis is typically governed by the method of reduction of the corresponding ketone, 8-Boc-8-azabicyclo[3.2.1]octan-3-one (Boc-tropinone).
Experimental Protocol: Stereoselective Reduction of Boc-Tropinone
Objective: To selectively synthesize exo- and endo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol.
Materials:
-
8-Boc-8-azabicyclo[3.2.1]octan-3-one (Boc-tropinone)
-
Sodium borohydride (NaBH₄)
-
Lithium tri-tert-butoxyaluminum hydride (Li(t-BuO)₃AlH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Ice bath
-
Standard laboratory glassware
Procedure for Exo Isomer Synthesis (Axial Attack):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-tropinone (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the cooled solution. The smaller hydride donor, NaBH₄, favors axial attack on the carbonyl group, leading to the formation of the exo-alcohol.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol. Purify the product by column chromatography on silica gel.
Procedure for Endo Isomer Synthesis (Equatorial Attack):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-tropinone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (Li(t-BuO)₃AlH) (1.5 equivalents) in THF to the reaction mixture. The bulky hydride reagent favors equatorial attack, resulting in the formation of the endo-alcohol.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and allow the mixture to warm to room temperature with vigorous stirring until two clear layers form.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter and concentrate the organic layer to obtain the crude endo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol. Purify by column chromatography.
Analytical Characterization: Distinguishing Between Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the exo and endo isomers based on the chemical shift and coupling constants of the proton at C-3.
-
¹H NMR: In the exo isomer, the C-3 proton is in the endo position and typically appears as a broader multiplet at a more upfield chemical shift due to shielding effects. Conversely, the C-3 proton in the endo isomer is in the exo position and resonates at a more downfield chemical shift and often exhibits a more well-defined coupling pattern.
-
¹³C NMR: The chemical shift of the C-3 carbon can also be indicative of the stereochemistry.
Comparative Biological Activity: The Impact of Conformation
A study on a series of pyrazole azabicyclo[3.2.1]octane sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors demonstrated a stark difference in activity between the stereoisomers. The endo-isomer 20 exhibited submicromolar activity (IC₅₀ = 0.23 μM), whereas the corresponding exo-diastereoisomer 21 was found to be devoid of any activity toward human NAAA.[6][7][8] This suggests that the specific orientation of the substituent in the endo configuration is crucial for optimal interaction with the enzyme's active site.
Conversely, in a series of epiboxidine homologues targeting neuronal nicotinic acetylcholine receptors, the 2β-isoxazolyl-8-azabicyclo[3.2.1]octane (an exo configuration at C-2) was the most potent compound with a Kᵢ of 3 nM.[5] The corresponding 2α-isomer (endo) and the 3β- and 3α-isomers exhibited significantly lower binding affinities.[5] This highlights that for different biological targets, the exo configuration may be preferred.
These examples underscore a fundamental principle in medicinal chemistry: the three-dimensional arrangement of atoms is a critical determinant of molecular recognition by a biological receptor. The choice between an exo or endo scaffold can mean the difference between a highly potent and selective drug candidate and an inactive compound.
Data Summary: Stereochemistry vs. Activity in Tropane Analogs
| Compound Series | Target | Active Isomer | Inactive/Less Active Isomer | Reference |
| Pyrazole azabicyclo[3.2.1]octane sulfonamides | NAAA | Endo (IC₅₀ = 0.23 μM) | Exo (inactive) | [6][7][8] |
| 2-Isoxazolyl-8-azabicyclo[3.2.1]octanes | nAChRs | Exo (Kᵢ = 3 nM) | Endo (micromolar affinity) | [5] |
Logical Framework for Experimental Design
The stark differences in activity observed between stereoisomers necessitate a clear and logical workflow for the synthesis and evaluation of novel tropane-based compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Synthesis and nicotinic acetylcholine receptor binding affinities of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol and Alternative Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, particularly for central nervous system (CNS) targets, the judicious selection of molecular building blocks is paramount. The three-dimensional architecture of these scaffolds profoundly influences a compound's physicochemical properties, target engagement, and pharmacokinetic profile. Among the privileged structures in medicinal chemistry, the 8-azabicyclo[3.2.1]octane core, a tropane alkaloid-derived scaffold, has garnered significant attention for its conformational rigidity and synthetic versatility.[1] This guide provides an in-depth, objective comparison of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol with other commercially available and synthetically accessible building blocks, offering experimental data and protocols to inform rational drug design.
Introduction to this compound
This compound is a bifunctional building block featuring the rigid 8-azabicyclo[3.2.1]octane skeleton. The exo stereochemistry of the methanol substituent and the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom are key features that dictate its utility. The Boc group masks the basicity of the bridgehead amine, allowing for selective functionalization of the primary alcohol.[2] This scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules, including ligands for monoamine transporters and muscarinic receptors.[3][4]
Comparative Analysis of Physicochemical Properties
The "drug-likeness" of a building block is heavily influenced by its physicochemical properties, such as lipophilicity (cLogP), basicity (pKa), and molecular weight. These parameters are critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides a comparative summary of key physicochemical properties for this compound and selected alternative building blocks.
| Building Block | Structure | Molecular Weight ( g/mol ) | cLogP (Predicted) | pKa (Predicted) |
| This compound | ![]() | 241.33[5] | 1.3 - 1.8 | ~8.5 (amine after deprotection) |
| Exo-N-Boc-3-amino-8-azabicyclo[3.2.1]octane | ![]() | 226.32 | 1.7[6] | ~9.0 (amine after deprotection) |
| Exo-N-Boc-3-hydroxy-9-azabicyclo[3.3.1]nonane | ![]() | 255.35 | 1.6 - 2.1 | ~9.2 (amine after deprotection) |
| N-Boc-4-hydroxypiperidine | ![]() | 201.26 | 1.32 | ~9.5 (amine after deprotection) |
| N-Boc-4-aminopiperidine | ![]() | 200.28 | 1.32[7] | ~10.0 (amine after deprotection) |
Analysis of Physicochemical Trends:
-
Lipophilicity (cLogP): The bicyclic systems generally exhibit slightly higher lipophilicity compared to their monocyclic piperidine counterparts. This is an important consideration for CNS drug design, where a delicate balance of lipophilicity is required for blood-brain barrier penetration without excessive non-specific binding.
-
Basicity (pKa): The pKa of the deprotected secondary amine is a critical parameter influencing target engagement and off-target effects. The 8-azabicyclo[3.2.1]octane and 9-azabicyclo[3.3.1]nonane systems have slightly lower predicted pKa values than the piperidine derivatives. This can be advantageous in reducing interactions with aminergic GPCRs, a common source of side effects for CNS drugs.
-
Three-Dimensional Shape: The rigid bicyclic scaffolds offer a more defined three-dimensional structure compared to the more flexible monocyclic piperidines. This conformational constraint can lead to higher binding affinity and selectivity for the target protein.
Synthetic Accessibility: Experimental Protocols
The ease of synthesis and modification is a crucial factor in the selection of a building block. The following section provides detailed, step-by-step protocols for the synthesis of this compound and a representative alternative.
Synthesis of this compound
The synthesis of the target molecule typically starts from the commercially available N-Boc-nortropinone.
Sources
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production [mdpi.com]
- 5. capotchem.com [capotchem.com]
- 6. PubChemLite - Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane (C12H22N2O2) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
Navigating the Synthesis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol: A Comparative Guide to Synthetic Strategies
For researchers and professionals in drug development, the efficient and stereoselective synthesis of complex molecular scaffolds is a cornerstone of innovation. Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol, a valuable building block in medicinal chemistry, presents a unique synthetic challenge due to the stereochemical demands of its bicyclic tropane core and the exo orientation of its hydroxymethyl substituent. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering insights into the strategic choices and experimental nuances that underpin each approach.
The 8-azabicyclo[3.2.1]octane skeleton, the core of tropane alkaloids, is a privileged scaffold in drug discovery, appearing in a range of bioactive molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers a versatile handle for subsequent synthetic manipulations, while the exo-hydroxymethyl group at the C3 position provides a key site for further functionalization. The stereospecific synthesis of this compound is therefore of significant interest.
This guide will explore two primary strategies for the synthesis of this compound:
-
Route 1: Stereoselective Reduction of a Ketone Precursor. This approach hinges on the readily available tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate and the crucial stereoselective reduction of its ketone functionality.
-
Route 2: Functionalization of a Pre-formed Bicyclic Core. This alternative strategy involves the introduction of the C3-hydroxymethyl group onto a tropane derivative that already possesses the desired bicyclic framework.
Route 1: The Stereoselective Reduction Approach
This is arguably the most direct and commonly employed route, leveraging the commercial availability of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate.[3][4] The critical step in this pathway is the stereoselective reduction of the C3-ketone to the desired exo-alcohol. The choice of reducing agent is paramount in dictating the stereochemical outcome, as reduction can lead to either the thermodynamically favored endo-alcohol or the kinetically favored exo-alcohol.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Synthetic Pathway for Route 1
The stereochemical outcome of the reduction is influenced by the steric hindrance presented by the bicyclic ring system. Hydride attack from the less hindered equatorial face generally leads to the axial (exo) alcohol, while attack from the more hindered axial face yields the equatorial (endo) alcohol. The presence of the bulky N-Boc protecting group can also influence the conformational equilibrium of the bicyclic system and, consequently, the diastereoselectivity of the reduction.
Comparison of Reducing Agents for Exo-Selectivity
| Reducing Agent | Typical Conditions | Exo:Endo Ratio (approx.) | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to rt | Predominantly Exo | ~85-95 | [5] |
| Lithium Tri-tert-butoxyaluminum Hydride (LiAl(OtBu)₃H) | THF, -78 °C to rt | Highly Exo-selective | ~90 | [6] |
| L-Selectride® | THF, -78 °C | Predominantly Endo | High | [7] |
Table 1: Comparison of Reducing Agents for the Synthesis of Exo-3-hydroxy-tropane derivatives. Note that L-Selectride is included to highlight a reagent known to favor the opposite, endo, stereoisomer.
Experimental Protocol: Stereoselective Reduction with Sodium Borohydride
This protocol represents a common and cost-effective method for achieving good exo-selectivity.
-
Dissolution: Dissolve tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (1.0 eq) in methanol (10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Work-up: Concentrate the mixture under reduced pressure to remove methanol. Add water and extract the product with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
The causality behind the exo-selectivity with NaBH₄ lies in the steric approach control. The hydride attacks the carbonyl from the less sterically hindered face of the tropane ring system, which leads to the formation of the exo-alcohol.
Route 2: Functionalization of a Pre-formed Bicyclic Core
An alternative strategy involves starting with a tropane derivative that is subsequently functionalized at the C3 position to introduce the hydroxymethyl group. This approach can offer advantages in terms of stereocontrol, depending on the chosen methodology. One plausible pathway involves the reduction of a C3-carboxylic acid or ester derivative.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Synthetic Pathway for Route 2
This route introduces the desired stereochemistry at the C3 position during the hydrogenation step. The subsequent reduction of the carboxylic acid to the primary alcohol is a standard transformation that does not affect the stereocenter at C3.
Experimental Protocol: Hydrogenation and Reduction
-
Hydrogenation and Boc Protection: A suitable 8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid derivative is subjected to catalytic hydrogenation. This step typically proceeds with high stereoselectivity to yield the exo-carboxylic acid due to the catalyst approaching from the less hindered face of the double bond. The resulting secondary amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[2]
-
Carboxylic Acid Reduction: The resulting Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid is then reduced to the corresponding primary alcohol. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).
Causality and Strategic Considerations:
The stereochemical outcome in this route is primarily determined during the catalytic hydrogenation of the unsaturated precursor. The choice of catalyst and reaction conditions can be optimized to maximize the formation of the desired exo isomer. This approach offers the potential for high stereocontrol early in the synthetic sequence.
Comparison of the Synthetic Routes
| Feature | Route 1: Stereoselective Reduction | Route 2: Functionalization of Core |
| Starting Material | Commercially available ketone | Requires synthesis of unsaturated ester |
| Key Step | Stereoselective ketone reduction | Stereoselective hydrogenation |
| Stereocontrol | Dependent on reducing agent and substrate | Established during hydrogenation |
| Overall Yield | Generally good | Can be lower due to more steps |
| Scalability | High, due to fewer steps and available starting material | Potentially more challenging to scale |
Table 2: A Comparative Overview of the Two Main Synthetic Routes.
Conclusion
Both synthetic strategies presented offer viable pathways to this compound. The choice of the optimal route will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the specific requirements for stereochemical purity.
Route 1, the stereoselective reduction of the corresponding ketone, is often the more practical and direct approach, particularly for laboratory-scale synthesis, given the commercial availability of the precursor. However, careful optimization of the reduction conditions is necessary to achieve high exo-selectivity.
Route 2, involving the functionalization of a pre-formed bicyclic core, provides an alternative that can offer excellent stereocontrol during the hydrogenation step. While this route may involve more synthetic steps, it can be a valuable strategy when very high diastereomeric purity is required or when the starting unsaturated ester is readily accessible.
Ultimately, the selection of a synthetic route is a critical decision in the drug development process. A thorough understanding of the underlying chemical principles and experimental parameters of each approach, as outlined in this guide, is essential for making an informed choice that aligns with the specific goals of the research program.
References
- (No specific reference for the general introduction)
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
- (No specific reference for the general introduction)
- (No specific reference for the general introduction)
- (No specific reference for the general introduction)
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Request PDF. [Link]
-
LC-MS Supported Studies on the in Vitro Metabolism of both Enantiomers of Flubatine and the in Vivo Metabolism of (+)-[18F]Flubatine—A Positron Emission Tomography Radioligand for Imaging α4β2 Nicotinic Acetylcholine Receptors. MDPI. [Link]
- (No specific reference for the general introduction)
- (No specific reference for the general introduction)
- (No specific reference for the general introduction)
- (No specific reference for the general introduction)
- Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- (No specific reference for the general introduction)
- (No specific reference for the general introduction)
-
tert-Butyl 3-oxo-8-azabicyclo(3.2.1)octane-8-carboxylate. PubChem. [Link]
- (No specific reference for the general introduction)
- (No specific reference for the general introduction)
- (No specific reference for the general introduction)
- (No specific reference for the general introduction)
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 3-oxo-8-azabicyclo(3.2.1)octane-8-carboxylate | C12H19NO3 | CID 2794767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ie [fishersci.ie]
- 5. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
Comparative Biological Activity of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol Derivatives: A Guide for CNS Drug Discovery
Introduction
The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is a privileged motif in medicinal chemistry due to its rigid conformational structure and its ability to present substituents in well-defined spatial orientations.[1][2] This bicyclic system is found in numerous biologically active natural products and synthetic compounds, many of which exhibit significant effects on the central nervous system (CNS).[3][4][5] Derivatives of this scaffold have been extensively explored as potent and selective ligands for various CNS targets, including monoamine transporters and opioid receptors.[6][7][8]
This guide provides a comprehensive comparison of the biological activity of derivatives of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol. We will delve into their structure-activity relationships (SAR), particularly concerning their interactions with monoamine transporters, and compare their performance with alternative scaffolds targeting similar biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel CNS-active agents.
The 8-Azabicyclo[3.2.1]octane Scaffold: A Foundation for CNS Ligands
The rigidity of the 8-azabicyclo[3.2.1]octane ring system is a key determinant of its utility in drug design. This conformational constraint reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The exo and endo configurations of substituents on the bicyclic frame allow for precise three-dimensional positioning of pharmacophoric elements, which is crucial for optimizing interactions with receptor binding pockets.
The synthesis of the 8-azabicyclo[3.2.1]octane core can be achieved through various synthetic routes, including enantioselective methods that allow for the preparation of specific stereoisomers.[9][10] The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom is commonly employed to modulate the basicity of the nitrogen and to facilitate certain synthetic transformations.[11]
Logical Flow of Synthetic Modifications
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. scispace.com [scispace.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 8. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 9. addi.ehu.es [addi.ehu.es]
- 10. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Purity Analysis of Commercially Available Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Introduction: The Critical Role of Purity in Drug Discovery
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics targeting the central nervous system.[1] The rigid bicyclic scaffold of the 8-azabicyclo[3.2.1]octane, also known as a tropane, provides a defined three-dimensional structure that can be crucial for specific interactions with biological targets.[2] The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable means of masking the secondary amine, facilitating multi-step synthetic sequences.[3]
Given its foundational role in the synthesis of potential drug candidates, the purity of this starting material is of paramount importance. Impurities, whether they be structural isomers, byproducts from the synthesis, or residual solvents, can have significant downstream consequences. They can lead to the formation of unintended side products, complicate reaction monitoring and purification, and ultimately impact the yield and purity of the final active pharmaceutical ingredient (API). Furthermore, certain impurities may exhibit undesirable pharmacological or toxicological properties, underscoring the need for rigorous analytical characterization.
This guide provides a comprehensive framework for the purity analysis of commercially available this compound. We will delve into the practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Chiral HPLC. The methodologies presented herein are designed to be robust and self-validating, empowering researchers to make informed decisions when selecting a commercial source for this critical reagent.
Purity Analysis Methodologies: A Multi-faceted Approach
A thorough assessment of purity requires a combination of analytical techniques that provide orthogonal information. No single method can definitively identify and quantify all potential impurities. Therefore, we advocate for a tripartite approach encompassing structural elucidation, impurity profiling, and stereochemical analysis.
Structural Verification and Impurity Identification by ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule. For this compound, NMR is the first line of defense in verifying the correct isomeric form and identifying any structurally related impurities.
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds and is often suitable for Boc-protected amines. However, if solubility is an issue, or to resolve overlapping signals, other solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be employed.
-
Internal Standard: The use of an internal standard with a known concentration and a simple, well-resolved signal (e.g., 1,3,5-trimethoxybenzene) allows for quantitative NMR (qNMR), enabling the determination of the absolute purity of the material.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at a field strength of at least 400 MHz.
-
Key signals to observe include the characteristic Boc group protons (a singlet around 1.4 ppm), the bridgehead protons of the bicyclic system, and the protons of the methanol substituent.
-
Integrate all signals and compare the relative integrations to the expected proton count for the molecule. Discrepancies may indicate the presence of impurities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.
-
Key signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the carbons of the bicyclic core and the methanol group.
-
The presence of unexpected peaks suggests the presence of carbon-containing impurities.
-
-
Data Analysis:
-
Compare the obtained spectra with reference spectra if available.
-
Analyze the spectra for the presence of common impurities such as:
-
Endo isomer: The stereochemistry at the 3-position can influence the chemical shifts of adjacent protons. The presence of the endo isomer will result in a distinct set of signals.
-
Deprotected amine: The absence of the Boc group will lead to the disappearance of the characteristic singlet at ~1.4 ppm and shifts in the signals of the adjacent protons.
-
Residual Solvents: Look for characteristic signals of common organic solvents used in synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane).
-
tert-Butanol: A byproduct of Boc-group cleavage, appearing as a singlet in the ¹H NMR spectrum.[4]
-
-
Workflow for NMR Analysis
Caption: Workflow for NMR-based purity assessment.
High-Resolution Impurity Profiling by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for separating and identifying components in a mixture with high sensitivity and specificity. This is particularly useful for detecting impurities that are present at low levels and may not be easily observable by NMR.
Causality Behind Experimental Choices:
-
Column Selection: A C18 reversed-phase column is a versatile choice for separating compounds of moderate polarity like this compound and its potential impurities.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium formate, is typically employed. The acidic modifier helps to protonate the amine, leading to better peak shape and improved ionization in the mass spectrometer.
-
Detector: A mass spectrometer provides mass-to-charge ratio (m/z) information for each eluting peak, allowing for the tentative identification of impurities based on their molecular weights. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~10-100 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), and linearly increase to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram. The area percentage of the main peak provides an estimate of the purity.
-
Examine the mass spectra of the minor peaks to identify potential impurities. Common adducts to look for in positive ESI mode are [M+H]⁺ and [M+Na]⁺.
-
Compare the observed m/z values with the calculated molecular weights of suspected impurities.
-
Workflow for HPLC-MS Analysis
Caption: Workflow for HPLC-MS based purity profiling.
Enantiomeric Purity Determination by Chiral HPLC
The 8-azabicyclo[3.2.1]octane core contains chiral centers, and the exo-3-methanol substituent introduces another. Therefore, this compound is a chiral molecule. For many pharmaceutical applications, a single enantiomer is desired, as different enantiomers can have different pharmacological activities or toxicities.[5] Chiral HPLC is the gold standard for separating and quantifying enantiomers.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including alkaloids and their derivatives.[6]
-
Mobile Phase: The mobile phase for chiral separations is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an amine additive (e.g., diethylamine or triethylamine) are often added to improve the peak shape of basic compounds.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5-1 mg/mL.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has some absorbance (e.g., 210 nm), as the Boc group has a weak chromophore.
-
-
Data Analysis:
-
If both enantiomers are present, two peaks will be observed in the chromatogram.
-
The enantiomeric excess (ee) can be calculated using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Workflow for Chiral HPLC Analysis
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 6. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Exo- and Endo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol Isomers
In the landscape of modern drug discovery and development, the precise control and unambiguous characterization of molecular stereochemistry are paramount. The rigid 8-azabicyclo[3.2.1]octane scaffold, a core structural motif in numerous biologically active compounds, including the tropane alkaloids, presents a compelling case for the critical importance of stereochemical assignment. The orientation of substituents on this bicyclic framework can profoundly influence pharmacological activity, toxicity, and metabolic stability. This guide provides an in-depth comparison of the spectroscopic data for the exo and endo isomers of 8-boc-8-azabicyclo[3.2.1]octane-3-methanol, offering field-proven insights and experimental data to aid researchers in their characterization efforts.
The key to differentiating these isomers lies in the distinct spatial relationship between the hydroxymethyl group at the C3 position and the rest of the bicyclic system. This seemingly subtle difference gives rise to unique spectroscopic fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which, when interpreted correctly, allow for unequivocal stereochemical assignment.
The Structural Landscape: Exo vs. Endo
The fundamental difference between the exo and endo isomers is the orientation of the substituent at the C3 position relative to the larger of the two non-bridgehead carbon bridges (C6 and C7). In the exo isomer, the substituent points away from this bridge, while in the endo isomer, it is oriented towards it. This seemingly minor variation has significant consequences for the molecule's three-dimensional shape and, therefore, its interaction with electromagnetic radiation and its fragmentation behavior in a mass spectrometer.
Caption: Structural comparison of exo and endo isomers.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed differences in the spectroscopic data for the exo and endo isomers of 8-boc-8-azabicyclo[3.2.1]octane-3-methanol.
¹H NMR Spectroscopy: A Window into 3D Space
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The rigid bicyclic framework leads to distinct chemical shifts and coupling constants for the protons, particularly those in close proximity to the C3 substituent.
Key Differentiating Features in ¹H NMR:
-
The C3 Proton (H3): The chemical shift and multiplicity of the proton at the C3 position are highly informative. In the exo isomer, the H3 proton is in the endo position and experiences greater shielding, typically resulting in an upfield shift compared to the H3 proton in the endo isomer (which is in the exo position). Furthermore, the coupling constants between H3 and the adjacent C2 and C4 protons will differ due to the differing dihedral angles, as predicted by the Karplus equation.
-
Bridgehead Protons (H1 and H5): The chemical environment of the bridgehead protons is also influenced by the orientation of the C3 substituent, leading to subtle but measurable differences in their chemical shifts.
-
Hydroxymethyl Protons (-CH₂OH): While the chemical shift of the methylene protons of the hydroxymethyl group may not be dramatically different between the two isomers, their coupling to the H3 proton can be a useful diagnostic tool.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ) - Exo Isomer | Expected Chemical Shift (δ) - Endo Isomer | Key Observations |
| H1, H5 (Bridgehead) | ~4.1-4.3 ppm | ~4.1-4.3 ppm | Broad singlets or multiplets. |
| -CH₂OH | ~3.4-3.6 ppm | ~3.5-3.7 ppm | Doublet or multiplet. |
| H3 | ~3.8-4.0 ppm | ~4.0-4.2 ppm | Multiplet. The endo isomer's H3 is expected to be further downfield. |
| Boc Group (-C(CH₃)₃) | ~1.45 ppm | ~1.45 ppm | Singlet, integrating to 9 protons. |
| Bicyclic Protons | 1.5-2.2 ppm | 1.5-2.2 ppm | Complex multiplet region. |
Note: These are estimated chemical shifts based on data for analogous compounds and may vary depending on the solvent and instrument used.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the molecule. The stereochemistry at C3 influences the chemical shifts of several carbon atoms due to steric and electronic effects.
Key Differentiating Features in ¹³C NMR:
-
C3 Carbon: The carbon bearing the hydroxymethyl group will exhibit a different chemical shift in each isomer due to the varying steric interactions.
-
Bridgehead Carbons (C1 and C5): Similar to the protons attached to them, the bridgehead carbons will show slight differences in their chemical shifts.
-
Carbons of the Bicyclic Ring (C2, C4, C6, C7): The spatial orientation of the C3 substituent will cause subtle changes in the electronic environment of these carbons, leading to small but discernible differences in their chemical shifts.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ) - Exo Isomer | Expected Chemical Shift (δ) - Endo Isomer |
| C=O (Boc) | ~154 ppm | ~154 ppm |
| -C(CH₃)₃ (Boc) | ~80 ppm | ~80 ppm |
| -CH₂OH | ~65-67 ppm | ~63-65 ppm |
| C1, C5 (Bridgehead) | ~53-55 ppm | ~52-54 ppm |
| C3 | ~38-40 ppm | ~36-38 ppm |
| -C(CH₃)₃ (Boc) | ~28.5 ppm | ~28.5 ppm |
| Bicyclic Carbons | ~25-35 ppm | ~25-35 ppm |
Note: These are estimated chemical shifts and may vary.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy provides information about the functional groups present in a molecule. While both isomers share the same functional groups (alcohol, carbamate), the subtle differences in their vibrational modes due to stereochemistry can sometimes be observed in the fingerprint region of the spectrum.
Expected IR Data:
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |
| O-H Stretch (Alcohol) | 3200-3600 | Broad |
| C-H Stretch (Alkyl) | 2850-3000 | Strong |
| C=O Stretch (Boc) | 1680-1700 | Strong |
| C-O Stretch (Alcohol) | 1000-1200 | Strong |
| C-N Stretch | 1000-1200 | Medium |
The primary utility of IR spectroscopy in this context is to confirm the presence of the key functional groups. While subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the isomers, these are often difficult to interpret without authentic reference spectra.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers will have the same molecular ion peak, their fragmentation patterns may differ due to the influence of stereochemistry on the stability of the resulting fragment ions.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): Expected at m/z = 241 (for the free base). In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 242 or the sodium adduct [M+Na]⁺ at m/z = 264 would be observed.
-
Loss of Boc Group: A prominent fragment corresponding to the loss of the tert-butoxycarbonyl group ([M-100]⁺) is expected for both isomers.
-
Loss of Water: Fragmentation involving the loss of water ([M-18]⁺) from the alcohol moiety is also a likely pathway.
-
Tropane-Specific Fragmentation: The 8-azabicyclo[3.2.1]octane core is known to undergo characteristic fragmentation pathways. The relative intensities of these fragment ions may differ between the exo and endo isomers due to stereochemical influences on the stability of the intermediate radical cations.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the title compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine coupling constants for key multiplets.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon types (CH, CH₂, CH₃).
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations.
-
Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) to probe through-space proximity of protons, which can be particularly useful for confirming stereochemical assignments.
-
Caption: NMR experimental workflow.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet or a mull.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan before acquiring the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition:
-
Use an Electrospray Ionization (ESI) mass spectrometer for accurate mass determination.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
-
Conclusion
The definitive assignment of the exo and endo stereochemistry of 8-boc-8-azabicyclo[3.2.1]octane-3-methanol is a critical step in the development of novel therapeutics based on this privileged scaffold. While both isomers share the same connectivity, their distinct three-dimensional structures give rise to a unique set of spectroscopic data. ¹H NMR spectroscopy, with its sensitivity to the local electronic environment and through-bond coupling, stands out as the primary and most definitive technique for this purpose. When combined with ¹³C NMR, IR, and MS, a comprehensive and unambiguous structural elucidation is readily achievable. This guide provides the foundational knowledge and expected data to empower researchers to confidently characterize these important synthetic intermediates.
References
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Publikationsserver der Universität Regensburg.[Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications.[Link]
-
tert-Butyl 3-endo-3-hydroxy-8-azabicyclo(3.2.1)octane-8-carboxylate. PubChem.[Link]
-
tert-Butyl 3-hydroxy-8-azabicyclo(3.2.1)octane-8-carboxylate. PubChem.[Link]
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST WebBook.[Link]
Safety Operating Guide
Proper Disposal of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds daily. Among these, Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol, a key building block in medicinal chemistry, requires careful management from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle chemical waste responsibly, fostering a culture of safety and sustainability in your laboratory.
Hazard Assessment and Risk Mitigation
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate specific precautions to minimize exposure. The primary routes of exposure are dermal contact, eye contact, and inhalation. Therefore, all handling and disposal procedures must be designed to prevent these occurrences.
Table 1: Hazard Summary and Associated Risks
| Hazard Statement | Description | Potential Risks in the Laboratory |
| H315 | Causes skin irritation | Redness, itching, and inflammation upon skin contact. |
| H319 | Causes serious eye irritation | Pain, tearing, and potential damage to eye tissue upon contact. |
| H335 | May cause respiratory irritation | Coughing, sneezing, and discomfort in the respiratory tract if inhaled. |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact. Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: If handling the compound as a powder or in a manner that could generate dust or aerosols, a NIOSH-approved respirator is necessary.[2] Always work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[4][5] Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires.[6] For this compound, the following segregation protocol must be followed:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and its contaminated materials. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[7]
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, or bases. While specific reactivity data for this compound is limited, this is a prudent general practice for nitrogen-containing organic compounds.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Procedure
Follow this procedure for the safe disposal of this compound and associated contaminated materials. This process aligns with general best practices for laboratory chemical waste management.[4][8]
Step 1: Preparation
-
Ensure all necessary PPE is worn correctly.
-
Confirm that the designated hazardous waste container is properly labeled and within reach.
-
Work within a chemical fume hood to minimize inhalation exposure.
Step 2: Handling of Unused or Waste Compound
-
Solid Waste: If disposing of the solid compound, carefully transfer it into the designated hazardous waste container using a clean spatula. Avoid creating dust.
-
Solutions: If disposing of a solution containing the compound, pour it carefully into the designated liquid hazardous waste container. Avoid splashing.
Step 3: Decontamination of Empty Containers
-
Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate as hazardous waste and add it to the liquid waste container.
-
After triple rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all chemical residues have been removed.
Step 4: Disposal of Contaminated Materials
-
Place all contaminated materials, such as gloves, weighing paper, and absorbent pads, into the solid hazardous waste container.
Step 5: Final Container Sealing and Storage
-
Securely close the lid of the hazardous waste container.
-
Store the sealed container in a designated satellite accumulation area (SAA).[7][8] This area should be away from general laboratory traffic and clearly marked.
Step 6: Arranging for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.[8][9] Do not attempt to dispose of the chemical waste through standard trash or down the drain.[9]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.
Regulatory Compliance
The disposal of hazardous chemical waste is regulated by federal, state, and local agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[10][11][12] It is imperative that your laboratory's disposal practices comply with all applicable regulations. Your institution's EH&S department is the primary resource for ensuring compliance.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
-
Veolia. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
CP Lab Safety. (n.d.). exo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride, min 97%, 500 mg. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
IWK Health Centre. (n.d.). exo-8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of exo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine. Retrieved from [Link]
-
Methanex Corporation. (2020, March 31). Methanol Safety Data Sheet. Retrieved from [Link]
-
University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. capotchem.cn [capotchem.cn]
- 3. blog.creliohealth.com [blog.creliohealth.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. actenviro.com [actenviro.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
This guide provides essential safety and handling protocols for Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol (CAS No: 273207-58-2), a key building block in contemporary drug discovery and development. As a trusted partner in your research, we aim to furnish you with the critical information necessary to ensure a safe and efficient laboratory environment. The following procedures are grounded in established safety principles and are designed to be both comprehensive and readily implementable.
Understanding the Hazard Profile
This compound is a bicyclic amino alcohol derivative. While comprehensive toxicological data is not fully available, the existing safety data sheets (SDS) classify it as an irritant.[1] Understanding the specific hazards is the foundational step in mitigating risk.
Key Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate a stringent approach to personal protective equipment (PPE) and handling procedures to prevent inadvertent exposure.
Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C13H23NO3 | [1][2] |
| Molecular Weight | 241.33 g/mol | [1][2] |
| Appearance | Not available (often a solid) | [1] |
| Boiling Point | Not available | [1] |
| Melting Point | Not available | [1] |
| Solubility | Not available | [1] |
| Flash Point | Not available | [1] |
The lack of extensive physical data underscores the importance of treating this compound with a high degree of caution, assuming it may have properties that warrant careful handling until more information is known.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial for preventing exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Recommended PPE for Handling this compound
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin/Body | A standard laboratory coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure. Full-length pants and closed-toe shoes are mandatory. | Prevents skin contact which can lead to irritation.[1] Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Hands | Chemically resistant gloves (e.g., nitrile). | Protects against skin irritation.[1] It is critical to change gloves immediately if they become contaminated. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are insufficient and there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator may be necessary. | Prevents respiratory tract irritation.[1] |
PPE Selection Workflow The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risk assessment.
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is paramount to maintaining a safe laboratory environment and ensuring the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the previous section.
-
Dispensing: When weighing or transferring the solid material, do so in a manner that minimizes dust generation.[1] Use a spatula and handle the container with care.
-
In Solution: When working with the compound in solution, be mindful of the potential for splashing.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1]
-
Decontamination: Clean the work area and any equipment used.
Storage Guidelines:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances, such as strong oxidizing agents.[1]
-
Store away from sources of ignition.[1]
-
For long-term storage, maintain in a cool, dry place.[1]
Disposal Plan: Waste Management and Spill Response
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Procedure:
-
Containerization: Place waste this compound and any materials contaminated with it (e.g., gloves, weighing paper) into a designated, compatible, and properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with its contents.
-
Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1] Do not allow the product to enter drains, waterways, or soil.[1]
Spill Response Protocol:
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and any colleagues in the area.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Contain: If it is safe to do so, prevent the further spread of the spill. For a solid spill, you can carefully sweep or vacuum the material. For a liquid spill, use an inert absorbent material.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a suitable disposal container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the cleanup materials as hazardous waste.
Spill Cleanup Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
-
Capot Chemical Co., Ltd. Product Specifications: this compound. [Link]
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





